2-Phenyl-1,3,2-dioxaborinane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMDSAMEIJLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349048 | |
| Record name | 2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-77-3 | |
| Record name | 2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylboronic acid 1,3-propanediol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1,3,2-dioxaborinane from Phenylboronic Acid
Introduction: The Strategic Value of Boronic Esters
In the landscape of modern organic synthesis, organoboron compounds are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While boronic acids are highly reactive and effective, their stability can be a significant drawback, as they are susceptible to degradation pathways like protodeboronation.[3] This has led to the widespread adoption of boronic esters, such as 2-Phenyl-1,3,2-dioxaborinane, which serve as stable, crystalline, and easily handled surrogates.[3][4] The formation of a six-membered dioxaborinane ring by condensing phenylboronic acid with 1,3-propanediol yields a reagent with enhanced shelf-life and compatibility with diverse reaction conditions, making it a superior choice for multi-step syntheses and applications in materials science, particularly in the formation of dynamic covalent networks.[3][5] This guide provides a comprehensive overview of the synthesis, mechanism, and application of this versatile compound.
Core Principles: Reaction Mechanism and Thermodynamics
The synthesis of this compound is a reversible condensation reaction between phenylboronic acid and 1,3-propanediol.[5] The reaction proceeds through the nucleophilic attack of a hydroxyl group from the diol onto the electron-deficient, sp²-hybridized boron atom of the phenylboronic acid. This forms a tetrahedral (sp³-hybridized) intermediate, which then eliminates a molecule of water to form the stable, six-membered cyclic boronic ester.
The entire process is governed by equilibrium. To drive the reaction to completion and achieve high yields of the desired ester, the water by-product must be actively removed from the reaction mixture.[4] This is a critical experimental consideration that directly leverages Le Châtelier's principle.
Thermodynamically, the formation of the six-membered 1,3,2-dioxaborinane ring is favored over the five-membered 1,3,2-dioxaborolane ring that would be formed with a 1,2-diol like ethylene glycol.[6][7][8] Studies have shown that while the formation of five-membered rings can be kinetically faster, the six-membered ring systems derived from 1,3-diols are often the more thermodynamically stable products.[7][8]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol: A Validated Synthesis Workflow
This section details a robust and reproducible protocol for the synthesis of this compound, adapted from established procedures.[9] The key to success is the scrupulous removal of water.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenylboronic Acid | 121.93 | 3.00 g | 24.6 |
| 1,3-Propanediol | 76.09 | 2.00 g (1.88 mL) | 26.3 |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |
| Tetrahydrofuran (THF), dry | 72.11 | 30 mL | - |
| Round-bottomed flask (100 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Inert atmosphere setup (Nitrogen or Argon) | - | 1 | - |
| Filtration apparatus | - | 1 | - |
| Rotary evaporator | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid (3.00 g, 24.6 mmol) and anhydrous sodium sulfate (~5 g).
-
Inert Atmosphere: Seal the flask with a septum and purge with a slow stream of nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial to prevent the hydrolysis of the product by atmospheric moisture.
-
Addition of Reagents: Add dry tetrahydrofuran (30 mL) via syringe, followed by 1,3-propanediol (1.88 mL, 26.3 mmol). A slight excess of the diol can help drive the reaction to completion.
-
Reaction: Stir the resulting suspension vigorously at room temperature overnight (approximately 16-24 hours). The anhydrous sodium sulfate acts as an in-situ dehydrating agent, sequestering the water produced during the esterification.[9]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting phenylboronic acid spot is consumed.
-
Work-up: Upon completion, remove the sodium sulfate by vacuum filtration, washing the solid cake with a small amount of dry THF to ensure complete transfer of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF. The resulting crude product is often of sufficient purity for subsequent applications.
-
Purification (Optional): If higher purity is required, the product can be purified by vacuum distillation.
This protocol typically yields the product as a yellowish liquid with yields often exceeding 80%.[9]
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties:
-
Appearance: Yellowish liquid[9]
-
Molecular Formula: C₉H₁₁BO₂[10]
-
Molecular Weight: 162.00 g/mol [10]
-
Boiling Point: 106 °C at 2 mm Hg[11]
-
Density: 1.077 g/mL at 25 °C[11]
-
Refractive Index (n²⁰/D): 1.528[11]
Spectroscopic Data: The following table summarizes the expected NMR spectroscopic data, which is critical for structural verification.[9]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR (300 MHz, CDCl₃) | 7.88–7.74 | m | 2H, ortho-protons of phenyl ring |
| 7.53–7.33 | m | 3H, meta & para-protons of phenyl ring | |
| 4.27–4.11 | m | 4H, -O-CH₂ -CH₂-CH₂ -O- | |
| 2.17–1.96 | m | 2H, -O-CH₂-CH₂ -CH₂-O- | |
| ¹¹B NMR | ~28 ppm | br s | B-O₃ environment[12] |
Applications in Drug Discovery and Materials Science
The stability and predictable reactivity of this compound make it a valuable reagent in several advanced applications.
Suzuki-Miyaura Cross-Coupling
The primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] Boronic esters like this one offer a significant advantage over their corresponding acids due to their enhanced stability, which translates to better storage, easier handling, and often higher purity of the starting material.[3] While it is believed that the ester may hydrolyze in situ back to the more reactive boronic acid under the basic aqueous conditions of the reaction, evidence also suggests that direct transmetalation from the ester to the palladium center is a viable pathway.[3][15] This makes them highly reliable coupling partners for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.
Dynamic Covalent Chemistry
The reversible nature of the boronic ester bond is the cornerstone of dynamic covalent chemistry.[5] this compound and similar structures are used as cross-linkers in the formation of "smart" materials such as:
-
Self-healing polymers: Materials that can autonomously repair damage by reforming broken boronic ester cross-links.
-
Vitrimers: A class of plastics that combine the processability of thermoplastics with the mechanical robustness of thermosets, thanks to the thermally activated exchange of boronic ester bonds.
-
Stimuli-responsive hydrogels: Gels that can change their properties (e.g., swell or shrink) in response to changes in pH or the presence of specific molecules like sugars.[16]
Conclusion
The synthesis of this compound from phenylboronic acid and 1,3-propanediol is a foundational and highly enabling transformation in modern organic chemistry. It exemplifies the strategic conversion of a highly reactive but less stable reagent into a robust, easily handled, and versatile building block. By understanding the underlying principles of the reversible esterification and employing straightforward techniques for water removal, researchers can reliably produce this valuable compound, unlocking its potential in a wide array of applications from the synthesis of life-saving medicines to the creation of next-generation adaptive materials.
References
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A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ResearchGate.
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Hoekstra, A. S., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 9(4), 587-593.
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Peters, G. M., et al. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega.
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Peters, G. M., et al. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed.
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Ruiz-Castañeda, P., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(1), 95-105.
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Cho, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry B, 9(30), 5946-5961.
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Comparison of reactivity of different boron reagents. ResearchGate.
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Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(9), 3103-3113.
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Leme, G. M., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(12), 2821-2826.
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Plenio, H., et al. (2012). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1276-1282.
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Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD..
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Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate.
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1H and 13C NMR Spectra. The Royal Society of Chemistry.
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Sibrian-Vazquez, M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18353-18363.
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Wang, Y., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 142(37), 15722-15728.
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Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15011.
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Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Würzburg.
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Phenylboronic acid 1,3-propanediol ester. PubChem.
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
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Ester Synthesis by Azeotropic Distillation. Brandon University.
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2-phenyl-1,3,2-dioxaborolane-4,5-dione. Imperial College London.
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Formation of boronic ester 1 a from nitroalkanediol 1 and phenylboronic acid a in different solvents. ResearchGate.
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This compound. Chemdad.
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
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Selective extraction of 1,3‐propanediol by phenylboronic acid‐based ternary extraction system. ResearchGate.
-
Intensified Azeotropic Distillation: A Strategy for Optimizing Direct Amidation. ACS Publications.
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Research Progress on Azeotropic Distillation Technology. Scirp.org.
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2-Phenyl-1,3-propanediol synthesis. ChemicalBook.
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.
-
Process for the preparation of 2-phenyl-1,3-propanediol. Google Patents.
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Spectroscopic Data of 3-Methyl-2-cyclohexen-1-one (CAS No. 4406-77-3): A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-cyclohexen-1-one (CAS No. 4406-77-3), a common organic compound utilized in the synthesis of various natural products and flavor components.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Compound Overview
-
IUPAC Name: 3-methylcyclohex-2-en-1-one[2]
-
Molecular Weight: 110.15 g/mol [5]
-
Appearance: Clear, colorless to pale yellow liquid[2]
The structural elucidation of 3-Methyl-2-cyclohexen-1-one is critically dependent on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Methyl-2-cyclohexen-1-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum of 3-Methyl-2-cyclohexen-1-one is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 3-Methyl-2-cyclohexen-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Spectral Width (SW): 12-15 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: Workflow for ¹H NMR analysis.
¹H NMR Data and Interpretation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~5.86 | Singlet (broad) | 1H | H-2 |
| B | ~2.33 | Triplet | 2H | H-6 |
| C | ~2.31 | Triplet | 2H | H-4 |
| D | ~2.00 | Quintet | 2H | H-5 |
| E | ~1.97 | Singlet | 3H | -CH₃ |
Data sourced from ChemicalBook for a 399.65 MHz spectrum in CDCl₃.[6]
Causality of Chemical Shifts and Multiplicities:
-
H-2 (δ ~5.86): This vinylic proton is significantly deshielded due to its position on a double bond that is conjugated with a carbonyl group. The electron-withdrawing nature of the carbonyl group further pulls electron density away from this proton, shifting it downfield. It appears as a broad singlet because of long-range coupling to the methyl protons, which is often not fully resolved.
-
H-6 (δ ~2.33): These methylene protons are adjacent to the carbonyl group (α-protons), which is strongly electron-withdrawing. This proximity causes a significant downfield shift. The signal is a triplet because these protons are coupled to the two adjacent protons at the C-5 position (n+1 rule, 2+1=3).
-
H-4 (δ ~2.31): These allylic protons are adjacent to the double bond. While not as deshielded as the protons alpha to the carbonyl, their proximity to the π-system results in a downfield shift compared to a standard alkane. They appear as a triplet due to coupling with the two neighboring protons at the C-5 position.
-
H-5 (δ ~2.00): These methylene protons are adjacent to two other methylene groups (at C-4 and C-6). They are coupled to four neighboring protons, which would theoretically result in a quintet (4+1=5).
-
-CH₃ (δ ~1.97): The methyl group protons are attached to the double bond, making them vinylic methyl protons. This environment is more deshielded than a typical alkyl methyl group. The signal is a singlet as there are no adjacent protons to couple with.
¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C=O (C-1) |
| ~162 | =C-CH₃ (C-3) |
| ~127 | =CH (C-2) |
| ~37 | -CH₂-C=O (C-6) |
| ~31 | -CH₂- (C-4) |
| ~26 | -CH₂- (C-5) |
| ~24 | -CH₃ |
Note: Specific peak values can vary slightly based on solvent and instrument frequency.
Interpretation:
-
C-1 (δ ~199): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom.
-
C-3 and C-2 (δ ~162 and ~127): These are the sp² hybridized carbons of the double bond. C-3 is further downfield than C-2 because it is substituted with the methyl group.
-
C-6, C-4, and C-5 (δ ~37, ~31, ~26): These are the sp³ hybridized carbons of the ring. C-6 is the most deshielded of the three due to its proximity to the electron-withdrawing carbonyl group.
-
-CH₃ (δ ~24): This is the sp³ hybridized methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid sample.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.
-
Sample Application: Place a single drop of 3-Methyl-2-cyclohexen-1-one directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium-Strong | C-H (sp³) stretching |
| ~1665 | Strong | C=O stretching (conjugated ketone) |
| ~1635 | Medium | C=C stretching |
Causality of Key Absorptions:
-
C=O Stretch (~1665 cm⁻¹): The most prominent peak in the spectrum is the carbonyl stretch. For a typical saturated six-membered ring ketone, this absorption would appear around 1715 cm⁻¹. However, in 3-Methyl-2-cyclohexen-1-one, the carbonyl group is conjugated with the carbon-carbon double bond. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. This shift to a lower wavenumber is a hallmark of α,β-unsaturated ketones.[5][7][8]
-
C=C Stretch (~1635 cm⁻¹): This absorption is due to the stretching of the carbon-carbon double bond within the ring.
-
C-H Stretch (~2950 cm⁻¹): This region shows the characteristic stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 3-Methyl-2-cyclohexen-1-one in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A nonpolar column (e.g., DB-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV. This standard energy allows for comparison with library spectra.[9]
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
Caption: Proposed fragmentation of 3-Methyl-2-cyclohexen-1-one.
MS Data and Interpretation
-
Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z = 110, which corresponds to the molecular weight of C₇H₁₀O.[5][10]
-
Key Fragment Ions:
-
m/z = 95: This peak arises from the loss of a methyl radical (•CH₃) from the molecular ion. The loss of a methyl group is a common fragmentation pathway for methyl-substituted compounds.
-
m/z = 82: A prominent peak at m/z 82 can be attributed to a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.[11] This involves the loss of ethene (C₂H₄).
-
m/z = 67 and 54: These smaller fragments likely result from further cleavages of the ring structure.
-
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous structural confirmation of 3-Methyl-2-cyclohexen-1-one. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of each atom in the molecule. The IR spectrum confirms the presence of the key α,β-unsaturated ketone functionality. Finally, the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation pathways, which are consistent with its cyclic and unsaturated structure. This integrated spectroscopic approach is fundamental to the characterization of organic molecules in research and development.
References
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
- Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.
- Standard Operating Procedure H-NMR.
- IR: ketones.
- ChemicalBook. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum.
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).
- PubMed Central. (2013). Computational mass spectrometry for small molecules.
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- IR: carbonyl compounds.
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- NMR Sample Preparation.
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Foreword: The Architectural Elegance of Boronic Esters
An In-Depth Technical Guide to the Formation Mechanism of 2-Phenyl-1,3,2-dioxaborinane
In the landscape of modern synthetic chemistry, boronic esters stand out as remarkably versatile intermediates. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, but their significance extends far beyond this single application. They are pivotal in the design of sensors, self-healing materials, and dynamic covalent networks.[1][2] The this compound, a six-membered cyclic ester formed from phenylboronic acid and 1,3-propanediol, is a foundational example of this compound class. Understanding its formation is not merely an academic exercise; it is a gateway to controlling the synthesis of more complex, functional molecules. This guide provides an in-depth exploration of the core mechanism, experimental considerations, and characterization of this fundamental boronic ester, grounded in established chemical principles and field-proven insights.
The Core Mechanism: A Tale of Equilibrium and Hybridization
The formation of this compound is a reversible condensation reaction. The process is governed by a delicate equilibrium that is highly sensitive to environmental factors. To truly grasp the mechanism, we must first understand the nature of the key reactant: phenylboronic acid (PBA).
The Dual Nature of Phenylboronic Acid
Phenylboronic acid is a Lewis acid, characterized by an electron-deficient boron atom. In aqueous or protic solutions, it exists in a pH-dependent equilibrium between two forms:
-
Trigonal Planar (sp² hybridized): This is the neutral form of the boronic acid. The boron atom possesses a vacant p-orbital, making it electrophilic.[3]
-
Tetrahedral (sp³ hybridized): Under more basic conditions, the boron atom is attacked by a hydroxide ion, forming an anionic hydroxyboronate species. This change in geometry from trigonal to tetrahedral is a crucial aspect of its chemistry.[3][4]
The equilibrium between these two states is defined by the pKa of the boronic acid (for PBA, pKa ≈ 8.9).[4] It is a common misconception that the more nucleophilic anionic boronate is the primary reactant with diols. In fact, kinetic and mechanistic studies have shown that esterification occurs preferentially with the neutral, trigonal sp² hybridized boronic acid.[3][4] The tetrahedral boronate is less reactive toward diols because the hydroxyl group is a poorer leaving group than water.
The Esterification Pathway
The reaction with 1,3-propanediol proceeds via a multi-step mechanism. The prevailing pathway involves the nucleophilic attack of a diol hydroxyl group on the electron-deficient boron center of the neutral boronic acid.
The key stages are:
-
Nucleophilic Addition: One hydroxyl group of 1,3-propanediol attacks the vacant p-orbital of the sp²-hybridized boron atom in phenylboronic acid.
-
Intermediate Formation: This attack forms a transient, acyclic tetrahedral intermediate.
-
Dehydration: A molecule of water is eliminated. This step is often rate-limiting and is the primary reason why reactions are conducted in anhydrous solvents or with water removal (e.g., a Dean-Stark apparatus) to drive the equilibrium toward the product.
-
Intramolecular Cyclization & Dehydration: The second hydroxyl group of the diol chain then attacks the boron center in an intramolecular fashion, leading to the formation of the stable six-membered ring and the elimination of a second water molecule.
While five-membered rings (from 1,2-diols) are often kinetically favored, the six-membered ring of a dioxaborinane (from a 1,3-diol) is thermodynamically stable.[5]
Experimental Protocol: A Self-Validating Workflow
The synthesis of this compound is a standard procedure in many organic chemistry laboratories. The following protocol is designed to be self-validating, with clear checkpoints for ensuring reaction success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Phenylboronic Acid | 121.93 | 3.0 g | 24.6 | Ensure it is dry. |
| 1,3-Propanediol | 76.09 | 2.39 g (2.25 mL) | 31.4 | Use a slight excess. |
| Toluene | 92.14 | 50 mL | - | Anhydrous grade is critical. |
| Anhydrous MgSO₄/Na₂SO₄ | - | ~5 g | - | For drying. |
Step-by-Step Synthesis Procedure
A general procedure, adapted from published literature, provides a reliable pathway to the target compound.[6]
-
Setup: Assemble a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere. This is crucial for excluding atmospheric moisture and removing the water generated during the reaction.
-
Charging Flask: To the flask, add phenylboronic acid (3.0 g, 24.6 mmol) and anhydrous toluene (50 mL). Stir until the solid is mostly dissolved. Add 1,3-propanediol (2.25 mL, 31.4 mmol) via syringe.
-
Azeotropic Dehydration: Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom, effectively removing it from the reaction and driving the equilibrium towards the product.
-
Reaction Monitoring: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC), observing the consumption of the phenylboronic acid starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with brine to remove any unreacted diol. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Yield: The resulting product is often a yellowish liquid or a low-melting solid of sufficient purity for many applications.[6] For exacting standards, purification can be achieved via vacuum distillation. Expected yields are typically high, often in the 80-95% range.[6]
Physical and Spectroscopic Data
Accurate characterization is the final step in validating a successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₂ | [7] |
| Molar Mass | 161.99 g/mol | [7] |
| Appearance | Yellowish Liquid / White Solid | [6] |
| Boiling Point | 106 °C @ 2 mmHg | [7] |
| Density | 1.077 g/mL at 25 °C | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure of the product. The spectra provide a unique fingerprint of the molecule.
-
¹H NMR (in CDCl₃): The expected signals are:
-
δ 7.8-7.3 ppm (m, 5H): These correspond to the protons on the phenyl ring. The multiplet pattern arises from the different chemical environments of the ortho, meta, and para protons.
-
δ 4.2-4.1 ppm (m, 4H): This signal represents the four protons of the two O-CH₂ groups in the dioxaborinane ring.
-
δ 2.1-1.9 ppm (m, 2H): This multiplet corresponds to the central CH₂ group of the propanediol backbone.[6]
-
-
¹¹B NMR: This technique is highly informative for boron-containing compounds. This compound should exhibit a single broad peak characteristic of a trigonal (sp²) boronic ester, typically in the range of δ 25-35 ppm.
Conclusion and Outlook
The formation of this compound is a textbook example of dynamic covalent chemistry, driven by equilibrium and facilitated by the removal of a small molecule byproduct. A thorough understanding of the underlying mechanism—particularly the role of the neutral sp²-hybridized boronic acid as the primary electrophile—is paramount for optimizing reaction conditions and achieving high yields. The straightforward, high-yielding synthesis and the stability of the resulting six-membered ring make this compound an invaluable building block for researchers in materials science, medicinal chemistry, and catalysis. By mastering this fundamental transformation, scientists are well-equipped to explore the vast and exciting chemistry of organoboron compounds.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Deshayes, S., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]
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Cromwell, O. R., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
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Wulff, G. (1995). The role of the ortho-aminomethyl functional group in phenyl boronic acids for sugar complexation. Pure and Applied Chemistry. [Link]
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Gomez-Constante, C., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
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Wu, J., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]
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Scott, H. R., et al. (2024). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. National Institutes of Health. [Link]
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Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.[Link]
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solubility of 2-Phenyl-1,3,2-dioxaborinane in organic solvents
An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,2-dioxaborinane in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key organoboron compound in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, draws insights from structurally analogous boronic esters, and presents a robust experimental framework for researchers to determine solubility in their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound belongs to the family of boronic acid esters, which are pivotal reagents in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The dioxaborinane ring imparts a unique combination of stability and reactivity to the molecule, making it a preferred building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, product yield, and the efficiency of downstream processing, such as crystallization and chromatography.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility will be dictated by a balance of the non-polar phenyl group and the more polar dioxaborinane ring.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 4406-77-3 | [2] |
| Molecular Formula | C₉H₁₁BO₂ | [2][3] |
| Molecular Weight | 161.99 g/mol | [2][3] |
| Appearance | Not explicitly stated, but related compounds are often white to off-white solids or liquids.[1] | |
| Boiling Point | 106 °C at 2 mm Hg | [2][3] |
| Density | 1.077 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.528 | [2][3] |
Inferred Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is sparse, we can infer its likely solubility based on studies of closely related compounds, such as phenylboronic acid and its pinacol ester. Research on these analogs indicates that cyclic boronic esters generally exhibit good solubility in a range of common organic solvents and behave like typical organic compounds.[4][5]
It is expected that this compound will demonstrate good solubility in aprotic polar solvents and moderate solubility in non-polar solvents.
Expected Solubility Trends:
-
High Solubility: In solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate, where a combination of dipole-dipole interactions and London dispersion forces can effectively solvate the molecule.
-
Moderate Solubility: In ethers like diethyl ether and aromatic hydrocarbons such as toluene, where London dispersion forces are the primary mode of interaction with the phenyl group.
-
Low Solubility: In highly polar protic solvents like water and methanol, due to the compound's predominantly non-polar character and the potential for hydrolysis of the boronic ester. It is also expected to have low solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane.
It is crucial to note that boronic esters can be sensitive to moisture, leading to hydrolysis to the corresponding boronic acid.[6] This can complicate solubility studies and impact the purity of the material. Therefore, the use of dry, aprotic solvents is highly recommended.
Experimental Protocol for Solubility Determination: A Dynamic Method
For researchers requiring precise solubility data in a specific solvent system, the following dynamic (polythermal) method is recommended. This method involves visually or instrumentally determining the dissolution temperature of a known concentration of the solute.
Materials and Equipment
-
This compound (of known purity)
-
High-purity organic solvents (anhydrous)
-
Analytical balance (±0.1 mg)
-
Sealed glass vials or tubes
-
Controlled temperature bath with a programmable temperature ramp
-
Magnetic stirrer and stir bars
-
Digital thermometer or thermocouple
-
Turbidity sensor or a laser light source and detector (optional, for enhanced precision)
-
Inert atmosphere glovebox (recommended for handling moisture-sensitive compounds)[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a clean, dry vial.
-
Add a precise volume or mass of the desired anhydrous solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture ingress.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath equipped with a magnetic stirrer.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly ramp up the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).
-
Carefully observe the solution for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.
-
For more accurate determination, a turbidity sensor can be used to detect the point of complete dissolution.
-
-
Data Analysis:
-
Repeat the measurement with different concentrations of the solute in the same solvent to generate a series of data points.
-
Plot the dissolution temperature (°C or K) against the mole fraction or concentration (mol/L or g/L) of this compound.
-
The resulting plot represents the solubility curve for the compound in the tested solvent.
-
Self-Validating System and Best Practices
-
Purity of Compound: Ensure the purity of this compound is known, as impurities can significantly affect solubility.
-
Anhydrous Solvents: Use anhydrous solvents to prevent hydrolysis of the boronic ester.[7]
-
Controlled Heating Rate: A slow and controlled temperature ramp is crucial to accurately determine the dissolution temperature.
-
Equilibrium: Ensure that the system has reached thermal equilibrium at each measurement point.
-
Reproducibility: Perform multiple measurements for each concentration to ensure the reproducibility of the results.
Visualizing the Process
The following diagrams illustrate the molecular structure of this compound and the experimental workflow for solubility determination.
Caption: Molecular Structure of this compound
Caption: Experimental Workflow for Dynamic Solubility Determination
Conclusion
References
-
This compound Three Chongqing Chemdad Co. Chemdad. Available at: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
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- 7. benchchem.com [benchchem.com]
A Technical Guide to 2-Phenyl-4H-1,3,2-benzodioxaborins: Stable and Versatile Precursors for ortho-Quinone Methide Generation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ortho-Quinone methides (o-QMs) are highly reactive, transient intermediates of significant value in organic synthesis and medicinal chemistry.[1][2][3] Their utility in constructing complex molecular architectures, particularly chromans and substituted phenols, is well-established. However, their inherent instability presents a formidable challenge, often requiring harsh generation conditions that limit substrate scope and functional group tolerance.[4] This guide details the use of 2-phenyl-4H-1,3,2-benzodioxaborins as a superior class of bench-stable precursors that controllably release o-QMs under mild thermal or Lewis acidic conditions. We will explore the mechanistic underpinnings of this methodology, provide actionable experimental protocols, and discuss its applications in the synthesis of complex molecules relevant to drug discovery.
The Challenge of ortho-Quinone Methides
ortho-Quinone methides are characterized by a cyclohexadiene core with conjugated exocyclic methylene and carbonyl groups. This structure is highly polarized, with a significant contribution from a zwitterionic aromatic resonance form, rendering the exocyclic carbon highly electrophilic.[3][5] This reactivity is the source of their synthetic power, enabling them to participate in a variety of transformations:
-
1,4-Conjugate Addition: Rapid reaction with a wide range of soft and hard nucleophiles to form ortho-alkylated phenol derivatives.[3]
-
[4+2] Hetero-Diels-Alder Cycloaddition: Efficient reaction with electron-rich alkenes to yield substituted chromans, a common scaffold in natural products and pharmaceuticals.[6][7]
Despite their utility, the direct synthesis and isolation of most o-QMs are impractical due to their rapid oligomerization or reaction with ambient nucleophiles like water.[2] Traditional generation methods, such as the dehydration of 2-hydroxybenzyl alcohols or oxidation of ortho-alkyl phenols, often require high temperatures or strong acids, which are incompatible with sensitive substrates.[4][7][8] This has driven the search for stable, easily handled precursors that can generate o-QMs in situ under predictable and mild conditions.
2-Phenyl-4H-1,3,2-benzodioxaborins: A Stable Gateway to o-QM Chemistry
2-Phenyl-4H-1,3,2-benzodioxaborins have emerged as an exemplary solution to the o-QM challenge. These cyclic boronic esters are typically crystalline, bench-stable solids that can be prepared and purified using standard laboratory techniques. Their stability is derived from the covalent cyclic structure which "protects" the latent o-QM. The release of the reactive intermediate is triggered on demand, primarily through two reliable methods: thermolysis or treatment with a Lewis acid.[9]
Mechanism of o-QM Generation
The generation of an o-QM from a 2-phenyl-4H-1,3,2-benzodioxaborin precursor proceeds via a formal retro-hetero-Diels-Alder reaction.
-
Thermal Generation: Upon heating, the benzodioxaborin ring undergoes a concerted cycloreversion. This process breaks the C-O and C-B bonds of the heterocyclic ring, releasing the planar, high-energy o-QM intermediate and a stable boronic acid-related species (e.g., phenylboronic anhydride). The driving force is the entropic benefit of forming two molecules from one and the subsequent irreversible trapping of the highly reactive o-QM.[9]
-
Lewis Acid-Catalyzed Generation: The addition of a Lewis acid (e.g., TiCl₄, SnCl₄) accelerates o-QM formation at lower temperatures. The Lewis acid coordinates to one of the oxygen atoms of the dioxaborin ring, weakening the adjacent C-O bond and facilitating its cleavage. This creates a more polarized intermediate that readily fragments to yield the o-QM. This method is particularly advantageous as it often proceeds under milder conditions than thermolysis.[9]
The causality behind this controlled release is the thermodynamic stability of the precursor compared to the kinetic instability of the o-QM product. The benzodioxaborin acts as a thermodynamic sink, holding the o-QM in a stable form until sufficient energy (thermal or chemical) is supplied to overcome the activation barrier for its release.
Caption: Generation of a reactive o-QM from a stable benzodioxaborin precursor.
Synthetic Scope and Applications
Once generated in situ, the o-QM is immediately available to react with a co-reagent in the reaction mixture. This strategy prevents the unwanted decomposition of the o-QM and allows for a broad range of transformations.
Intermolecular Trapping Reactions
The true versatility of this method is demonstrated by the wide array of nucleophiles and dienophiles that can be used to trap the transient o-QM.[9]
-
Hetero-Diels-Alder Reactions: Electron-rich olefins like ethyl vinyl ether and dihydropyran react smoothly to form chroman derivatives. This is a powerful method for accessing core structures found in many natural products, including Vitamin E analogues.[3][9]
-
Conjugate Addition with Nucleophiles: A diverse set of nucleophiles can be employed to synthesize complex ortho-substituted phenols.
-
O-Nucleophiles: Alcohols and phenols add to yield benzyl ether derivatives.
-
S-Nucleophiles: Thiols are excellent nucleophiles, providing thioethers in high yield.
-
N-Nucleophiles: Amines can be used, though their basicity can sometimes interfere with Lewis acid-catalyzed variants.[9]
-
C-Nucleophiles: Soft carbon nucleophiles like diethylmalonate, as well as electron-rich arenes, can form new C-C bonds.[9]
-
Hydride: Hydride reagents can reduce the o-QM to the corresponding ortho-alkyl phenol.
-
The table below summarizes the scope of these trapping reactions.
| Entry | Trapping Agent (Nucleophile/Dienophile) | Conditions | Product Type | Representative Yield |
| 1 | Ethyl vinyl ether | Thermolysis | 2-Ethoxychroman | High |
| 2 | Dihydropyran | Thermolysis | Tricyclic chroman derivative | High |
| 3 | Cyclohexene | Thermolysis | Tricyclic chroman derivative | Moderate |
| 4 | Thiophenol | Lewis Acid | o-(Phenylthiomethyl)phenol | High |
| 5 | Methanol | Lewis Acid | o-(Methoxymethyl)phenol | High |
| 6 | Diethylamine | Lewis Acid | o-(Diethylaminomethyl)phenol | Moderate |
| 7 | Diethyl malonate | Lewis Acid | Diethyl 2-(2-hydroxybenzyl)malonate | Good |
| 8 | Allyltrimethylsilane | Lewis Acid | o-(But-3-en-1-yl)phenol | Good |
Data synthesized from representative examples in the literature.[9]
Intramolecular Reactions and Drug Development
The power of this methodology extends to intramolecular reactions, where the trapping nucleophile or dienophile is tethered to the phenol precursor. This allows for the rapid construction of complex polycyclic systems. For instance, intramolecular trapping with an olefin can lead to analogues of tetrahydrocannabinols, while intramolecular Friedel-Crafts-type reactions can produce 4-phenylchromans.[9]
For drug development professionals, this controlled generation of a potent electrophile is highly relevant. The o-QM motif is a known DNA alkylating agent and is implicated in the mechanism of action of several anticancer agents.[5] The ability to generate this reactive species under predictable conditions from a stable precursor opens avenues for the design of targeted pro-drugs that release a cytotoxic payload only upon a specific trigger (e.g., an enzyme or a change in local pH that could function as a Lewis acid).
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes for researchers.
Protocol 1: Synthesis of a 2-Phenyl-4H-1,3,2-benzodioxaborin Precursor
This procedure describes the condensation of a phenol, an aldehyde, and phenylboronic acid. The choice of a Lewis acid catalyst like ZrCl₄ is crucial as it activates the aldehyde for nucleophilic attack by the phenol and facilitates the subsequent cyclization with the boronic acid.[9]
Workflow Diagram
Caption: Workflow for the synthesis of the benzodioxaborin precursor.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted phenol (1.0 equiv), the aldehyde (1.1 equiv), and phenylboronic acid (1.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to achieve a concentration of approximately 0.2 M with respect to the phenol.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) portion-wise. Rationale: An inert atmosphere and anhydrous solvent are critical to prevent catalyst deactivation and unwanted side reactions with water.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Self-Validation:
-
Expected Results: The product should be isolable as a white to off-white crystalline solid. Characterization by ¹H and ¹³C NMR should show the disappearance of the phenolic -OH proton and the appearance of characteristic peaks for the dioxaborin ring protons. Mass spectrometry should confirm the expected molecular weight.
-
Troubleshooting: If the reaction is sluggish, a slightly elevated temperature (e.g., 40 °C) or additional catalyst may be required. If multiple products are observed, the reaction may need to be run at a lower temperature to improve selectivity.
Protocol 2: In Situ Generation and Trapping of an o-QM via Thermolysis
This protocol demonstrates the hetero-Diels-Alder reaction between an o-QM generated via thermolysis and ethyl vinyl ether.
Step-by-Step Methodology:
-
Setup: In a sealed tube, combine the 2-phenyl-4H-1,3,2-benzodioxaborin precursor (1.0 equiv) and a large excess of the trapping agent, ethyl vinyl ether (10-20 equiv). Rationale: A large excess of the trapping agent ensures the efficient capture of the transient o-QM, maximizing the yield of the desired product and minimizing oligomerization.
-
Solvent: Add an anhydrous, high-boiling solvent such as toluene or xylene.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110-140 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ethyl vinyl ether.
-
Purification: Purify the crude residue directly by flash column chromatography to afford the desired chroman product.
Self-Validation:
-
Expected Results: The chroman product should be isolable as a colorless oil or low-melting solid. ¹H NMR spectroscopy is diagnostic, showing characteristic signals for the newly formed stereocenters in the chroman ring.
-
Troubleshooting: If the yield is low, ensure the reaction temperature is sufficient for efficient cycloreversion of the precursor. Check for precursor stability under the reaction conditions; if it decomposes through other pathways, a lower temperature or a switch to a Lewis acid-catalyzed method may be necessary.
Conclusion and Future Outlook
The use of 2-phenyl-4H-1,3,2-benzodioxaborins represents a significant advance in the "domestication" of highly reactive ortho-quinone methides.[10] These precursors provide a stable, reliable, and versatile platform for generating o-QMs under predictable and relatively mild conditions. The ability to trigger their reactivity thermally or with Lewis acids allows for broad applications in the synthesis of complex phenols and chromans, which are key structures in natural products and pharmaceutical agents. For scientists in drug development, this methodology offers a controllable route to a potent electrophilic intermediate, creating opportunities for novel pro-drug designs and the synthesis of biologically active target molecules. Future research will likely focus on developing catalytic, enantioselective versions of these trapping reactions, further expanding the synthetic power of this elegant chemical strategy.[3][4]
References
- Click-like ortho-quinone methide trapping using rare 3-methylene isochromanones for a series of multifunctional pseudo-natural products. Organic & Biomolecular Chemistry (RSC Publishing).
- Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing.
- Recent Advances in the Synthetic Utility of ortho-Quinone Methides for Cyclization Reactions: A Versatile Skeleton. Preprints.org.
- The Generation and Reactions of Quinone Methides. PubMed Central (NIH).
- Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis. PubMed Central (NIH).
- Substituent Effects on Oxidation-Induced Formation of Quinone Methides from Arylboronic Ester Precursors. ResearchGate.
- Trapping of the quinone methide from reductive cleavage of menogaril with the nitrogen nucleophile imidazole. The Journal of Organic Chemistry (ACS Publications).
- Catalytic generation of ortho-quinone dimethides via donor/donor rhodium carbenes. Chemical Science (RSC Publishing).
- Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. PubMed Central (NIH).
- o-Quinone methides in natural product synthesis: an update. RSC Publishing.
- Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. Organic Letters (ACS Publications).
- Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate.
- Trapping of the quinone methide from reductive cleavage of menogaril with the nitrogen nucleophile imidazole. American Chemical Society.
- Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging. Inorganic Chemistry Frontiers (RSC Publishing).
- Chemoenzymatic ortho-quinone methide formation. ChemRxiv.
- The Emergence of Quinone Methides in Asymmetric Organocatalysis. PubMed Central (NIH).
- The Domestication of ortho -Quinone Methides. ResearchGate.
- Synthesis of Ortho Quinone Methide Precursors. Mahatma Gandhi University.
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An In-depth Technical Guide to 2-Phenyl-1,3,2-dioxaborinane: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1,3,2-dioxaborinane, a versatile organoboron compound. It delves into the historical context of boronic acids and their esters, leading to the development and synthesis of this specific cyclic boronic ester. The guide details its synthesis, explores its stability and reactivity, and provides in-depth protocols for its primary applications as a protecting group for 1,3-diols and as a coupling partner in the Suzuki-Miyaura reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Rise of Organoboranes
The field of organic chemistry was revolutionized by the introduction of organoboron reagents. While the first boronic acid was synthesized by Edward Frankland in 1860, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes, earning him the Nobel Prize in Chemistry in 1979. Boronic acids, with the general formula R-B(OH)₂, and their corresponding esters, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.
This compound, a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol, has emerged as a valuable reagent with distinct advantages in terms of stability and handling compared to its parent boronic acid. This guide will explore the discovery, synthesis, and multifaceted applications of this important molecule.
Historical Context and Discovery
The journey to this compound begins with the discovery of phenylboronic acid itself. In 1880, Michaelis and Becker first reported the synthesis of benzeneboronyl dichloride, which readily hydrolyzes to form phenylboronic acid[1]. The subsequent development of boronic esters involved the reaction of boronic acids with alcohols or diols. These esters, such as this compound, offered improved stability and solubility in organic solvents, making them more amenable to a wider range of reaction conditions.
While a singular "discovery" paper for this compound is not readily apparent in early literature, its preparation falls under the general and well-established method of forming cyclic boronic esters from boronic acids and diols. The IUPAC nomenclature designates saturated six-membered cyclic boronic esters as dioxaborinanes[2]. Studies on the relative stability of boronic esters have shown that six-membered dioxaborinanes are thermodynamically more stable than their five-membered dioxaborolane counterparts, a key factor in their utility[3].
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between phenylboronic acid and 1,3-propanediol. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the ester product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add phenylboronic acid (1.0 eq) and 1,3-propanediol (1.1 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the phenylboronic acid.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, typically 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous magnesium sulfate to the solution to remove any residual water.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil or a white solid. The product can be further purified by distillation or recrystallization if necessary.
Data Presentation:
| Property | Value | Reference |
| CAS Number | 4406-77-3 | |
| Molecular Formula | C₉H₁₁BO₂ | |
| Molecular Weight | 161.99 g/mol | |
| Boiling Point | 106 °C @ 2 mmHg | [4] |
| Density | 1.077 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.528 | [4] |
Applications in Organic Synthesis
This compound serves two primary roles in modern organic synthesis: as a robust protecting group for 1,3-diols and as a stable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.
Protecting Group for 1,3-Diols
The formation of a cyclic acetal with a boronic acid is a common strategy for the protection of diols[2]. The this compound moiety offers a reliable method for the temporary protection of 1,3-diols, allowing for selective reactions at other functional groups within a molecule.
The choice of phenylboronic acid as the protecting group precursor is due to the stability of the resulting dioxaborinane ring and the ease of its formation and subsequent cleavage. The six-membered ring formed from a 1,3-diol is thermodynamically favored over the five-membered ring from a 1,2-diol when using benzaldehyde acetals, a principle that extends to boronic esters[5]. This selectivity is crucial in complex molecules containing multiple diol functionalities.
Caption: Workflow for the protection and deprotection of a 1,3-diol.
Procedure:
-
Dissolve the 1,3-diol (1.0 eq) and phenylboronic acid (1.1 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction and remove the solvent under reduced pressure. The crude protected diol can often be used without further purification.
Cleavage Conditions: The cleavage of the dioxaborinane ring is typically achieved under mild acidic conditions or through an exchange reaction with another diol.
-
Acidic Hydrolysis: Stirring the protected compound in a mixture of a protic solvent (e.g., methanol, THF) and aqueous acid (e.g., HCl, acetic acid) at room temperature will readily cleave the boronic ester.
-
Diol Exchange: Transesterification with an excess of a simple diol, such as ethylene glycol or 1,3-propanediol, in the presence of a catalytic amount of acid can also be employed for deprotection.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. Boronic esters are often preferred over boronic acids due to their enhanced stability and ease of handling.
While pinacol esters are the most commonly used boronic esters, 1,3-propanediol-derived esters like this compound offer certain advantages. Their increased thermodynamic stability can be beneficial for long-term storage and for reactions that require prolonged heating. Furthermore, the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, can be influenced by the nature of the diol. While boronic acids are generally more reactive than their ester counterparts in Suzuki-Miyaura couplings, the choice of ester can fine-tune the reactivity and stability of the organoboron reagent[6].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands as a testament to the enduring utility of organoboron chemistry. Its straightforward synthesis, inherent stability, and versatile reactivity make it a valuable tool for organic chemists. Whether employed as a protecting group for 1,3-diols or as a robust coupling partner in the synthesis of complex biaryl structures, this dioxaborinane derivative offers reliability and efficiency. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the applications of well-defined and stable building blocks like this compound are poised to expand further.
References
-
Phenylboronic acid – preparation and application. Georganics. (2024). [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. (2007). [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. (n.d.). [Link]
-
This compound. Chemdad. (n.d.). [Link]
-
Protecting Group Chemistry: Protection of 1,3-diols. YouTube. (2021). [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. (2020). [Link]
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fundamental reactivity of the B-C bond in 2-Phenyl-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Fundamental Reactivity of the B-C Bond in 2-Phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoboron compounds are indispensable tools in modern organic synthesis, prized for their versatility, stability, and the precision with which they form carbon-carbon and carbon-heteroatom bonds. Among these, this compound, a cyclic boronic ester, offers a compelling balance of reactivity and stability, making it a valuable reagent in academic and industrial research. This guide provides an in-depth exploration of the fundamental reactivity of the boron-carbon (B-C) bond in this specific reagent. We will dissect its role in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, grounded in mechanistic principles and supported by actionable experimental protocols. This document is designed to serve as a technical resource, blending theoretical understanding with practical, field-proven insights for professionals engaged in synthetic chemistry and drug development.
The this compound Moiety: Structure, Synthesis, and Stability
Synthesis and Structural Characteristics
This compound is synthesized through the condensation reaction of phenylboronic acid with 1,3-propanediol.[1] This esterification is typically an equilibrium process, often driven to completion by the removal of water.
The resulting six-membered dioxaborinane ring confers specific properties to the molecule. Compared to their five-membered dioxaborolane analogs (e.g., pinacol esters), six-membered boronic esters are often thermodynamically more stable.[2] This enhanced stability is a critical advantage, rendering the compound a crystalline solid that is easier to handle, purify, and store over extended periods compared to the often-unstable parent phenylboronic acid, which can be prone to protodeboronation and oxidation.[3]
Caption: Synthesis via condensation of phenylboronic acid and 1,3-propanediol.
The Boron-Carbon Bond: A Nexus of Reactivity
The B-C bond in this compound is the heart of its reactivity. Boron, being less electronegative than carbon, imparts a degree of nucleophilic character to the ipso-carbon of the phenyl ring. However, in its neutral, trigonal planar state, the boron atom possesses an empty p-orbital, making it Lewis acidic.[4] This dual character is key. For the phenyl group to act as an effective nucleophile in cross-coupling reactions, the boron center must be activated to a tetracoordinate, anionic "ate" complex. This activation is typically achieved with a base and is the crucial first step in the transmetalation process central to its most important applications.
The Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most practiced palladium-catalyzed cross-coupling for C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[5][6]
Mechanistic Insights
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. While it was once debated whether boronic esters must first hydrolyze to the corresponding boronic acid to react, substantial evidence confirms that boronic esters can transmetalate directly.[5][6] The accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organic halide (Ar-X) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the critical, rate-determining step where the organic group is transferred from boron to palladium. A base (e.g., carbonate, hydroxide) activates the boronic ester, forming a boronate "ate" complex. This anionic species then transfers its phenyl group to the Pd(II) center, displacing the halide. The precise mechanism can follow a "boronate pathway" (pre-formation of the ate complex) or an "oxo-palladium pathway" (where a Pd-alkoxide or Pd-hydroxide species interacts directly with the boronic ester).[4][8]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously for the required reaction time (typically 4-12 hours, monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed reaction for forming C-N and C-O bonds, coupling arylboronic acids or esters with amines, anilines, phenols, and other N-H or O-H containing compounds.[10][11][12] It offers a distinct advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination as it can often be conducted at room temperature and open to the air.[10][12]
Mechanism of Action
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[12] However, a generally accepted pathway involves the following steps:
-
Ligand Exchange/Transmetalation: The N-H or O-H nucleophile coordinates to the Cu(II) salt (e.g., Cu(OAc)₂). Subsequently, the aryl boronic ester transmetalates its phenyl group to the copper center, forming an Aryl-Cu(II) species.
-
Oxidation/Disproportionation: The Aryl-Cu(II) intermediate is proposed to undergo oxidation or disproportionation to form a key, highly reactive Aryl-Cu(III) species. Molecular oxygen from the air often serves as the terminal oxidant in catalytic versions, regenerating the Cu(II) catalyst from Cu(I).[10][11]
-
Reductive Elimination: The Aryl-Cu(III)-Nucleophile complex undergoes reductive elimination, forging the desired C-N or C-O bond and releasing the product. This step reduces the copper center, typically to Cu(I).[10][12]
-
Re-oxidation: In catalytic cycles, the resulting Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant (often air), allowing the cycle to continue.[10]
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Methanol (5 mL)
-
4 Å Molecular Sieves (approx. 1g, activated)
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
To the reaction vessel, add the amine, this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add the solvent (DCM or Methanol) and then the pyridine.
-
Leave the flask open to the air (or fit with a balloon of air) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the catalyst and molecular sieves, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the N-arylated product.[10]
Comparative Data and Practical Considerations
The choice of organoboron reagent is a critical decision in synthesis design.[3] this compound occupies a strategic position between the highly reactive but often unstable boronic acids and the very stable but sometimes sluggish pinacol esters.
| Feature | Phenylboronic Acid | This compound | Phenylboronic Acid Pinacol Ester |
| Physical State | Typically a crystalline solid | Crystalline solid | Crystalline solid |
| Stability | Lower; prone to dehydration (trimerization) and protodeboronation[3] | High; good shelf-life | Very high; excellent shelf-life[3] |
| Handling | Can be difficult to purify | Easy to handle and purify | Easy to handle and purify |
| Reactivity | Generally highest, but can be compromised by decomposition[3] | Good; often provides a balance between stability and reactivity | Good, but can be slower; sometimes requires harsher conditions or additives[13] |
| Purification | Can be challenging | Amenable to chromatography | Amenable to chromatography |
Conclusion
The B-C bond in this compound is a robust and versatile functional handle for advanced organic synthesis. Its reactivity, tempered by the stability of the dioxaborinane ring system, makes it a reliable and practical reagent for constructing complex molecular architectures. A thorough understanding of the mechanistic underpinnings of its participation in key transformations like the Suzuki-Miyaura and Chan-Lam couplings empowers researchers to optimize reaction conditions, troubleshoot challenges, and rationally design synthetic routes. As the demand for efficient and selective bond-forming methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, reagents like this compound will remain central to innovation.
References
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11496-11513. [Link]
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Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4443-4457. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
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Various Authors. (2023). Possible mechanism for Chan-Lam coupling reaction between azidoformates and boronic acids. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
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Various Authors. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Organoboron Compounds. (n.d.). 2-phenyl-1,3,2-dioxaborolane. Organoboron Compounds. [Link]
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Various Authors. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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Jones, C. N., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 68, 128769. [Link]
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Organoboron Compounds. (n.d.). 2,2'-(1-phenyl-ethane-1,1-diyl)-bis-[5][6][10]dioxaborolane. Organoboron Compounds. [Link]5][6][10]dioxaborolane.html-bis-[5][6][10]dioxaborolane.html)
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Mistry, A., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 169-181. [Link]
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Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077-2079. [Link]
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Various Authors. (2023). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid. ResearchGate. [Link]
-
Ghasemi, N., et al. (2023). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. Catalysis Letters, 153, 805-813. [Link]
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Various Authors. (2025). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan-Lam Coupling at Room Temperature. ResearchGate. [Link]
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Various Authors. (2025). Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate. [Link]
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Ríos-Govea, D., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8419. [Link]
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Beletskaya, I. P., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2307-2317. [Link]
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Du, Z., et al. (2013). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications, 49(91), 10700-10702. [Link]
-
Various Authors. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(6), 7242-7264. [Link]
-
Dalmás, D. C., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(1), 19-24. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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PubChem. (n.d.). 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. PubChem. [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
-
Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Various Authors. (1993). Contributions to the chemistry of boron. Part 160. A convenient synthesis of catecholatoborane and diborane. ResearchGate. [Link]
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De sobering, T. F., et al. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 124(5), 859-867. [Link]
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Woroch, L. L., et al. (2025). 1,2-Migratory ring expansion of a BN-naphthalene. Organic & Biomolecular Chemistry, 23(42), 10484-10489. [Link]
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Vargas-Ceballos, M. A., et al. (2022). Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. Molecules, 27(19), 6598. [Link]
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Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4447. [Link]
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- 3. benchchem.com [benchchem.com]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
Methodological & Application
Application Note: A Comprehensive Protocol for Suzuki-Miyaura Cross-Coupling of 2-Phenyl-1,3,2-dioxaborinane with Aryl Halides
Introduction: The Strategic Advantage of 2-Phenyl-1,3,2-dioxaborinane in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or pseudohalide, is a critical tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] While boronic acids are the traditional nucleophilic partners, their propensity for side reactions, such as protodeboronation and trimerization to form boroxines, can complicate synthesis and reduce yields.
Boronic esters have emerged as highly effective alternatives, offering enhanced stability and handling characteristics.[4][5][6] Among these, this compound, the ester derived from phenylboronic acid and 1,3-propanediol, provides a compelling combination of stability, reactivity, and ease of preparation. Its cyclic six-membered ring structure confers significant stability, mitigating the common issue of protodeboronation seen with free boronic acids, thereby ensuring more consistent and reproducible reaction outcomes.[4] This guide provides a detailed examination of the reaction mechanism, key parameters, and a field-proven protocol for the successful implementation of this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium catalytic cycle.[4][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active, electron-rich Palladium(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This irreversible step forms a square-planar Palladium(II) intermediate.[1][7][8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For a boronic ester like this compound, this process requires activation by a base. The base reacts with the boron reagent to form a more nucleophilic "ate" complex, which readily transfers its phenyl group to the Pd(II) center, displacing the halide.[5][7][9]
-
Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the phenyl group from the boronic ester) on the Pd(II) center couple and are eliminated from the coordination sphere. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing for Success: A Guide to Key Reaction Parameters
The outcome of a Suzuki coupling is highly dependent on the careful selection of its components. Each element plays a synergistic role in promoting the catalytic cycle.
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is the single most important factor for success.
-
Precatalysts: Common sources include Pd(II) salts like Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) state, and air-stable Pd(0) complexes like Pd₂(dba)₃.[4][5] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, effective catalyst that requires no additional ligand.
-
Ligands: Ligands stabilize the palladium center, enhance its solubility, and modulate its reactivity. For coupling with less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or specialized biaryl phosphines (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition step.[1][5][10][11] N-Heterocyclic carbenes (NHCs) have also emerged as powerful, highly electron-donating ligands that can promote difficult couplings.[1][10]
-
-
Base: The base is not merely a spectator; its primary role is to activate the this compound for transmetalation.[5][9]
-
Mechanism of Action: The base facilitates the formation of a hydroxo-palladium complex or, more commonly, a tetracoordinate boronate "ate" complex, which is significantly more nucleophilic than the neutral boronic ester.
-
Common Choices: A range of bases can be employed, with the choice depending on the substrate's sensitivity.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used, effective, and economical choices, often used with an aqueous co-solvent.
-
Phosphates: K₃PO₄ is a stronger base that is particularly effective for coupling sterically hindered substrates or less reactive boronic esters.[12]
-
Alkoxides: Stronger bases like NaOtBu or KOtBu are sometimes necessary but can promote side reactions if sensitive functional groups are present.
-
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are most common.[4]
-
Aqueous Co-solvent: The addition of water is a frequent and highly effective strategy. Water helps dissolve the inorganic base (e.g., K₂CO₃) and is believed to accelerate the transmetalation step.[4][13] Typical ratios of organic solvent to water range from 3:1 to 10:1.
-
Field-Proven Experimental Protocol
This protocol provides a reliable, general procedure for the coupling of an aryl bromide with this compound.
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Materials and Equipment
-
Reactants: Aryl halide (1.0 equiv), this compound (1.2–1.5 equiv)
-
Catalyst System: Pd(OAc)₂ (1–3 mol%) and SPhos (2–6 mol%), or Pd(PPh₃)₄ (3–5 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)
-
Solvents: Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)
-
Equipment: Oven-dried round-bottom flask, magnetic stirrer, condenser, heating mantle, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). The mixture should be stirred to ensure good suspension of the solids.
-
Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to thoroughly remove any dissolved oxygen, which can poison the Pd(0) catalyst.
-
Catalyst Addition: While maintaining a positive pressure of Argon, quickly add the palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos) or the single-component catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: Lower the flask into a preheated oil bath (e.g., 90–100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl halide starting material is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[7]
Data Summary and Troubleshooting
The optimal conditions can vary based on the specific aryl halide used. The following table provides validated starting points for optimization.
| Aryl Halide (Ar-X) | Reactivity | Recommended Catalyst System | Recommended Base | Typical Temp. |
| Aryl Iodide | High | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80-90 °C |
| Aryl Bromide | Medium | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 90-100 °C |
| Aryl Chloride | Low | Pd₂(dba)₃ (2 mol%) / XPhos (8 mol%) | K₃PO₄ or NaOtBu | 100-110 °C |
| Aryl Triflate | Medium-High | Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) | K₂CO₃ | 80-100 °C |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system for the substrate.3. Base is too weak. | 1. Ensure rigorous degassing of the reaction mixture.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).3. Use a stronger base (e.g., from K₂CO₃ to K₃PO₄). |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long. | 1. Use anhydrous solvents and limit the amount of water.2. Perform the reaction at the lowest effective temperature. |
| Homocoupling of Aryl Halide | Formation of Pd nanoparticles ("palladium black") due to catalyst decomposition. | Use a more robust ligand or a precatalyst designed for stability to prevent catalyst aggregation. |
| Homocoupling of Boronic Ester | Can occur under certain oxidative conditions, though less common. | Ensure an inert atmosphere is maintained throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a robust and reliable method for the synthesis of biaryl compounds. Its superior stability compared to phenylboronic acid translates to higher reproducibility and simplifies handling, making it an invaluable tool for both academic research and industrial drug development. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol that emphasizes an inert atmosphere, researchers can consistently achieve high yields for a broad scope of aryl halides. This protocol serves as a comprehensive guide to unlocking the full synthetic potential of this versatile boron reagent.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Online] Available at: [Link]
-
Li, W., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Online] Available at: [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
Knapp, D. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Online] Available at: [Link]
-
ChemHelpASAP. The Suzuki Cross Coupling Reaction. YouTube, 2020. [Online] Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Online] Available at: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Online] Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Online] Available at: [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry. [Online] Available at: [Link]
-
Thermo Fisher Scientific Chemicals. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube, 2021. [Online] Available at: [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Online] Available at: [Link]
-
Vetticatt, M. J., & Singh, R. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Online] Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 2-Phenyl-1,3,2-Dioxaborinane as a Versatile Protecting Group for 1,3-Diols
Introduction: A Modern Approach to 1,3-Diol Protection
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists navigating the synthesis of complex molecules such as natural products, pharmaceuticals, and advanced materials, the selective masking of diols is a recurrent challenge. Among the arsenal of protecting groups, the 2-phenyl-1,3,2-dioxaborinane moiety, formed from the reaction of a 1,3-diol with phenylboronic acid, has emerged as a highly effective and versatile tool.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory and practical application of this compound as a protecting group for 1,3-diols. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-proven protocols, and present a comprehensive stability profile to empower chemists to strategically deploy this protecting group in their synthetic endeavors. The inherent advantages of this protecting group, including its ease of formation, general stability to a range of reaction conditions, and mild deprotection methods, make it a valuable addition to the synthetic chemist's toolkit.
Mechanism of Protection and Deprotection: A Reversible Covalent Interaction
The formation of a this compound is a reversible esterification reaction between a 1,3-diol and phenylboronic acid.[1] This equilibrium-driven process is typically facilitated by the removal of water, often through azeotropic distillation with a suitable solvent like toluene or by the use of a dehydrating agent.
The stability of the resulting cyclic boronic ester is a key attribute. Six-membered boronic esters derived from 1,3-diols are generally more thermodynamically stable than their five-membered counterparts derived from 1,2-diols.[2] This stability is influenced by steric and electronic factors of both the diol and the boronic acid.[2]
Deprotection, or cleavage of the boronic ester, can be achieved under a variety of mild conditions, offering a significant advantage over many traditional protecting groups that require harsh acidic or basic hydrolysis. The pH-sensitive nature of the boronate ester bond is a critical feature; they are generally unstable in acidic media.[3] This allows for selective removal in the presence of other acid-labile or base-labile protecting groups. Furthermore, oxidative cleavage provides an orthogonal deprotection strategy.
Protection Mechanism
Caption: Formation of this compound from a 1,3-diol and phenylboronic acid.
Deprotection Mechanisms
Sources
The Strategic Application of 2-Phenyl-1,3,2-dioxaborinane in the Synthesis of Architecturally Complex Natural Products
For Immediate Release
[City, State] – In the intricate field of natural product synthesis, the choice of reagents is paramount to the success and efficiency of a synthetic route. Among the vast arsenal of organoboron compounds, 2-phenyl-1,3,2-dioxaborinane has emerged as a stable and versatile reagent, particularly in the construction of complex molecular architectures. This application note provides a detailed exploration of its utility, focusing on its role in key carbon-carbon bond-forming reactions, supported by field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Advantage of a Dioxaborinane Ring System
This compound is a cyclic boronic ester that offers distinct advantages over its acyclic counterparts and free boronic acids. The 1,3-propanediol-derived six-membered ring imparts enhanced stability, making it less prone to protodeboronation and trimerization into boroxines. This stability translates to improved storage, handling, and often, more reproducible results in complex reaction settings. From a reactivity standpoint, the dioxaborinane ring can influence the kinetics of transmetalation in palladium-catalyzed cross-coupling reactions, a crucial step in the widely utilized Suzuki-Miyaura coupling.
Core Application: Suzuki-Miyaura Cross-Coupling in Natural Product Synthesis
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[1] The reaction's tolerance of a broad range of functional groups makes it particularly suitable for the late-stage functionalization of complex intermediates in total synthesis.[2] this compound serves as an excellent coupling partner in these reactions, providing a stable source of the phenyl group.
Mechanistic Rationale for Experimental Choices
The efficacy of a Suzuki-Miyaura coupling is contingent on a delicate balance of factors within its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent system is critical for a successful outcome.
The selection of a palladium catalyst and an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands, for instance, can facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step. The base plays a pivotal role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic ester, forming a more nucleophilic borate species, which then readily undergoes transmetalation. The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction.
dot
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: A Key Step in the Synthesis of Flavonoid Scaffolds
While a specific total synthesis of a complex natural product featuring this compound as a key reagent is not readily found in recent literature, its application can be effectively illustrated through its use in the synthesis of flavonoid derivatives, a class of widely occurring natural products.[2] Flavonoids and their analogs are of significant interest due to their diverse biological activities. The construction of the core biaryl linkage in many flavonoids is an ideal application for the Suzuki-Miyaura coupling.
In a representative transformation, a halogenated chromone core can be coupled with this compound to furnish the corresponding flavone.
Detailed Experimental Protocol: Synthesis of a Flavone Derivative via Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-substituted chromone with this compound. This procedure is a representative example and may require optimization for specific substrates.
Materials and Reagents:
-
Halogenated chromone derivative (e.g., 6-bromo-2-methylchromone) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated chromone (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired flavone derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Representative Reaction Parameters
| Entry | Halogenated Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromo-2-methylchromone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 8-Iodo-7-methoxychromone | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 6-Chloro-2-phenylchromone | Pd(dppf)Cl₂ | - | K₃PO₄ | DME/H₂O | 85 | 78 |
Note: The data in this table is illustrative and based on typical conditions reported for Suzuki-Miyaura couplings of similar substrates. Actual results may vary.
Causality Behind Experimental Choices
-
Choice of Boronic Ester: The use of this compound over phenylboronic acid can be advantageous in reactions sensitive to water or those requiring prolonged reaction times, due to its increased stability.
-
Catalyst and Ligand Selection: For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of specialized ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ can be crucial. These ligands promote the formation of a highly active, monoligated Pd(0) species, which facilitates the oxidative addition step.
-
Base and Solvent System: The choice of base and solvent is often interdependent. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used with less reactive boronic esters. Aprotic polar solvents like dioxane or DME are commonly employed to ensure the solubility of all reaction components.
dot
Caption: A streamlined workflow for the synthesis of a flavone derivative using this compound.
Conclusion and Future Outlook
This compound is a valuable and reliable reagent in the synthetic organic chemist's toolbox, particularly for the construction of biaryl linkages in complex molecules through the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and predictable reactivity make it an excellent choice for applications in natural product synthesis and drug discovery. Future research will likely focus on the development of even more efficient catalyst systems that can further expand the scope of this versatile reagent to include even more challenging and sterically demanding substrates, paving the way for the synthesis of novel and medicinally important compounds.
References
A Researcher's Guide to the Deprotection of 2-Phenyl-1,3,2-dioxaborinane Acetals: Protocols and Applications
In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecular architectures. The 2-phenyl-1,3,2-dioxaborinane acetal, a cyclic boronate ester, has proven to be a valuable protecting group for 1,3-diols. Its formation under mild conditions and predictable reactivity make it an attractive choice for synthetic chemists. This comprehensive guide provides an in-depth exploration of the protocols for the deprotection of this compound acetals, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of the available methods to aid researchers in drug development and other scientific endeavors.
The Strategic Advantage of this compound Acetals
The utility of the this compound protecting group stems from its unique combination of stability and controlled lability. Formed from the reaction of a 1,3-diol with phenylboronic acid, this cyclic acetal is generally stable to a range of synthetic conditions, yet it can be selectively cleaved when desired. This orthogonality is crucial in multi-step syntheses where other protecting groups or sensitive functionalities are present. The choice of deprotection method is dictated by the substrate's overall functionality and the desired synthetic outcome.
Core Deprotection Methodologies
The cleavage of the B-O bonds within the this compound ring can be achieved through several distinct chemical pathways. The most prevalent methods include acidic hydrolysis, oxidative cleavage, and transesterification. Each approach offers a unique set of conditions and compatibilities, allowing for tailored deprotection strategies.
Acid-Catalyzed Hydrolysis: The Classic Approach
Acidic hydrolysis is a widely employed and generally reliable method for the cleavage of this compound acetals. The mechanism involves protonation of one of the oxygen atoms, followed by nucleophilic attack of water, leading to the release of the free diol and phenylboronic acid. This method is often favored for its simplicity and the use of readily available reagents.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: The this compound acetal (1.0 equivalent) is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or acetone and water.
-
Acidification: A catalytic amount of a protic acid, such as p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl), is added to the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction: The mixture is stirred at room temperature. The deprotection is typically complete within a few hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude diol can be purified by column chromatography on silica gel.
Oxidative Cleavage: An Orthogonal Strategy
For substrates that are sensitive to acidic conditions, oxidative cleavage presents a powerful alternative. This method typically employs an oxidizing agent to cleave the boronate ester, leaving other functional groups intact. Several deprotection methods for cyclic boronate esters are available, including oxidative cleavage with sodium periodate.[1] Another common method involves the use of hydrogen peroxide.
Experimental Protocol: Oxidative Cleavage with Sodium Periodate
-
Dissolution: The this compound acetal (1.0 equivalent) is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Reagent Addition: An aqueous solution of sodium periodate (NaIO₄) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is filtered to remove any inorganic salts.
-
Extraction and Purification: The filtrate is then subjected to a standard aqueous work-up, extraction with an organic solvent, and subsequent purification of the desired diol by chromatography.
Transesterification: A Mild and Versatile Method
Transesterification offers a particularly mild approach to deprotecting boronate esters. This method involves reacting the protected diol with another diol or a diol equivalent, which forms a more stable boronate ester, thereby liberating the desired diol. A common strategy involves a two-step procedure via transesterification with diethanolamine followed by hydrolysis.[1][2]
Experimental Protocol: Two-Step Deprotection via Transesterification with Diethanolamine
Step 1: Transesterification
-
Reaction Setup: The this compound acetal (1.0 equivalent) is dissolved in an ethereal solvent such as diethyl ether.
-
Reagent Addition: Diethanolamine (DEA) is added to the solution. The resulting diethanolamine boronate adduct often precipitates from the ethereal solution.
-
Isolation: The precipitate is collected by filtration and washed with ether to yield the stable DEA boronate adduct.
Step 2: Hydrolysis
-
Hydrolysis: The isolated DEA boronate adduct is then treated with a dilute aqueous acid, such as 0.1 M HCl, for a short period (e.g., 20 minutes).[1]
-
Work-up and Purification: The reaction mixture is then neutralized, and the free diol is extracted with an organic solvent and purified by standard chromatographic techniques.
Comparative Analysis of Deprotection Protocols
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Limitations | Literature Precedent |
| Acid-Catalyzed Hydrolysis | Protic acids (e.g., HCl, TsOH) | Room temperature, aqueous organic solvent mixtures | Simple, readily available reagents | Not suitable for acid-sensitive substrates | General for acetals[3] |
| Oxidative Cleavage | Sodium periodate, Hydrogen peroxide | Room temperature, aqueous organic solvent mixtures | Orthogonal to acid/base sensitive groups | May affect other oxidizable functionalities | General for boronate esters[1] |
| Transesterification | Diethanolamine followed by acid | Room temperature, two-step process | Very mild conditions, high functional group tolerance | Two-step procedure may be less atom-economical | Established for pinacol boronate esters[1][2] |
Visualizing the Deprotection Pathways
Caption: Overview of major deprotection pathways for this compound acetals.
Mechanistic Rationale
A deeper understanding of the reaction mechanisms empowers the researcher to optimize conditions and troubleshoot unexpected outcomes.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of a this compound acetal.
Conclusion
The this compound acetal is a robust and versatile protecting group for 1,3-diols. The selection of an appropriate deprotection strategy—be it acidic hydrolysis, oxidative cleavage, or transesterification—is a critical decision in the design of a synthetic route. By considering the stability of other functional groups within the molecule and the reaction conditions outlined in this guide, researchers can effectively and selectively unmask the diol functionality, paving the way for the successful completion of their synthetic targets.
References
-
Hinkes, M. J. et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(10), 3833-3837. [Link]
-
Moran, J. et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2042-2045. [Link]
-
Moran, J. et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access Author Manuscript. Published in final edited form as: Org Lett. 2011 April 15; 13(8): 2042–2045. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
Sources
Catalytic Applications of 2-Phenyl-1,3,2-dioxaborinane Derivatives: A Detailed Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of 2-phenyl-1,3,2-dioxaborinane derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and practical considerations that are crucial for successful experimentation. The unique properties of the 1,3,2-dioxaborinane ring system, a six-membered cyclic boronate ester, offer distinct advantages in terms of stability and reactivity, making these derivatives valuable tools in modern organic synthesis.
Introduction: The Advantage of the 1,3,2-Dioxaborinane Scaffold
Organoboron compounds are indispensable reagents in contemporary organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions.[1] Among the various forms of organoboron reagents, boronic acids have traditionally been the workhorses. However, their inherent instability, including a propensity for protodeboronation and trimerization to form boroxines, can lead to challenges in purification, storage, and stoichiometric control in reactions.
This is where boronate esters, such as this compound derivatives, offer a significant advantage. The cyclic ester structure generally imparts greater stability compared to the corresponding boronic acids, often resulting in crystalline, easily handled solids with a longer shelf-life.[2] The 1,3-propanediol-derived dioxaborinane ring, in particular, provides a robust scaffold that can be readily synthesized from phenylboronic acid and 1,3-propanediol. This enhanced stability does not unduly compromise reactivity, allowing for efficient participation in a variety of catalytic cycles.
This guide will focus on three key areas where this compound derivatives have demonstrated significant utility: the Suzuki-Miyaura cross-coupling reaction, palladium-catalyzed C-H functionalization, and emerging applications in asymmetric synthesis.
Suzuki-Miyaura Cross-Coupling Reactions: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex.[3] 2-Aryl-1,3,2-dioxaborinanes serve as excellent coupling partners in these transformations, offering a stable and reliable source of the aryl group.
Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The use of a boronate ester like a this compound influences the crucial transmetalation step.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The base plays a critical role in activating the boronate ester for transmetalation. It is proposed that the base facilitates the formation of a more nucleophilic "ate" complex, [Ar'B(OR)2(base)]-, which then transfers the aryl group to the palladium(II) center.[3]
Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the cross-coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)2 | A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | PPh3 | A readily available phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. |
| Base | K2CO3 | A moderately strong inorganic base that is effective in promoting the formation of the boronate "ate" complex required for transmetalation.[3] |
| Solvent System | Dioxane/Water | The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction. |
Palladium-Catalyzed C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] In this context, 2-aryl-1,3,2-dioxaborinane derivatives can participate in palladium-catalyzed C-H activation/C-C coupling sequences.
The Role of Directing Groups and the Dioxaborinane Moiety
Many C-H functionalization reactions rely on the presence of a directing group on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby enabling selective activation.[5] While the dioxaborinane moiety itself is not typically a strong directing group, substrates containing both a directing group and a dioxaborinane-substituted aryl ring can undergo intramolecular C-H functionalization.
More commonly, 2-aryl-1,3,2-dioxaborinanes can serve as the coupling partner for a substrate undergoing directed C-H activation. In these cases, the reaction proceeds through a C-H activation event on one substrate, followed by a cross-coupling with the aryl group from the dioxaborinane derivative.
Figure 2. Conceptual workflow for directed C-H functionalization coupled with an aryl-dioxaborinane.
Protocol for a Directed C-H Arylation with this compound
This protocol outlines a general procedure for the palladium-catalyzed ortho-arylation of a substrate containing a directing group (e.g., a pyridine or an amide) with this compound.
Materials:
-
Substrate with directing group (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
Silver carbonate (Ag2CO3) (1.5 mmol)
-
Trifluoroacetic acid (TFA) (2.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
In a sealed tube, combine the substrate, this compound, Pd(OAc)2, and Ag2CO3.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add DCE and TFA to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the arylated product.
| Component | Role in the Reaction |
| Oxidant (Ag2CO3) | Often required to facilitate the catalytic cycle, potentially by reoxidizing a Pd(0) species to the active Pd(II) state. |
| Additive (TFA) | Can act as a proton shuttle to facilitate the C-H activation step and can also influence the electrophilicity of the palladium catalyst. |
Asymmetric Synthesis: The Frontier of Chiral Dioxaborinane Derivatives
The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral organoboron reagents have played a significant role in this field, particularly in asymmetric reductions and allylations.[6] The use of chiral this compound derivatives, where the 1,3-propanediol backbone is derived from a chiral source, opens up possibilities for their application in asymmetric catalysis.
Chiral Dioxaborinanes as Ligands or Chiral Auxiliaries
Chiral dioxaborinane derivatives can potentially be employed in asymmetric catalysis in several ways:
-
As chiral ligands: The oxygen atoms of the dioxaborinane ring could coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction.
-
As chiral reagents in stoichiometric reactions: While not strictly catalytic, the use of chiral dioxaborinanes in stoichiometric reactions can provide valuable chiral building blocks that are subsequently used in catalytic processes.
-
In substrate-controlled asymmetric catalysis: A chiral dioxaborinane moiety appended to a substrate could direct the stereochemical course of a reaction at a different part of the molecule.
The development of catalytic applications for chiral this compound derivatives is an active area of research. Below is a hypothetical protocol for an asymmetric process, illustrating the general principles that would be involved.
Hypothetical Protocol for an Asymmetric Aldol Reaction Using a Chiral Boron Enolate
This protocol describes the conceptual use of a chiral dioxaborinane to generate a chiral boron enolate for a diastereoselective aldol reaction.
Materials:
-
Chiral this compound (derived from a chiral 1,3-diol) (1.1 mmol)
-
A ketone (1.0 mmol)
-
A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) (1.1 mmol)
-
An aldehyde (1.2 mmol)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral this compound in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the base to the solution to form a chiral boron Lewis acid.
-
In a separate flask, dissolve the ketone in the anhydrous solvent and cool to -78 °C.
-
Slowly add a base (e.g., LDA) to the ketone solution to generate the lithium enolate.
-
Transfer the lithium enolate solution to the chiral boron Lewis acid solution to form the chiral boron enolate.
-
After a short stirring period, add the aldehyde to the reaction mixture.
-
Stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Purify the product by column chromatography and determine the diastereomeric ratio and enantiomeric excess.
Conclusion
This compound derivatives represent a stable, versatile, and increasingly important class of organoboron reagents. Their application in the robust and widely used Suzuki-Miyaura cross-coupling reaction is well-established, offering a reliable alternative to more labile boronic acids. Furthermore, their growing involvement in the cutting-edge field of C-H functionalization and their potential in asymmetric synthesis underscore their value to the modern synthetic chemist. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers looking to harness the power of these valuable reagents in their own work. As research in this area continues to evolve, the catalytic applications of this compound derivatives are sure to expand, further solidifying their place in the synthetic organic chemist's toolkit.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- A Review on Advances in Organoborane-Chemistry: Versatile Tool in Asymmetric Synthesis. (2025).
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0)
- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.).
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. (2010). Journal of the American Chemical Society.
- Pd(II)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Brown, H. C., & Ramachandran, P. V. (n.d.). The boron approach to asymmetric synthesis. SciSpace.
- Palladium (II)
- Suzuki reaction. (n.d.). Wikipedia.
- Synthesis of Axially Chiral Boron Compounds. (2023). MDPI.
- Stereoselective formation of boron-stereogenic organoboron derivatives. (2023). Chemical Society Reviews (RSC Publishing).
- Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction. (n.d.). NIH.
- CH Activation | PDF | C
- Decoding Directing Groups and Their Pivotal Role in C-H Activ
- Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2025).
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
- Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. (n.d.). Beilstein Journals.
- C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.
- Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][6]thiazin-4-ones and Their Activity agains. (2021).
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- C-H Functionalization Directed by Ketone. (2014). The Dong Group.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
- Preformed Pd(II)
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Aryl
- Publications. (n.d.). The Soulé Research Group.
Sources
- 1. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 2. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes & Protocol: Suzuki-Miyaura Reaction with 2-Phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Phenyl-1,3,2-dioxaborinane in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction has become indispensable in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[6][7] While traditionally employing boronic acids, the use of boronic esters, such as this compound, offers significant practical advantages.
This compound, a cyclic boronic ester derived from 1,3-propanediol, provides enhanced stability compared to its corresponding phenylboronic acid.[8] This increased stability translates to easier handling, storage, and purification, as it is less prone to protodeboronation, a common side reaction with boronic acids, especially those that are electron-deficient or contain certain heteroatoms.[9][10] The use of this stable, crystalline solid simplifies reaction setup and can lead to more reproducible results, a critical factor in both academic research and industrial drug development.
This guide provides a comprehensive overview and a detailed experimental protocol for performing the Suzuki-Miyaura reaction using this compound, offering insights into the mechanistic underpinnings and practical considerations for successful execution.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9][11] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) complex.[6][7][9][11] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[12][13]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic ester is transferred to the palladium center. This step requires the presence of a base, which activates the organoboron species by forming a more nucleophilic boronate "ate" complex.[1][11][14][15][16]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9][11]
Below is a diagram illustrating the catalytic cycle:
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of the Suzuki-Miyaura reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many applications, though it can be air-sensitive. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand offer greater flexibility and stability.[16][17] PdCl₂(dppf) is particularly effective for challenging substrates.[7] Catalyst loading typically ranges from 0.5 to 5 mol%.[3] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium catalyst and influences its reactivity.[12] PPh₃ is a standard choice. For more challenging couplings, such as with aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands developed by Buchwald and others are highly effective.[2][18] NHCs are also excellent ligands, offering high stability.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic ester to form the reactive boronate species.[1][14][15] K₂CO₃ and Cs₂CO₃ are commonly used in aqueous solvent mixtures. K₃PO₄ is a stronger base often used for less reactive substrates. KF can be used in anhydrous conditions and is useful for substrates with base-labile functional groups.[16] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base. Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation and deactivation. |
| Temperature | Room Temperature to 120 °C | Many Suzuki-Miyaura reactions proceed efficiently at elevated temperatures (e.g., 80-100 °C).[11] However, with highly active catalyst systems, reactions can often be run at or near room temperature.[2][16] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and equip it with a condenser. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[19]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[19] Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[7][11][19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system | - Use a fresh batch of catalyst or a more active pre-catalyst/ligand system.- Ensure proper degassing of solvents and thorough purging with inert gas.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeboronation of Starting Material | - Presence of water with a weak base- Prolonged reaction time at high temperature | - Consider using an anhydrous base like KF.- Optimize reaction time and temperature to minimize decomposition. |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Oxygen contamination | - Use a more stable ligand (e.g., Buchwald ligands, NHCs).- Improve inert atmosphere techniques. |
| Difficulty in Product Purification | - Contamination with residual catalyst or boron byproducts | - Filter the reaction mixture through a pad of Celite before extraction to remove palladium residues.[11] - An acidic or basic wash during workup can help remove boron-containing impurities. |
Conclusion
The Suzuki-Miyaura reaction utilizing this compound represents a robust and reliable method for the synthesis of biaryl compounds. Its enhanced stability and ease of handling make it an attractive alternative to traditional boronic acids, particularly in the context of complex molecule synthesis and process development. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can consistently achieve high yields of the desired cross-coupled products. This guide provides a solid foundation for the successful application of this powerful synthetic tool.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Braga, A. C. S., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]
-
Lima, C. G. S., Lima, M. T., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(23), 7079–7086. Available from: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
ResearchGate. Reaction mechanism of Suzuki–Miyaura coupling reaction catalyzed by Pd/DG‐COF. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 265–297. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(8), 2378–2387. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic letters, 8(7), 1383–1386. Available from: [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025). Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC, 200-249. Available from: [Link]
-
Chemistry Channel. (2020, July 11). Suzuki Coupling. YouTube. Available from: [Link]
-
Matshotshwane, M. A., & N’Da, D. D. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules (Basel, Switzerland), 25(23), 5621. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. Available from: [Link]
-
ResearchGate. Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. (2025). Available from: [Link]
-
Royal Society of Chemistry. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (2007). Available from: [Link]
-
Chemdad. This compound. Available from: [Link]
-
Valente, C., Belowich, M. E., Hadek, J., & Staudinger, H. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie (International ed. in English), 51(13), 3219–3223. Available from: [Link]
-
da Silva, F. C., & Ferreira, V. F. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 22(8), 1272. Available from: [Link]
-
Wikipedia. Phenylboronic acid. Available from: [Link]
-
Gök, Y., & Çetinkaya, B. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(22), 18321–18331. Available from: [Link]
-
Mkhalel, M. K., & Stephen, A. S. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2010(1), 1–23. Available from: [Link]
-
Chemistry at Illinois. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
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- 19. researchgate.net [researchgate.net]
The Strategic Application of 2-Phenyl-1,3,2-dioxaborinane in the Synthesis of Complex Organic Molecules: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 2-phenyl-1,3,2-dioxaborinane as a versatile reagent in modern organic synthesis. We will delve into its application as a robust protecting group for 1,3-diols and its role as a stable phenylboronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, detailed step-by-step protocols, and illustrative applications in the synthesis of complex molecules are presented to empower chemists in their synthetic endeavors.
Introduction: The Advantages of this compound
This compound is a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol. This six-membered ring structure imparts a unique combination of stability and reactivity, making it a valuable tool in multistep synthesis.
Key Advantages:
-
Enhanced Stability: Compared to its five-membered ring analog (2-phenyl-1,3,2-dioxaborolane), the dioxaborinane ring is generally more stable to a wider range of reaction conditions, including chromatography.[1]
-
Controlled Reactivity: While stable, the boron-carbon bond can be readily activated under specific conditions for cross-coupling reactions.
-
Selective Protection: It serves as an efficient protecting group for 1,3-diols, a common structural motif in many natural products and pharmaceuticals.[1]
-
Ease of Handling: As a solid, it is often easier to handle and purify than the corresponding boronic acid, which can be prone to dehydration to form boroxines.
Application as a Protecting Group for 1,3-Diols
The reversible formation of cyclic boronic esters is a cornerstone of modern protecting group strategy, particularly in carbohydrate and polyketide chemistry.[2] this compound offers a reliable method for the selective protection of 1,3-diols.
The Causality of Protection: Mechanism and Selectivity
The formation of the this compound is an equilibrium process driven by the removal of water. The reaction proceeds via the condensation of a 1,3-diol with phenylboronic acid or a suitable derivative. The stability of the resulting six-membered ring is a key thermodynamic driver for the reaction.[3]
In the context of polyols, the selective protection of a 1,3-diol over other diol arrangements (e.g., 1,2- or 1,4-diols) can often be achieved due to the favorable pre-organization of the substrate and the thermodynamic stability of the resulting six-membered ring.
Figure 1: General workflow for the protection of a 1,3-diol.
Protocol: Protection of a 1,3-Diol with Phenylboronic Acid
This protocol describes a general procedure for the formation of a this compound protecting group.
Materials:
-
1,3-diol substrate
-
Phenylboronic acid (1.0-1.2 equivalents)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-diol substrate and phenylboronic acid.
-
Add anhydrous toluene to dissolve or suspend the reagents. The concentration is typically in the range of 0.1-0.5 M.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude this compound can often be used directly in the next step or purified by flash column chromatography on silica gel.
Protocol: Deprotection of this compound
The cleavage of the boronic ester can be achieved under various mild conditions.
Method A: Hydrolytic Cleavage
-
Dissolve the protected diol in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected diol.
Method B: Transesterification with a Volatile Diol
-
Dissolve the protected diol in a suitable solvent such as methanol.
-
Add an excess of a volatile diol, such as ethylene glycol or propane-1,3-diol.
-
Add a catalytic amount of acid (e.g., p-TSA).
-
Heat the reaction mixture to facilitate the equilibrium shift towards the formation of the more volatile boronic ester.
-
Remove the volatile components under reduced pressure to yield the deprotected diol.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an excellent, air-stable surrogate for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This is particularly advantageous when dealing with complex substrates or in multi-step syntheses where the stability of the boron-containing reagent is crucial.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] When using a boronate ester like this compound, the transmetalation step is of particular importance. While it was initially thought that boronate esters must first hydrolyze to the corresponding boronic acid, there is now significant evidence that direct transmetalation from the ester can occur, often facilitated by the base.[2][4][6]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle with a boronate ester.
Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol provides a general procedure for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Choice depends on substrate reactivity. Buchwald-Hartwig ligands like SPhos are effective for less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronate ester for transmetalation. Stronger bases are often used for less reactive partners. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system needs to solubilize both the organic and inorganic reagents. The presence of water can be beneficial. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates. |
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with this compound.
Application in the Total Synthesis of Complex Molecules
The strategic use of this compound as a protecting group is particularly valuable in the total synthesis of complex natural products, such as macrolides, where multiple hydroxyl groups require differentiation.
Illustrative Example: A Hypothetical Strategy Towards a Polyketide Fragment
Consider the synthesis of a polyketide fragment containing a 1,3-diol that needs to be differentiated from other hydroxyl groups for subsequent transformations.
Figure 3: A strategic workflow in complex molecule synthesis.
In this strategy, the 1,3-diol is selectively protected as a this compound. This allows for the chemoselective functionalization of other hydroxyl groups in the molecule. For instance, a primary alcohol could be selectively oxidized or a secondary alcohol could be glycosylated. Following these transformations, the phenylboronate ester is selectively removed under mild conditions to reveal the 1,3-diol in the final target molecule. This approach avoids complex multi-step protection-deprotection sequences for the other hydroxyl groups, thereby increasing the overall efficiency of the synthesis. While a specific total synthesis exclusively using this compound is not detailed here, the principles are well-established in the synthesis of complex molecules like macrolides where boronic esters of diols are employed.[7][8]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its stability, coupled with its capacity for selective protection of 1,3-diols and its utility as a phenylboronic acid surrogate in Suzuki-Miyaura cross-coupling, makes it an invaluable reagent in the synthesis of complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic and industrial research settings, ultimately enabling the more efficient and elegant construction of molecules with significant biological and material properties.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- BenchChem. (2025).
- Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Total Synthesis of Macrolides.
- ResearchGate. (n.d.). Waste-Free and Facile Solid-State Protection of Diamines, Anthranilic Acid, Diols, and Polyols with Phenylboronic Acid.
- Shimada, N., et al. (2018). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters, 20(17), 5144-5148.
- ResearchGate. (n.d.). Total synthesis of macrodiolide ionophores aplasmomycin A and boromycin via double ring contraction.
- ResearchGate. (2018). Protection of Phenyl boronic acid?.
- Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols.
- Organoboron. (n.d.). 2-phenyl-1,3,2-dioxaborolane - 4406-72-8 - Organoboron compounds.
- ResearchGate. (n.d.). Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor.
- National Institutes of Health. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.
- Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009-10023.
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- RSC Publishing. (n.d.). Chiral synthons for the total synthesis of macrolide antibiotics.
- YouTube. (2020). Suzuki Coupling.
- Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
-
Sigma-Aldrich. (n.d.). 2-Phenyl-[2][4][9]-dioxaborolane | 4406-72-8.
- Imperial College London. (2018). 2-phenyl-1,3,2-dioxaborolane-4,5-dione.
- BLD Pharm. (n.d.). 4406-72-8|2-Phenyl-1,3,2-dioxaborolane|BLD Pharm.
- ResearchGate. (n.d.). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ).
- ChemicalBook. (2023). 2-Phenyl-1,3,2-dioxaborolane | 4406-72-8.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- National Institutes of Health. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks.
Sources
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Reactions Involving 2-Phenyl-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of 2-Phenyl-1,3,2-dioxaborinane in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the judicious selection of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the vast arsenal of organoboron compounds, this compound, the propanediol ester of phenylboronic acid, has emerged as a reagent of significant interest. While boronic acids are foundational to cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, their inherent propensity for dehydration to form cyclic boroxine anhydrides can complicate stoichiometry and handling. Boronic esters, such as the widely used pinacol ester, offer enhanced stability. However, the six-membered ring structure of this compound presents a unique combination of stability and reactivity, rendering it a valuable tool for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, delving into the causality behind experimental choices and offering detailed, field-proven protocols.
Physicochemical Properties and Handling
This compound is a white solid that is generally more stable and easier to handle than its parent phenylboronic acid. Its key properties are summarized below:
| Property | Value |
| Molecular Formula | C₉H₁₁BO₂ |
| Molecular Weight | 161.99 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 106 °C at 2 mmHg[1] |
| Density | 1.077 g/mL at 25 °C[1] |
Storage and Handling: this compound should be stored under an inert atmosphere at room temperature to prevent hydrolysis.[1] As with all organoboron reagents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Synthesis of this compound
The preparation of this compound is a straightforward esterification of phenylboronic acid with 1,3-propanediol. This procedure allows for the in-situ generation or isolation of the boronic ester, providing a stable and well-defined reagent for subsequent cross-coupling reactions.
Protocol: Synthesis of this compound
Materials:
-
Phenylboronic acid
-
1,3-Propanediol
-
Anhydrous toluene or THF
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenylboronic acid (1.0 equiv) and 1,3-propanediol (1.1 equiv).
-
Add a suitable solvent such as toluene or THF. The use of a Dean-Stark apparatus with toluene is effective for the azeotropic removal of water, driving the reaction to completion.
-
Stir the mixture at room temperature or with gentle heating (e.g., reflux in toluene) until the reaction is complete. Reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a drying agent, such as anhydrous MgSO₄ or Na₂SO₄, to remove any residual water.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white to off-white solid. The product is often of sufficient purity for direct use in subsequent reactions.
Causality of Experimental Choices:
-
Excess Diol: A slight excess of 1,3-propanediol is used to ensure complete conversion of the boronic acid.
-
Azeotropic Water Removal: The esterification is a reversible reaction. Removing the water byproduct, either through azeotropic distillation with toluene or by using a drying agent, shifts the equilibrium towards the product, ensuring high yields.
-
Anhydrous Conditions: Maintaining anhydrous conditions is crucial to prevent the hydrolysis of the boronic ester back to the boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organohalide, catalyzed by a palladium complex.[2] this compound serves as an excellent phenylating agent in these transformations.
The Rationale for Using this compound in Suzuki-Miyaura Coupling
The choice of boronic ester can significantly impact the efficiency of the Suzuki-Miyaura reaction. While pinacol esters are widely used due to their stability, their steric bulk can sometimes hinder the crucial transmetalation step.[3] In contrast, less sterically encumbered esters, like those derived from ethylene glycol or 1,3-propanediol, can exhibit enhanced reactivity.[3] Studies have shown that six-membered boronic esters are thermodynamically more stable than their five-membered analogs, offering a good balance between stability for handling and sufficient reactivity for efficient cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, THF, DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous solvent (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions:
| Parameter | Recommended Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands like SPhos or XPhos | The choice of catalyst and ligand is crucial and depends on the reactivity of the aryl halide. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition, particularly for less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is required to activate the boronic ester for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for challenging couplings.[4] |
| Solvent | Dioxane, Toluene, THF, DMF, often with water | Aprotic polar solvents are commonly used. The addition of water can aid in dissolving the base and facilitate the catalytic cycle.[4] |
| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the catalyst or reagents. |
Application in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of an organoboron reagent with an amine or alcohol.[5][6] this compound is an effective arylating agent in these transformations, offering an air-stable alternative to other methods.
The Rationale for Using this compound in Chan-Lam Coupling
The Chan-Lam coupling is advantageous as it often proceeds under milder conditions (room temperature and open to the air) compared to palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination.[5] The stability of this compound makes it a convenient reagent for these reactions, which are often performed in the presence of air.
Proposed Mechanism of the Chan-Lam Coupling
Figure 2: Proposed catalytic cycle of the Chan-Lam N-arylation reaction.
Protocol: Chan-Lam N-Arylation of an Amine with this compound
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, CuI) (10-20 mol% or stoichiometric)
-
Base (optional, e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeOH, THF)
-
Reaction vial
-
Molecular sieves (optional)
Procedure:
-
To a reaction vial, add the amine (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv for stoichiometric, or 10-20 mol% for catalytic reactions).
-
Add the solvent (e.g., methanol).[7]
-
If a base is required, add pyridine or triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, until the reaction is complete (monitor by TLC or LC-MS). The addition of molecular sieves can sometimes improve yields by removing water.[8]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions:
| Parameter | Recommended Options | Rationale |
| Copper Source | Cu(OAc)₂, CuI, Cu(OTf)₂ | Copper(II) acetate is the most common and often used stoichiometrically. Catalytic amounts can be used, but may require an oxidant to regenerate the active Cu(II) species. |
| Base | Pyridine, Et₃N, K₂CO₃, or base-free | The need for a base is substrate-dependent. Pyridine often acts as both a base and a ligand. Some protocols proceed efficiently without an added base.[9] |
| Solvent | CH₂Cl₂, MeOH, THF, MeCN | The choice of solvent can influence the solubility of the reagents and the reaction rate. Methanol is a common choice for N-arylation of imidazoles.[7] |
| Additives | Molecular sieves, Boric acid | Molecular sieves can remove water, which can sometimes inhibit the reaction. Boric acid has been shown to improve the efficiency of Chan-Lam couplings with boronic esters by sequestering byproducts.[10] |
Conclusion
This compound offers a compelling alternative to phenylboronic acid and other boronic esters in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its enhanced stability compared to the free boronic acid simplifies handling and storage, while its reactivity profile, influenced by the six-membered dioxaborinane ring, provides for efficient transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in the synthesis of complex molecules, contributing to advancements in drug discovery and materials science.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6037624/]
- Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-2-phenylquinoline]
- Chan-Lam Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/chan-lam-coupling.shtm]
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. [URL: https://www.benchchem.
- Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-results-of-2c-and_fig4_342939115]
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. [URL: https://www.organic-chemistry.org/abstracts/lit3/053.shtm]
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. [URL: https://www.researchgate.net/post/Why_is_pinacol_boronic_ester_more_widely_used_in_Suzuki_coupling_compared_to_other_diols]
- Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc05628k]
- Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15132598/]
- Suzuki Coupling - YouTube. YouTube. [URL: https://www.youtube.
- CHAN LAM COUPLING | PPTX. Slideshare. [URL: https://www.slideshare.net/slideshow/chan-lam-coupling/253912613]
- Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [URL: https://www.mdpi.com/1420-3049/15/2/1154]
- The Suzuki Reaction. [No Source Found].
- Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/230783307_Chan-Lam_coupling_reactions_Synthesis_of_heterocycles]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035348/]
- Palladium‐catalyzed cyclization of 2‐phenyl acetanilides. - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit2/189.shtm]
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889985/]
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1243-9807]
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574971/]
- Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/381373539_Synthesis_of_2-arylquinazolines_by_Chan-Evans-Lam_coupling_of_2-formylphenylboronic_acids_with_amidines]
- Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/18663711/]
- This compound Three Chongqing Chemdad Co. Chemdad. [URL: https://www.chemdad.com/product-4406-77-3.html]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CHAN LAM COUPLING | PPTX [slideshare.net]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
Troubleshooting & Optimization
troubleshooting low yield in 2-Phenyl-1,3,2-dioxaborinane Suzuki coupling
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The use of boronic esters, such as 2-Phenyl-1,3,2-dioxaborinane, offers advantages over boronic acids, including improved stability and solubility in organic solvents.[3] However, achieving high yields can be challenging, and low yields are a common frustration for researchers.
This technical guide provides a systematic approach to troubleshooting and optimizing Suzuki coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to diagnose and resolve issues in their experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when a reaction fails to provide the expected outcome.
Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient approach.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Inadequate degassing of solvents or a poor seal on your reaction vessel can lead to catalyst decomposition and significant side reactions, such as the homocoupling of your boronic ester.[4][5] Ensure your reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) from start to finish.
-
Catalyst Activity: The palladium precatalyst and its associated ligand are the heart of the reaction. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ to the active Pd(0) state.[5][6] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) to rule out catalyst deactivation.[5]
-
Reagent Quality: Verify the purity of your aryl halide and boronic ester. Boronic esters, while more stable than acids, can undergo hydrolysis (protodeboronation) over time, especially if exposed to moisture.[7][8]
-
Base Efficacy: The base is not merely a spectator; it is crucial for activating the boronic ester for the transmetalation step.[9][10] Ensure your base is anhydrous (if required by the protocol) and has been stored correctly. For solid bases like K₃PO₄ or K₂CO₃, using a finely ground powder increases surface area and reactivity.[11]
Q2: I'm seeing a lot of my aryl halide starting material being converted into a simple arene (dehalogenation). What causes this and how can I stop it?
A2: Dehalogenation is a common side reaction where a hydride source in the reaction mixture reduces the aryl halide.[6][12] This occurs after the initial oxidative addition step. Instead of transmetalation, the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride. Potential hydride sources include amine bases or alcoholic solvents. To minimize this, consider switching to a non-protic solvent and a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Employing bulky, electron-rich phosphine ligands can also accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[12]
Q3: How can I tell if my this compound is degrading? What can I do about it?
A3: The primary degradation pathway for boronic esters is protodeboronation, the cleavage of the C-B bond, which is often facilitated by moisture or protic solvents.[4][7] This converts your nucleophilic partner into an inert hydrocarbon, halting the reaction.
-
Detection: The simplest way to check for degradation is to run a crude ¹H NMR or LC-MS of your boronic ester starting material. The presence of the corresponding simple arene (e.g., benzene if you started with a phenylboronic ester) is a clear sign of protodeboronation.
-
Mitigation:
-
Always use freshly purchased or recently purified boronic esters.
-
Store them in a desiccator under an inert atmosphere.
-
For particularly unstable esters, you can convert them into a more robust form, such as a diethanolamine adduct, which is a crystalline, air-stable solid. This adduct can often be used directly in the coupling reaction.[5][13]
-
Part 2: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps.[1][14][15] A failure at any of these stages will result in low or no product formation.
Part 3: Systematic Troubleshooting Guide
If the FAQs did not resolve your issue, follow this systematic guide to pinpoint the root cause of low yield.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenyl-1,3,2-dioxaborinane Cross-Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-phenyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we will delve into the mechanistic nuances of this powerful C-C bond-forming reaction and provide actionable troubleshooting and optimization strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise when working with this compound and related boronic esters in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings can stem from several factors. A primary consideration is the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] With boronic esters like this compound, the transmetalation step is often a critical bottleneck. Inefficient activation of the boronic ester by the base can lead to slow or incomplete transfer of the phenyl group to the palladium center.[2] Other potential issues include catalyst deactivation (formation of palladium black), incomplete reaction, or the occurrence of side reactions such as homocoupling or protodeboronation.[3][4]
Q2: I'm observing significant amounts of homocoupling byproduct (biphenyl). How can I minimize this?
Homocoupling of the boronic acid derivative to form biphenyl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] This can occur if the reaction mixture is not properly degassed or if the Pd(0) catalyst is oxidized. To mitigate this, ensure rigorous degassing of solvents and reagents. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can also be beneficial.[5] In some instances, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration and disfavor the homocoupling pathway.[5]
Q3: What is the role of the base in the coupling of boronic esters, and how do I choose the right one?
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the organoboron species for transmetalation.[2][6] It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[7][8] The choice of base is critical and depends on the substrates, catalyst, and solvent.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferred to avoid base-induced side reactions.[5] The physical state of the base (e.g., finely powdered and dry) can also impact reactivity.[5]
Q4: Can this compound undergo transmetalation directly, or does it need to hydrolyze to phenylboronic acid first?
While it was once a topic of debate, there is now substantial evidence that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[9][10] Structural, kinetic, and computational studies have identified pre-transmetalation intermediates involving boronic esters, confirming their competency in the catalytic cycle.[10][11] In fact, under certain conditions, some boronic esters have been shown to transmetalate significantly faster than their boronic acid counterparts.[11]
Q5: I am seeing incomplete conversion of my starting aryl halide. What adjustments can I make?
Incomplete conversion of the aryl halide points to issues with the catalytic activity. This could be due to an inactive catalyst, inefficient oxidative addition, or catalyst deactivation.[5] Ensure your palladium source is fresh and active.[5] For less reactive aryl halides (e.g., chlorides), a more electron-rich and bulky ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), may be necessary to promote the oxidative addition step.[5][12] Increasing the catalyst loading or the reaction temperature can also improve conversion, but these changes should be made judiciously to avoid increased side product formation.[5]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the cross-coupling of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Reaction | Inactive Catalyst: The palladium source may be old, degraded, or improperly handled.[5] | - Use a fresh, high-purity palladium source. - Consider a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[5] - Ensure proper inert atmosphere techniques to prevent catalyst oxidation. |
| Inefficient Ligand: The chosen ligand may not be suitable for the specific substrates. | - For electron-rich or sterically hindered substrates, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[5] - Verify the correct palladium-to-ligand ratio (typically 1:2 for monodentate phosphines).[5] | |
| Improper Base Activation: The base may not be effectively activating the boronic ester. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] - Ensure the base is finely powdered and anhydrous. - Consider using a stronger base if substrate compatibility allows. | |
| Inappropriate Solvent: The solvent may not be optimal for solubility or reactivity. | - Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[1][5] - Ensure solvents are thoroughly degassed to remove oxygen.[5] | |
| Significant Side Product Formation | Homocoupling of Boronic Ester: Presence of oxygen or Pd(II) species.[3] | - Rigorously degas all solvents and reagents. - Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). - Consider slow addition of the boronic ester.[5] |
| Protodeboronation: Cleavage of the C-B bond by a proton source.[3] | - Use anhydrous conditions if possible. - A less protic solvent or a non-hydroxide base may be beneficial. - The stability of boronic esters like this compound is generally higher than the corresponding boronic acid.[9] | |
| Dehalogenation of Aryl Halide: Reductive cleavage of the C-X bond.[3] | - This can be promoted by certain bases or impurities. - A change of base or purification of the aryl halide may be necessary. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Variability in the purity of starting materials, catalyst, or base. | - Use reagents from a reliable source with consistent purity.[13] - Finely grind solid bases to ensure consistent particle size and reactivity.[12] |
| Variable Oxygen/Moisture Levels: Inconsistent inert atmosphere or solvent degassing. | - Standardize degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a set time). - Use a glovebox for reaction setup if possible. | |
| Inconsistent Heating: Fluctuations in reaction temperature. | - Use a temperature-controlled heating mantle or oil bath with a thermocouple for accurate temperature monitoring. |
III. Reaction Optimization Workflow
A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity. The following workflow, illustrated in the diagram below, provides a logical progression for optimization.
Caption: A systematic workflow for optimizing Suzuki-Miyaura cross-coupling reactions.
Step-by-Step Optimization Protocol:
-
Base and Solvent Screening: Begin by screening a set of common bases and solvent systems. A typical starting point would be to compare K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like toluene/water, dioxane/water, and THF/water.[1][2] Maintain a constant catalyst system (e.g., Pd(OAc)₂ with a standard ligand like PPh₃ or a more robust one like SPhos), temperature (e.g., 80-100 °C), and stoichiometry.
-
Ligand and Catalyst Screening: With the optimal base and solvent identified, screen a variety of ligands. The choice of ligand is critical and can dramatically impact the reaction outcome.[6] For challenging substrates, consider electron-rich, bulky phosphine ligands.[5] Also, compare different palladium sources, including common Pd(II) and Pd(0) precursors and more advanced pre-catalysts.[3]
-
Temperature and Concentration Optimization: Once the optimal catalyst system (palladium source and ligand) has been determined, refine the reaction temperature and concentration. Sometimes, a lower temperature can reduce side product formation, while a higher concentration may increase the reaction rate.
-
Stoichiometry Refinement: Finally, optimize the equivalents of the this compound and the base. A slight excess of the boronic ester (e.g., 1.1-1.5 equivalents) is common, but minimizing this excess can be more cost-effective. The amount of base (typically 2-3 equivalents) can also be fine-tuned.
Illustrative Data for Optimization
The following table provides a hypothetical example of a base and solvent screening for the coupling of 4-bromoanisole with this compound.
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 65 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 85 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 92 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 88 |
| 5 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 95 |
Conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 12 h. Yields are hypothetical and for illustrative purposes.
IV. The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the catalytic cycle is fundamental to effective troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction consists of three primary steps.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar-X) to form a Pd(II) complex.[1][6] The reactivity order for halides is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center, displacing the halide or other leaving group.[6][15] This is a crucial step where the base plays a key role in forming a reactive boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3][6]
V. General Experimental Protocol
The following is a generalized, robust starting protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
VI. References
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
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Cid, J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. --INVALID-LINK--
-
Denmark, S. E., & Regens, C. S. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. --INVALID-LINK--
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--
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Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. --INVALID-LINK--
-
Cid, J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
Sigman, M. S., & Toste, F. D. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. --INVALID-LINK--
-
CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
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Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. --INVALID-LINK--
-
Unnamed Supplier. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for Suzuki reactions using phenanthroline ligands. --INVALID-LINK--
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--
-
Unnamed Author. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. --INVALID-LINK--
-
Unnamed Author. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. --INVALID-LINK--
-
Unnamed Author. (2023). Transition metal ligands for Suzuki-Miyaura cross-coupling reactions and the coordination of radionuclides - studies towards aurora kinase inhibition for PET imaging. Knowledge Commons. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. --INVALID-LINK--
-
MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. --INVALID-LINK--
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. --INVALID-LINK--
-
Unnamed Author. (2016). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. --INVALID-LINK--
-
Unnamed Author. Suzuki Coupling. --INVALID-LINK--
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. --INVALID-LINK--
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. --INVALID-LINK--
-
Andrew G. Myers Research Group. The Suzuki Reaction. --INVALID-LINK--
-
Echeverria, C., & Santamaría, J. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. --INVALID-LINK--
-
PubChem. 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. --INVALID-LINK--
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. nbinno.com [nbinno.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
preventing hydrolysis of 2-Phenyl-1,3,2-dioxaborinane during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the use of 2-Phenyl-1,3,2-dioxaborinane, with a specific focus on preventing its hydrolysis during chemical reactions. As a cyclic boronic ester, this compound is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its efficacy is critically dependent on its stability, as the C-B bond is susceptible to cleavage by water. This guide is designed to equip you with the knowledge and practical techniques to ensure the integrity of your reagent and the success of your experiments.
Troubleshooting Guide: Hydrolysis During Reaction
This section addresses specific issues you may encounter, providing explanations for their causes and detailed protocols for their resolution.
Q1: My reaction yield is low, and I suspect my this compound is hydrolyzing. What are the primary causes and mechanism?
A1: Low yields in reactions utilizing boronic esters are frequently traced back to premature hydrolysis of the reagent. The primary culprit is the presence of water, which can be introduced through wet solvents, moist reagents, or exposure to the atmosphere.[1]
The hydrolysis of this compound proceeds through the nucleophilic attack of water on the electron-deficient boron atom. This process cleaves the B-O bonds of the cyclic ester, ultimately leading to the formation of phenylboronic acid and 1,3-propanediol. While phenylboronic acid can still participate in some reactions, its formation indicates reagent degradation and can lead to inconsistent reaction kinetics and the formation of unwanted byproducts, such as boroxines (trimeric anhydrides of boronic acids).[2] The stability of boronic esters is also influenced by pH, with both acidic and basic conditions potentially accelerating hydrolysis.[3][4]
Caption: Inert Atmosphere Reaction Setup.
Q4: How can I monitor the hydrolysis of this compound during my reaction?
A4: Monitoring the stability of your boronic ester in real-time or during workup can provide crucial insights.
-
¹¹B NMR Spectroscopy: This is a powerful technique for directly observing the boron atom. This compound will have a characteristic chemical shift for its trigonal (sp²) boron atom. Upon hydrolysis, a new signal corresponding to the phenylboronic acid will appear. This provides a direct, quantitative measure of the ester's integrity. [5]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the boronic ester from its hydrolysis product, phenylboronic acid. However, a significant challenge is the potential for on-column hydrolysis, where the stationary phase or mobile phase can cause the ester to degrade during analysis, giving a false positive for hydrolysis. [6][7]To mitigate this, use a column with low silanol activity (end-capped), an aprotic diluent like acetonitrile, and avoid acidic mobile phase modifiers if possible. [7][8][9]* Thin-Layer Chromatography (TLC): While less quantitative, TLC can offer a quick check. Phenylboronic acid is more polar than its ester and will typically have a lower Rf value. Staining with a potassium permanganate solution can help visualize both spots.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it used? A: this compound is a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol. [10]It is often used as a more stable and easily handled surrogate for phenylboronic acid, which can be prone to dehydration to form its trimeric boroxine anhydride. [2]This enhanced stability is beneficial for purification and storage, and in reactions, it can act as a slow-release source of the active boronic acid. [11] Q: How does the stability of this compound (a six-membered ring) compare to other cyclic boronic esters like the pinacol ester (a five-membered ring)? A: Generally, six-membered boronic esters, like this compound, are thermodynamically more stable than their five-membered counterparts derived from ethylene glycol or pinacol. [12]However, kinetic stability and reactivity in a specific catalytic cycle can vary. The choice of protecting diol can be used to tune the reactivity and stability of the boronic acid functionality. [2][13] Q: Can I use this compound directly in reactions requiring aqueous conditions? A: While some Suzuki-Miyaura coupling reactions are performed in biphasic or aqueous solvent systems, doing so with a boronic ester introduces a high risk of hydrolysis. In such cases, the ester is not expected to remain intact and functions as a precursor that hydrolyzes in situ to generate the active boronic acid. [11][14]If the goal is to utilize the unique reactivity of the intact ester, anhydrous conditions are strongly recommended. Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and this pathway can offer significant rate enhancements. [14][15] Q: How should I properly store this compound? A: To ensure its long-term stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). [10]It should be kept in a cool, dry place, away from light and moisture. A desiccator or a glovebox are ideal storage environments. [1]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]
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Chemistry LibreTexts. Drying Agents. [Link]
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Scribd. Drying Agents for Organic Solvents. [Link]
-
Karyakin, A. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5334–5341. [Link]
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PubMed. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
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University of Colorado Boulder, Department of Chemistry. Using drying agents. [Link]
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ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
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Biocyclopedia. Inert atmosphere methods. [Link]
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Europe PMC. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
University of Groningen. Working with air and moisture sensitive compounds. [Link]
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ACS Fall 2023 Poster. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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Chem-Station. Protecting Groups for Boronic Acids. [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
AA Blocks. Chemistry Of Boronic Esters. [Link]
-
YouTube. Inert Atmosphere. [Link]
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Wikipedia. Air-free technique. [Link]
-
Journal of the American Chemical Society. A Water-Stable Boronate Ester Cage. [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Boron-based Reagents. 2-phenyl-1,3,2-dioxaborolane. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
Imperial College London. 2-phenyl-1,3,2-dioxaborolane-4,5-dione. [Link]
-
Chemdad. This compound. [Link]
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- 5. 2-phenyl-1,3,2-dioxaborolane-4,5-dione | Imperial College London [data.hpc.imperial.ac.uk]
- 6. benchchem.com [benchchem.com]
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common side reactions with 2-Phenyl-1,3,2-dioxaborinane and how to avoid them
Welcome to the technical support center for 2-Phenyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions.
Introduction
This compound, the 1,3-propanediol ester of phenylboronic acid, is a widely used reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its popularity stems from its enhanced stability compared to the parent phenylboronic acid, which often suffers from dehydration to form boroxine anhydrides and is more susceptible to protodeboronation. The cyclic six-membered ring structure provides a good balance of stability for storage and purification, while still offering sufficient reactivity for efficient transmetalation in catalytic cycles.[1][2]
This guide addresses the most common side reactions and experimental challenges encountered when using this reagent and provides robust solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of phenylboronic acid?
A1: The primary advantage lies in its stability and handling properties. Phenylboronic acid has a propensity to dehydrate and form its cyclic trimer, phenylboroxine. This process is reversible but introduces variability in the reagent's stoichiometry and can complicate reaction kinetics. The dioxaborinane ester is a well-defined, monomeric species that is generally a crystalline solid, making it easier to handle, weigh, and store accurately. It is also less prone to premature decomposition under many reaction conditions.
Q2: How does the stability of the 1,3-propanediol ester (dioxaborinane) compare to the pinacol ester (dioxaborolane)?
A2: Both are common strategies to stabilize boronic acids. Generally, six-membered cyclic boronic esters (dioxaborinanes) are thermodynamically more stable than their five-membered counterparts (dioxaborolanes).[2] However, pinacol esters are often more kinetically stable and resistant to hydrolysis and transesterification due to the steric hindrance from the four methyl groups.[2] The choice between them often depends on the specific reaction conditions, the required reactivity, and purification considerations. The 1,3-propanediol ester can sometimes be cleaved more readily under milder conditions, which can be advantageous for certain applications.
Q3: What are the optimal storage conditions for this compound?
A3: Although more stable than phenylboronic acid, the reagent is still sensitive to moisture.[3] Hydrolysis can occur over time upon exposure to atmospheric water. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a desiccator or dry cabinet at room temperature.[4][5]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed to identify the root cause, followed by a detailed, actionable solution.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptom: Your reaction shows incomplete consumption of the starting aryl halide or triflate, resulting in a low yield of the desired biaryl product.
Possible Cause A: Hydrolysis of the Boronic Ester
The most common culprit is the premature hydrolysis of the this compound back to phenylboronic acid. While the subsequent reaction with phenylboronic acid can still proceed, its concentration may be inconsistent, and water introduced into the reaction can interfere with the catalyst.
Solution: Rigorous Anhydrous & Inert Conditions
-
Solvent & Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is thoroughly dried before use.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Base Selection: The base is crucial not only for activating the boronic ester for transmetalation but also for managing trace water.[6] Anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices as they are effective bases and also act as mild desiccants.
Possible Cause B: Protodeboronation
This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, converting your boronic ester into benzene. It is often promoted by excessive heat, overly strong bases, or the presence of protic sources in the reaction mixture.
Solution: Optimization of Reaction Parameters
-
Temperature Control: Do not overheat the reaction. While some couplings require elevated temperatures, run trials at lower temperatures (e.g., 60-80 °C) before pushing to higher temperatures (>100 °C).
-
Solvent & Base Choice: The choice of solvent and base can significantly influence the rate of protodeboronation. In some systems, using a biphasic solvent system (e.g., toluene/water) can suppress this side reaction, although this must be balanced against the risk of hydrolysis.[7] Weaker bases like K₂CO₃ or KF may be sufficient and can reduce the likelihood of protodeboronation.[6]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Problem 2: Formation of Homocoupled Biphenyl Byproduct
Symptom: You observe the formation of biphenyl, the product of two phenyl groups coupling together, in your crude reaction mixture.
Cause: Homocoupling arises from the reaction of two molecules of the boronic ester. This is often promoted by the presence of oxygen or by certain palladium catalyst systems, particularly at high concentrations or temperatures.
Solution: Deoxygenation and Catalyst Control
-
Rigorous Deoxygenation: Oxygen can facilitate the oxidative pathways that lead to homocoupling. Ensure your solvent is thoroughly degassed before use by either sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Loading: Use the lowest effective catalyst loading. Typically, 1-2 mol% of the palladium catalyst is sufficient. Higher loadings can increase the rate of side reactions.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often stabilize the palladium center and favor the desired cross-coupling pathway over homocoupling.[8]
Visualization of Key Pathways
To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the key processes.
// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2 [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; red [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagent Nodes r1x [label="R¹-X", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r2b [label="R²-B(OR)₂\n(Dioxaborinane)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Side Reaction Nodes proto [label="Protodeboronation", shape=box, style="rounded,filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0]; homo [label="Homocoupling\n(R²-R²)", shape=box, style="rounded,filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0]; benzene [label="Benzene", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Main Cycle Edges r1x -> add [label=""]; add -> pd2 [label=""]; pd0 -> add [label=""]; pd2 -> trans [label=""]; r2b -> trans [label=""]; base -> trans [style=dashed, arrowhead=none]; trans -> pd2_r2 [label=""]; pd2_r2 -> red [label=""]; red -> product [label=""]; red -> pd0 [label=" Catalyst\n Regeneration", fontsize=8];
// Side Reaction Edges r2b -> proto [color="#EA4335", style=dashed, dir=back]; proto -> benzene [color="#EA4335", style=dashed]; r2b -> homo [color="#EA4335", style=dashed, dir=back];
// Layout Invisible Edges for alignment {rank=same; r1x; r2b;} {rank=same; add; base;} } .dot Caption: Suzuki-Miyaura cycle with key side reactions.
Data Summary Table
The choice of protecting group for the boronic acid is a critical experimental parameter. The table below summarizes the general characteristics of common choices.
| Feature | Phenylboronic Acid | This compound | Phenylboronic Acid Pinacol Ester |
| Form | Crystalline Solid | Crystalline Solid | Crystalline Solid / Low-melting solid |
| Stability to Air/Moisture | Low (forms boroxines) | Moderate | High |
| Ease of Handling | Moderate | High | High |
| Relative Reactivity | High | Moderate-High | Moderate |
| Purification | Difficult (often used crude) | Recrystallization / Chromatography | Recrystallization / Chromatography |
| Common Side Reactions | Boroxine formation, Protodeboronation | Hydrolysis, Protodeboronation | Can be slow to transmetalate |
References
-
Paut-Averseng, I., et al. (2015). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers (Basel), 7(12), 2587–2613. [Link]
-
Hall, D. G. (2006). Structure, Properties, and Preparation of Boronic Esters. Boronic Acids, 1-99. [Link]
-
Raines, R. T., & Kuder, J. E. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., et al. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions, 1-1002. [Link]
-
Organoboron. (n.d.). 2-phenyl-1,3,2-dioxaborolane. Organoboron. [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Molecules, 24(13), 2487. [Link]
-
YouTube. (2020). Suzuki Coupling. The Organic Chemistry Tutor. [Link]
-
Kotha, S., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Russian Chemical Reviews, 71(2), 115-147. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Sources
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- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Phenyl-[1,3,2]-dioxaborolane | 4406-72-8 [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Purification of 2-Phenyl-1,3,2-dioxaborinane Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-1,3,2-dioxaborinane and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with this class of organoboron compounds. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common obstacles and ensure the integrity of your final products.
Introduction: The Stability-Reactivity Conundrum
This compound, formed from phenylboronic acid and 1,3-propanediol, serves as a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While often used as a more stable alternative to free boronic acids, the purification of its reaction products is frequently non-trivial. The inherent Lewis acidity of the boron atom and the susceptibility of the C-B bond to cleavage create a landscape of potential pitfalls, from on-column degradation to persistent impurities that co-elute with the desired product.
This guide is structured as a series of practical, problem-oriented questions that you may encounter during your experimental work. Each answer provides a detailed explanation of the underlying chemistry and offers validated solutions.
Troubleshooting Guide & FAQs
Issue 1: Product Degradation During Silica Gel Chromatography
Question: "I've confirmed my desired product is in the crude reaction mixture via LC-MS, but after running a silica gel column, my yield is extremely low and I see new, more polar spots on the TLC. What is happening?"
Answer: This is a classic and frequently encountered problem when purifying boronic esters.[3] The issue almost certainly stems from the inherent instability of the dioxaborinane ring on the acidic surface of standard silica gel.
Root Cause Analysis:
-
Hydrolysis: Silica gel is slightly acidic and always contains adsorbed water. This environment can catalyze the hydrolysis of the boronic ester back to the free phenylboronic acid and 1,3-propanediol. The resulting boronic acid is highly polar and will either stick irreversibly to the silica gel or streak down the column, leading to poor recovery and contamination.[4][5]
-
Protodeboronation: A more destructive pathway is protodeboronation, where the carbon-boron bond is cleaved entirely, replacing it with a carbon-hydrogen bond.[6] This results in the formation of a des-borylated byproduct, which is a common impurity in Suzuki reactions and related processes.[6]
Workflow for Diagnosing On-Column Degradation
Caption: Decision workflow to confirm silica gel-induced decomposition.
Solutions & Mitigation Protocols:
-
Protocol 1: Passivation of Silica Gel:
-
Option A (Base Deactivation): Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (NEt₃) relative to the solvent volume and stir for 15-20 minutes. Pack the column with this slurry. This neutralizes the acidic sites, but be aware that the triethylamine may elute with your product.[3]
-
Option B (Boric Acid Treatment): While more commonly cited for pinacol esters, treating silica gel with boric acid can suppress decomposition by shifting the equilibrium away from hydrolysis.[4][7] Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% boric acid by weight, sonicate for 10 minutes, and then pack the column. Note that this method can reduce the separating power of the silica.[4]
-
-
Protocol 2: Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative, particularly the Brockmann I (neutral) grade. It lacks the acidic protons of silica and is often gentler on boronic esters.[5] You will likely need to re-develop your solvent system as elution patterns will differ significantly.
-
Reversed-Phase Chromatography (C18): For polar products, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent, albeit more expensive, option. This avoids the issues of acidic silica gel entirely.
-
-
Protocol 3: Rapid Purification: If the decomposition is slow, a "quick plug" filtration through a short pad of silica may be sufficient to remove baseline impurities without significant product loss. The key is speed; do not let the compound sit on the silica for an extended period.[4]
Issue 2: Removing Unreacted Boronic Acid Impurities
Question: "My reaction didn't go to completion, and now I have residual phenylboronic acid in my product. It's very polar and streaks on my TLC plate. How can I get rid of it?"
Answer: Removing residual boronic acids is a common challenge. Due to their polar and acidic nature, they behave poorly in standard chromatography but can be targeted with specific chemical strategies.
Root Cause Analysis:
Phenylboronic acid (PBA) and its derivatives are Lewis acids that can also act as Brønsted acids. They readily form boronate salts under basic conditions and can complex with diols. These properties can be exploited for their removal.
Solutions & Mitigation Protocols:
-
Protocol 4: Liquid-Liquid Extraction (LLE):
-
Dissolve your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a basic aqueous solution. A 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) is typically effective.[8] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Perform 2-3 basic washes to ensure complete removal.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Protocol 5: Scavenger Resins: For high-value products or when LLE is problematic (e.g., due to emulsions), solid-phase scavengers are highly effective.
-
Diol-based Resins: Resins functionalized with diol groups (e.g., SiliaBond Diol) can selectively bind to boronic acids.[9] Stir the crude product in a suitable solvent with the scavenger resin for a few hours, then simply filter off the resin to obtain the purified product in solution.
-
Amine-based Resins: Basic scavenger resins (e.g., SiliaBond DEAM) can also effectively remove acidic boronic acid impurities.[9]
-
Diagram of Boronic Acid Removal Strategies
Caption: Comparison of two primary methods for boronic acid removal.
Issue 3: Homocoupled Dimer as a Major Byproduct
Question: "In my Suzuki coupling reaction using a this compound derivative, I'm getting a significant amount of a biphenyl byproduct. How can I suppress this and purify my desired cross-coupled product?"
Answer: The formation of a homocoupled dimer (e.g., biphenyl from phenylboronic acid derivatives) is a well-known side reaction in Suzuki couplings.[10] Its formation is often linked to the reaction conditions and can be minimized. Separating it from the desired product can be difficult as they often have similar polarities.
Root Cause Analysis:
Homocoupling is primarily mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[11] The mechanism involves the transmetalation of two boronic acid/ester molecules to the palladium center, followed by reductive elimination.
Solutions & Mitigation Protocols:
-
Protocol 6: Optimizing Reaction Conditions to Suppress Dimer Formation:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes (subsurface sparging) or by using several freeze-pump-thaw cycles.[10] This minimizes the dissolved oxygen that can promote the formation of Pd(II) species.
-
Choice of Base and Solvent: The choice of base can influence the rate of homocoupling versus cross-coupling. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like NaOH.
-
Addition of Reductants: In some industrial processes, mild reducing agents like potassium formate are added to the reaction. These agents can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[10]
-
-
Protocol 7: Purification Strategy for Dimer Removal: If the dimer has already formed, purification can be challenging.
-
Careful Chromatography: While difficult, optimizing your column chromatography is the first step. Try a very shallow solvent gradient on high-performance silica to maximize resolution.
-
Recrystallization: If your desired product is a solid, recrystallization is often the most effective method for removing impurities with similar polarity. A systematic screen of solvents (e.g., hexanes/ethyl acetate, toluene, ethanol/water) is recommended.[5]
-
Summary of Purification Challenges and Solutions
| Problem | Primary Cause(s) | Recommended Solutions | Key Considerations |
| Low Yield after Silica Column | Hydrolysis, Protodeboronation on acidic silica surface | Deactivate silica (NEt₃), use boric acid-treated silica, switch to neutral alumina or reversed-phase (C18) | Alumina and C18 require re-optimization of the mobile phase.[3][4][5] |
| Residual Boronic Acid | Incomplete reaction | Basic aqueous wash (LLE), diol or amine-based scavenger resins | LLE is cost-effective but may cause emulsions; scavengers are clean but more expensive.[8][9] |
| Homocoupled Dimer Impurity | Oxygen in reaction, Pd(II)-mediated side reactions | Rigorous degassing, use of milder base, addition of potassium formate, careful chromatography, recrystallization | Prevention is better than removal. Dimer and product often have very similar Rƒ values.[10][11] |
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
- ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF.
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Epimerization in Pinanediol Boronic Esters.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
- Reddit. (n.d.). Trouble purifying my boronate ester compound. r/Chempros.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
Organic Letters. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. [Link]
- Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
-
ResearchGate. (2024). How to purify boronate esters? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Request PDF.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
improving the stability of 2-Phenyl-1,3,2-dioxaborinane in solution
Enhancing the Stability of 2-Phenyl-1,3,2-dioxaborinane in Solution
Introduction: this compound, a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol, is a critical reagent in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its solid, crystalline nature often offers handling advantages over the corresponding free boronic acid. However, researchers frequently encounter challenges with its stability once in solution, leading to poor reaction reproducibility and diminished yields. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound degrades in solution?
The two most significant degradation pathways are hydrolysis and protodeboronation .
-
Hydrolysis: This is the most common issue. The boron atom is electrophilic and susceptible to attack by nucleophiles, particularly water. This cleaves the ester bonds, reverting the compound to phenylboronic acid and 1,3-propanediol.[3][4] The reaction is reversible but can significantly impact the concentration of the active ester.[4]
-
Protodeboronation: This is the complete cleavage of the C–B bond, replacing it with a C–H bond to yield benzene. This is an irreversible and destructive side reaction that can be promoted by acidic or basic conditions, as well as the presence of certain metals.[5][6][7] While boronic esters are generally more stable than boronic acids, the hydrolysis product (phenylboronic acid) can be more susceptible to protodeboronation, making water a dual threat.[8][9]
Q2: Does forming the dioxaborinane ester actually make it more stable than phenylboronic acid?
This is a nuanced point. Esterification is often assumed to confer stability, but this is not universally true under all conditions.[6][9] The six-membered dioxaborinane ring is generally more stable towards hydrolysis than five-membered dioxaborolane rings (e.g., pinacol esters) due to reduced ring strain. However, under the basic aqueous conditions often used in cross-coupling, the ester can hydrolyze to the boronic acid, which then participates in the catalytic cycle.[1][6] The true benefit of the ester is often improved handling, purification, and stability in anhydrous, non-polar organic solvents during storage.
Q3: What are the best solvents for preparing and storing a stock solution?
The ideal solvent is one that is aprotic and anhydrous . The presence of water is the primary driver for hydrolysis.[4][10]
| Solvent Class | Recommended Examples | Rationale & Cautions |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Excellent choice. Must be rigorously dried (e.g., passed through an alumina column or distilled from sodium/benzophenone) and stored over molecular sieves. Peroxide formation in aged ethers can be a concern. |
| Hydrocarbons | Toluene, Hexanes | Good choice. Inherently non-polar and aprotic. Must be dried, as they can absorb atmospheric moisture. |
| Aprotic Polar | Acetonitrile (MeCN) | Use with caution. While aprotic, acetonitrile is hygroscopic and must be exceptionally dry. Aprotic diluents are recommended for analytical sample preparation to prevent hydrolysis.[11][12] |
| Protic Solvents | Alcohols (MeOH, EtOH), Water | Avoid for storage. These will actively participate in transesterification or hydrolysis, leading to rapid degradation of the ester.[13] |
| Chlorinated | Dichloromethane (DCM) | Use with caution. While aprotic, trace amounts of HCl can form, which may promote protodeboronation.[7] Ensure it is fresh and stored over a stabilizer. |
Q4: How critical is an inert atmosphere for storage and handling?
For long-term storage of solutions, an inert atmosphere (Nitrogen or Argon) is highly recommended. While the primary degradation pathway is hydrolysis, minimizing contact with atmospheric oxygen can prevent the formation of oxidative byproducts. More importantly, it prevents the introduction of atmospheric moisture into your carefully dried solvent.[14][15] For solid reagent, storage in a desiccator is sufficient.
Part 2: Troubleshooting Guide
This section addresses common experimental failures and provides a logical workflow to diagnose and solve the underlying stability issues.
Problem: My Suzuki-Miyaura reaction has a low or inconsistent yield.
This is the most frequent consequence of this compound instability. Let's break down the causes.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
dealing with homocoupling side products in reactions with 2-Phenyl-1,3,2-dioxaborinane
Introduction
Welcome to the technical support guide for researchers utilizing 2-Phenyl-1,3,2-dioxaborinane in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into a common challenge: the formation of biphenyl via homocoupling. As a stable and effective alternative to phenylboronic acid, this compound is a valuable reagent in modern organic synthesis. However, like all organoboron species, its application can be compromised by the undesired formation of homocoupled dimers, which reduces the yield of the target molecule and complicates purification.
This guide moves beyond simple procedural lists to explain the underlying chemical principles driving this side reaction. By understanding the "why," you will be better equipped to troubleshoot and optimize your specific reaction, ensuring higher yields, greater purity, and more reliable results.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my reaction with this compound?
A1: Homocoupling is a side reaction where two molecules of your organoboron reagent (in this case, this compound) react with each other to form a symmetrical biaryl—biphenyl. This occurs in parallel with your desired Suzuki-Miyaura cross-coupling reaction, where the phenyl group should be coupling with your aryl halide or triflate. This side reaction consumes your starting material and palladium catalyst, leading to reduced yields and the formation of a significant impurity.
Q2: What are the primary drivers of this homocoupling side reaction?
A2: The formation of biphenyl is most often mediated by palladium(II) species and the presence of oxygen.[1][2] There are two main mechanistic pathways of concern:
-
Oxygen-Mediated Oxidation: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, leading to the formation of biphenyl and regenerating the Pd(0) catalyst.[2][3][4][5]
-
Direct Reaction with Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), and its reduction to the active Pd(0) state is slow or inefficient, the Pd(II) can directly catalyze the homocoupling pathway before the main Suzuki catalytic cycle gets underway.[1][2]
Q3: How can I reliably detect and quantify the biphenyl byproduct?
A3: Biphenyl is often a challenging impurity to separate from similarly nonpolar cross-coupled products via column chromatography.[6] The most effective methods for detection and quantification are:
-
¹H NMR Spectroscopy: Biphenyl has a distinct set of aromatic signals. Comparing the integration of these signals to those of your desired product can provide a quantitative assessment of the reaction's selectivity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile, nonpolar compounds like biphenyl and your target molecule, providing precise quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile products, LC-MS can be used to monitor the reaction progress and quantify the relative amounts of product and byproduct.
Q4: Is this compound more or less prone to homocoupling than phenylboronic acid or its pinacol ester counterpart?
A4: Boronic esters, including this compound and pinacol esters, are generally considered more stable and sometimes less prone to certain side reactions like protodeborylation compared to boronic acids.[2] However, they are still susceptible to palladium-mediated homocoupling. The relative rate of homocoupling depends heavily on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature) rather than solely on the choice of boron reagent. The key is to establish conditions that heavily favor the desired cross-coupling catalytic cycle over competing side reactions.
Troubleshooting Guide: Minimizing Biphenyl Formation
This section provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Problem: My reaction produces significant amounts of biphenyl (>5%).
To effectively troubleshoot, it's crucial to identify the source of the issue. The following workflow provides a logical path for diagnosis and resolution.
Caption: Troubleshooting workflow for minimizing homocoupling.
-
Causality: This is the most common culprit. Oxygen in the solvent or headspace oxidizes the catalytically active Pd(0) to Pd(II).[3][5] These Pd(II) species are known to directly mediate the homocoupling of boronic acids and esters, consuming your starting material before it can participate in the desired cross-coupling cycle.[1][2] Even trace amounts of oxygen (in the ppm range) can lead to detectable levels of homocoupling.[5]
-
Solution: Implement a rigorous deoxygenation protocol. Standard vacuum/inert gas backfill cycles are often insufficient.[5]
-
Subsurface Sparging: Bubble an inert gas (nitrogen or argon) directly through the solvent and the reaction mixture for at least 30-60 minutes prior to adding the palladium catalyst.[1][8] This is highly effective at removing dissolved oxygen.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, especially on smaller scales, perform three to five freeze-pump-thaw cycles on your solvent before use.[8][9]
-
-
Causality: When using a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the Suzuki-Miyaura catalytic cycle. If this reduction is slow, the ambient concentration of Pd(II) remains high at the start of the reaction, creating a perfect opportunity for it to catalyze the homocoupling of the boronic ester.[1][2]
-
Solution:
-
Add a Mild Reducing Agent: The addition of a mild reducing agent that does not interfere with the catalytic cycle can help suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective in minimizing free Pd(II) without deactivating the catalyst.[1][10]
-
Staggered Reagent Addition: A practical technique is to pre-heat the mixture of your aryl halide, base, ligand, and solvent under an inert atmosphere for 10-15 minutes before adding the this compound.[3] This allows time for the catalyst to form and for the oxidative addition to occur, reducing the likelihood of the catalyst reacting with the boronic ester first.
-
-
Causality: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[2][11] Simple, less sterically demanding ligands like triphenylphosphine (PPh₃) may not sufficiently promote the rate-limiting reductive elimination step of the desired product. A slow reductive elimination can allow competing side reactions, like homocoupling, to become more prominent.
-
Solution: Switch to a more effective ligand. For Suzuki-Miyaura couplings, especially with challenging substrates, bulky and electron-rich phosphine ligands are the gold standard.[11]
-
Causality: While higher temperatures generally increase reaction rates, excessive heat can have detrimental effects. It can lead to the decomposition of the catalyst into inactive palladium black and can accelerate side reactions, including homocoupling.[12] There is often an optimal temperature window for maximizing the yield of the cross-coupled product.
-
Solution: Perform a temperature optimization study. If you are running the reaction at a high temperature (e.g., >100 °C) and observing significant homocoupling, try reducing the temperature in 10-15 °C increments (e.g., to 85-90 °C).[12][13] While the reaction may take longer, the improved selectivity can result in a higher isolated yield of the pure product.
Data Presentation: Impact of Mitigation Strategies
The following tables summarize quantitative data from literature, illustrating the effectiveness of the strategies discussed above.
Table 1: Effect of Deoxygenation and a Mild Reductant on Biphenyl Formation Adapted from studies on palladium-mediated homocoupling.[1][10]
| Entry | Deoxygenation Method | Additive (1.5 equiv) | Biphenyl Byproduct (%) |
| 1 | None (Reaction in Air) | None | 8.5 |
| 2 | 3x Vacuum/N₂ Cycles | None | 1.8 |
| 3 | N₂ Subsurface Sparge (30 min) | None | 0.4 |
| 4 | N₂ Subsurface Sparge (30 min) | Potassium Formate | <0.1 |
Table 2: Effect of Ligand Choice on Product:Biphenyl Ratio Data is representative for couplings of aryl chlorides/bromides with phenylboronic acid derivatives.[6]
| Entry | Palladium Source | Ligand (2 mol%) | Product:Biphenyl Ratio |
| 1 | Pd₂(dba)₃ | PPh₃ | 85:15 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 96:4 |
| 3 | Pd(OAc)₂ | SPhos | 98:2 |
| 4 | Pd(OAc)₂ | XPhos | >99:1 |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Subsurface Sparging
-
Setup: Assemble your reaction flask, equipped with a magnetic stir bar and a reflux condenser. Create an inlet for an inert gas line (e.g., a needle through a septum) that reaches below the surface of the solvent. Ensure there is an outlet for the gas to escape (e.g., a needle connected to an oil bubbler).
-
Charge Reagents: Add the this compound, aryl halide, base, and ligand to the flask.
-
Add Solvent: Add the reaction solvent via cannula or syringe.
-
Sparge: Begin stirring the mixture and bubble a steady stream of nitrogen or argon through the solution for at least 30 minutes. For larger volumes (>100 mL), extend this time to 60 minutes.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress.
Protocol 2: Purification Strategy for Removing Biphenyl
If homocoupling cannot be completely suppressed, careful purification is required. Since biphenyl and many cross-coupled products have similar polarities, standard silica gel chromatography can be difficult.[6]
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove the base and other inorganic salts.
-
Solvent Screening for Recrystallization: Biphenyl is often highly soluble in nonpolar solvents like hexanes and less soluble in more polar solvents like methanol or ethanol. Attempt to find a solvent system where your desired product has lower solubility than biphenyl, especially at reduced temperatures. A mixed solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) is often effective.
-
Alternative Chromatography: If recrystallization is unsuccessful, consider using a different stationary phase for column chromatography. Reverse-phase (C18) silica can sometimes provide better separation for nonpolar compounds.
-
Preparative HPLC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) is the most effective, albeit costly, method for separating closely eluting isomers and byproducts.
Mechanistic Overview
To provide a deeper understanding, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the primary competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . ChemInform. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? . ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry . MDPI. [Link]
-
Temperature effect on coupling reaction . ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. University of Illinois Urbana-Champaign.
-
(a) Influence of reaction temperature; (b) Amount of catalyst on yield of biphenyl from bromobenzene . ResearchGate. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling . Organic Syntheses Procedure. [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? . Chemistry Stack Exchange. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ResearchGate. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction . ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . PubMed Central. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
effect of base and solvent on 2-Phenyl-1,3,2-dioxaborinane reaction efficiency
Welcome to the technical support center for optimizing reactions involving 2-phenyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their experiments. Here, we address common challenges related to the selection of bases and solvents and provide evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Role of Base
Question 1: Why is the choice of base so critical in reactions with this compound, such as Suzuki-Miyaura coupling?
The base plays a multifaceted role in Suzuki-Miyaura coupling reactions.[1][2] Its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex. This facilitates the crucial transmetalation step with the palladium catalyst.[1][3] However, the base can also influence catalyst stability, reaction rate, and the prevalence of side reactions like protodeboronation (cleavage of the C-B bond by a proton source).[4][5]
Troubleshooting Common Base-Related Issues:
-
Low or No Conversion:
-
Insufficient Base Strength: Weak bases may not be effective in forming the boronate "ate" complex, leading to a sluggish or stalled reaction.[3] Consider switching to a stronger base.
-
Poor Solubility: The base must have some solubility in the reaction solvent to be effective.[6] If the base is completely insoluble, the reaction will be slow or may not proceed at all. Using a solvent system that can dissolve the base, such as adding a co-solvent like water, can be beneficial.[6]
-
Base Degradation: Some bases can be sensitive to air or moisture. Ensure you are using a fresh, high-quality base.
-
-
Significant Protodeboronation (Formation of Benzene):
-
Excessively Strong Base or Protic Solvent: The combination of a very strong base and a protic solvent (like water or alcohols) can lead to the unwanted side reaction of protodeboronation, where the phenyl group is cleaved from the boron atom.[4]
-
Mitigation Strategy: Use a weaker base or switch to an aprotic solvent. Anhydrous conditions can also help minimize this side reaction.
-
Section 2: The Impact of Solvent Selection
Question 2: How does the solvent affect the efficiency of reactions involving this compound?
The solvent significantly influences reaction outcomes by affecting the solubility of reactants, the stability of intermediates, and the reaction mechanism itself.[7][8][9] Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[8][9][10] While they can be effective at dissolving ionic species like some bases, they can also solvate and deactivate nucleophiles and potentially lead to hydrolysis of the boronic ester.[7][11]
-
Polar Aprotic Solvents (e.g., THF, dioxane, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7][8][9] They are often excellent choices for Suzuki-Miyaura couplings as they can dissolve a wide range of organic compounds and bases without deactivating the nucleophilic species.[7][12]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are generally used for reactions involving nonpolar substrates. They may not be suitable for reactions requiring the dissolution of polar bases.
Troubleshooting Solvent-Related Problems:
-
Poor Solubility of Reactants:
-
Solution: Choose a solvent or solvent mixture that effectively dissolves all reaction components. For example, a mixture of toluene and ethanol can sometimes provide a good balance of solubility for both organic substrates and inorganic bases.
-
-
Slow Reaction Rates:
-
Hydrolysis of the Dioxaborinane Ring:
-
Cause: The presence of water, especially under acidic or strongly basic conditions, can lead to the hydrolysis of the this compound.[11][13]
-
Prevention: Use anhydrous solvents and reagents if hydrolysis is a concern. Molecular sieves can be added to the reaction to scavenge trace amounts of water.[14]
-
Section 3: Data-Driven Optimization
Question 3: How can I systematically optimize the base and solvent for my specific reaction?
A systematic approach, such as a Design of Experiments (DoE), can be highly effective for optimizing reaction conditions.[12] However, for initial troubleshooting, a more focused screening of common bases and solvents is often sufficient.
Table 1: Common Bases and Solvents for Suzuki-Miyaura Coupling with Arylboronic Esters
| Base | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Toluene/Water, Dioxane/Water | A versatile and commonly used base. The addition of water is often necessary to aid solubility.[15] |
| Potassium Phosphate (K₃PO₄) | Dioxane, DMF | A stronger base that can be effective for less reactive substrates.[16] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | Often used for challenging couplings due to its high solubility in organic solvents. |
| Sodium Carbonate (Na₂CO₃) | Ethanol/Water, Acetonitrile/Water | A cost-effective option, often used in aqueous solvent systems.[1] |
| Potassium Fluoride (KF) | Dioxane | A milder base that can be effective in specific cases, particularly with pyridyl boronates.[17] |
Experimental Workflow for Optimization:
Section 4: Advanced Troubleshooting
Question 4: I've tried common bases and solvents, but my reaction efficiency is still low. What else can I investigate?
If initial optimizations are unsuccessful, consider these more advanced troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a dramatic effect on reaction efficiency. Some ligands are better suited for specific substrates or reaction conditions.
-
Reaction Temperature: Increasing the reaction temperature can often improve rates and yields, but it can also lead to increased side product formation. A careful optimization of the temperature is recommended.[12]
-
Reagent Quality: Ensure the purity of your this compound and other reagents. Boronic esters can be susceptible to hydrolysis and oxidation over time.[13][18]
-
Atmosphere: For sensitive reactions, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and boronic ester.
Protocol for a Standard Suzuki-Miyaura Coupling with this compound:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the chosen anhydrous solvent via syringe.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the product by column chromatography or recrystallization.
References
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
- Transesterification of Lipids with Boron Trichloride. Journal of Chromatographic Science.
- Chemistry Of Boronic Esters. AA Blocks.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Optimization of the reaction conditions for Suzuki coupling... ResearchGate.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- Materials Chemistry A. RSC Publishing.
- Physical Properties of liquids. Asian Journal of Research in Chemistry.
- 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
- The difference between protic vs. aprotic solvents. YouTube.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Suzuki reaction. Wikipedia.
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- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. aablocks.com [aablocks.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. ajrconline.org [ajrconline.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Technical Support Center: Optimizing Reactions with 2-Phenyl-1,3,2-dioxaborinane
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 2-Phenyl-1,3,2-dioxaborinane. This guide is designed to provide practical, field-tested insights into accelerating and optimizing your reactions involving this versatile reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and enhance the efficiency and yield of your experiments.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during your work. The solutions provided are based on established chemical principles and optimization studies.
Question 1: My reaction is extremely slow or stalling. How can I increase the rate?
Answer: A sluggish reaction rate is a frequent challenge. The root cause often lies in insufficient activation of the dioxaborinane ring or suboptimal reaction parameters. Let's break down the key areas to investigate.
A1. Catalyst Selection and Activation:
Many reactions involving this compound, particularly those that proceed via an ortho-quinone methide intermediate, require a Lewis acid for activation.[1] The Lewis acid coordinates to an oxygen atom of the dioxaborinane ring, facilitating its opening and the formation of the reactive intermediate.
-
Expertise & Experience: The choice of Lewis acid is critical. While various acids can work, their efficacy is substrate-dependent. We recommend starting with a mild Lewis acid and progressively increasing its strength if the reaction does not proceed. Zinc(II) chloride (ZnCl₂) is often an excellent starting point due to its balance of reactivity and handling.[2] For more challenging substrates, stronger Lewis acids like Zirconium(IV) chloride (ZrCl₄) may be necessary.[1]
-
Troubleshooting Steps:
-
Introduce a Lewis Acid: If you are not using a catalyst, add one. A common starting point is 10 mol% of ZnBr₂ or a similar Lewis acid.[3]
-
Screen Different Catalysts: If one Lewis acid is ineffective, screen others. Consider options like Ag₂CO₃, especially if your reaction involves cyclization steps.[4]
-
Optimize Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are often sufficient, some transformations may require stoichiometric or even excess amounts of the Lewis acid to achieve optimal rates.[2]
-
A2. Solvent Environment:
The solvent plays a pivotal role in stabilizing reactants, intermediates, and transition states. Its properties, such as polarity and coordinating ability, can dramatically alter the reaction rate.[5][6]
-
Expertise & Experience: Non-polar, aprotic solvents like dioxane or toluene are often effective starting points, as they may not interfere with the Lewis acid catalyst.[2][7] However, polar aprotic solvents such as acetonitrile or dichloromethane (CH₂Cl₂) can sometimes accelerate reactions by stabilizing charged intermediates, leading to excellent yields.[7][8] Protic solvents like ethanol are generally less common but can be effective in specific cases.[8] The key is to match the solvent to the specific mechanism of your reaction.
-
Trustworthiness through Systematic Screening: To find the best solvent for your system, a systematic screen is the most reliable approach.
| Solvent | Type | Typical Observations & Rationale | Reference |
| Dioxane | Non-polar, Aprotic | Often provides good results and is a reliable starting point.[2] | [2] |
| Toluene | Non-polar, Aprotic | Suitable for reactions at higher temperatures. | [7] |
| Acetonitrile | Polar, Aprotic | Can improve yields and is considered a "greener" option.[9] | [8][9] |
| Dichloromethane (CH₂Cl₂) | Polar, Aprotic | Often gives high yields at room temperature.[7] | [7] |
| Ethanol | Polar, Protic | Can be effective but may compete with substrates for the catalyst. | [8] |
A3. Temperature Control:
Increasing the reaction temperature is a fundamental strategy to increase the reaction rate, as dictated by the Arrhenius equation.[10]
-
Troubleshooting Steps:
-
If your reaction is proceeding slowly at room temperature, consider gently heating it to 40-60 °C.
-
For reactions that require significant energy input, such as those involving thermolysis to generate intermediates, reflux temperatures may be necessary.[1]
-
Monitor the reaction closely when heating, as higher temperatures can sometimes lead to the formation of undesired byproducts.[9]
-
Troubleshooting Flowchart for Low Reaction Yield
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I'm observing significant side product formation. How can I improve the selectivity?
Answer: Poor selectivity often points to a reaction that is either too forceful (e.g., temperature is too high) or where the catalyst is promoting undesired pathways.
-
Expertise & Experience: The most common cause of side products is prolonged reaction time or excessive heat.[9] Over-running a reaction can lead to the decomposition of the desired product or further reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Reduce Temperature: Try running the reaction at a lower temperature. This will slow down all reaction pathways, but it may disproportionately slow the undesired pathway, thus improving selectivity.
-
Re-evaluate Your Catalyst: A highly active Lewis acid might be too reactive for your substrate. Consider switching to a milder catalyst. For example, if ZrCl₄ is causing decomposition, try ZnCl₂.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for Lewis acid-catalyzed reactions of this compound?
A1: In many applications, the this compound serves as a stable precursor to a highly reactive ortho-quinone methide (o-QM). The Lewis acid (LA) coordinates to one of the ring oxygens, weakening the B-O bond and facilitating a ring-opening event to generate the o-QM, which is then trapped by a nucleophile or dienophile in the reaction mixture.[1]
Simplified Lewis Acid Activation Mechanism
Caption: Role of a Lewis acid in activating the dioxaborinane ring.
Q2: How does the choice of boronic acid precursor affect the reaction?
A2: The electronic properties of the phenyl group on the boron atom can influence the Lewis acidity of the boron center and the stability of the dioxaborinane ring. An electron-deficient boronic acid (e.g., one with trifluoromethyl groups) can promote the formation of aryldioxaborins under mild conditions.[1]
Q3: Are there any specific safety precautions for working with these compounds?
A3: Standard laboratory safety protocols should be followed. This compound and related compounds may be irritating to the skin and eyes.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Lewis acids, especially reagents like TiCl₄ and ZrCl₄, are often water-sensitive and require handling under an inert atmosphere.[3]
Detailed Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Reaction
This protocol provides a starting point for the reaction of this compound with a generic nucleophile.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substrate (1.0 equiv.), this compound (1.1 equiv.), and the chosen Lewis acid catalyst (e.g., ZnCl₂, 0.2 equiv.).
-
Solvent Addition: Add the selected anhydrous solvent (e.g., dioxane, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Stir the mixture at room temperature or the desired temperature. Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: Workflow for Reaction Optimization
-
Catalyst Screening: Set up several small-scale reactions in parallel using the general procedure above. Test a range of Lewis acids (e.g., ZnCl₂, ZnBr₂, Ag₂CO₃, ZrCl₄) at a fixed loading (e.g., 10 mol%).
-
Solvent Screening: Using the most effective catalyst from step 1, set up parallel reactions in different anhydrous solvents (e.g., Dioxane, Toluene, CH₂Cl₂, Acetonitrile).
-
Temperature Optimization: Using the best catalyst and solvent combination, run the reaction at three different temperatures (e.g., 0 °C, room temperature, 60 °C) to find the optimal balance of rate and selectivity.
-
Stoichiometry and Concentration: Finally, investigate the effect of reactant ratios and overall reaction concentration to maximize yield.
By methodically applying these troubleshooting strategies and optimization protocols, you can significantly enhance the rate and success of your this compound reactions.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. Retrieved from [Link]
-
ChemRxiv. (2021). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
MDPI. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl. Retrieved from [Link]
-
SciSpace. (1981). Solvent effects in square planar complexes: kinetics of substitution at [1-(2-hydroxyphenyl)-3,5. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in square planar complexes: Kinetics of substitution at [1-(2-hydroxyphenyl)-3,5-diphenylformazanato]palladium(II) complexes. Retrieved from [Link]
-
Imperial College London. (2018). 2-phenyl-1,3,2-dioxaborolane-4,5-dione. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. Retrieved from [Link]
-
Marquette University. (n.d.). Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. Retrieved from [Link].marquette.edu/theses_open/857/)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. scielo.br [scielo.br]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
2-Phenyl-1,3,2-dioxaborinane vs phenylboronic acid in Suzuki coupling efficiency
An In-Depth Guide to Boron Reagents in Suzuki Coupling: 2-Phenyl-1,3,2-dioxaborinane vs. Phenylboronic Acid
For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] At the heart of this powerful reaction lies the organoboron reagent. The choice of this reagent is a critical decision point that dictates not only the efficiency and yield but also the practicality and reproducibility of the synthesis.
This guide provides a detailed comparison between two common phenylating agents: the traditional phenylboronic acid (PBA) and its cyclic propanediol ester, this compound. We will move beyond simple catalog data to explore the mechanistic nuances, practical handling considerations, and the fundamental trade-offs that govern their performance in the lab.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The central theme when comparing phenylboronic acid with its dioxaborinane ester is the classic chemical trade-off between reactivity and stability.
-
Phenylboronic Acid (PBA) is generally more reactive, which can lead to faster reaction times.[2] This heightened reactivity stems from its Lewis acidic nature, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this comes at the significant cost of stability.
-
This compound , as a boronic ester, offers substantially greater stability.[3][4] By protecting the reactive B(OH)₂ group as a cyclic ester, the molecule is rendered less susceptible to the degradation pathways that plague its acid counterpart. This stability, however, tempers its raw reactivity.
Deep Dive: Phenylboronic Acid (PBA)
Phenylboronic acid is a workhorse reagent in Suzuki couplings. It is commercially available and serves as a direct source of the phenyl nucleophile.
Properties and Reactivity: PBA is a white, crystalline solid, though its purity can be compromised by its tendency to dehydrate.[5][6] In the catalytic cycle, PBA must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic tetrahedral boronate complex, [R-B(OH)₃]⁻.[7][8] This boronate species is the active participant in the transmetalation step with the palladium(II) complex.
The Stability Challenge: The primary drawback of PBA is its inherent instability, which manifests in two main degradation pathways:
-
Trimerization: PBA readily undergoes dehydration, especially upon heating or prolonged storage, to form its cyclic trimer anhydride, triphenylboroxine.[9][10] This process is reversible in the presence of water but means that the reagent's purity and exact stoichiometry can be inconsistent.
-
Protodeboronation: This is a well-known and often problematic side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol solvents), replacing the boronic acid group with a hydrogen atom.[11] This leads to the formation of benzene as a byproduct, consuming the reagent and reducing the overall yield of the desired coupled product. Electron-deficient and certain heteroaryl boronic acids are particularly prone to this decomposition pathway.[11][12]
Caption: Degradation pathways of Phenylboronic Acid.
Deep Dive: this compound
This compound is the 1,3-propanediol ester of phenylboronic acid. Like other boronic esters (e.g., pinacol esters), it serves as a stabilized, protected form of the parent acid.[13]
Properties and Enhanced Stability: This boronic ester is typically a liquid or low-melting solid that is significantly more stable to air and moisture than PBA.[14] The ester linkage reduces the Lewis acidity of the boron center and protects it from both intermolecular dehydration (trimerization) and premature protodeboronation.[13] This stability translates to:
-
Longer shelf-life.
-
Easier handling and purification (e.g., stable to column chromatography).[13]
-
More accurate and reproducible dosing in reactions.
The Reactivity Question: A key mechanistic question is whether boronic esters transmetalate directly or must first hydrolyze back to the boronic acid in the reaction medium. While hydrolysis was once considered a prerequisite, substantial evidence now shows that boronic esters can and do undergo direct transmetalation with the palladium complex.[3][15] The rate of this direct pathway can be influenced by the specific ester and reaction conditions. In some cases, the ester can also function as a "slow-release" reservoir, gradually hydrolyzing to provide a low, steady concentration of the more reactive boronic acid, which can be advantageous for preventing side reactions of sensitive substrates.[11][16]
Quantitative Performance Analysis
The choice between these two reagents can be summarized by comparing their key performance attributes.
| Feature | Phenylboronic Acid (PBA) | This compound | Rationale & Causality |
| Physical Form | White to yellow powder[5] | Liquid or low-melting solid[14] | The esterification prevents the hydrogen bonding network that makes PBA a solid and also prevents dehydration to the solid boroxine trimer. |
| Stability & Shelf-Life | Moderate; susceptible to dehydration and protodeboronation.[4][11] | High; generally stable to air and moisture with a long shelf-life.[2][4] | The diol "cap" protects the C-B bond and prevents the B(OH)₂ group from condensing, significantly slowing degradation pathways. |
| Handling & Purity | Can be challenging to purify and weigh accurately due to potential for decomposition and boroxine formation.[2][12] | Easy to handle and purify by standard methods like distillation or chromatography.[2][13] | The covalent ester is a well-defined, single molecular species, unlike PBA which exists in equilibrium with its anhydride. |
| Reactivity | High; often leads to faster reaction times.[2] | Moderate; may require longer reaction times or higher temperatures.[17] | The B(OH)₂ group in PBA is more Lewis acidic, facilitating the formation of the highly nucleophilic boronate 'ate' complex required for transmetalation. |
| Side Reactions | Prone to protodeboronation, reducing yield and generating benzene byproduct.[11] | Significantly suppresses protodeboronation.[11] | The reduced Lewis acidity and steric bulk of the ester group make the boron center less susceptible to protonolysis. |
| Typical Yield | Can be high but may be compromised by reagent decomposition, leading to lower reproducibility.[2] | Often provides higher and more reproducible isolated yields, especially in complex or large-scale syntheses due to higher starting material purity.[2] | The enhanced stability of the ester ensures that more of the reagent is available for the productive catalytic cycle rather than being lost to degradation. |
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The key step where these two reagents differ is transmetalation, where the organic group is transferred from boron to palladium.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of 2-Phenyl-1,3,2-dioxaborinane and Phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions and the development of novel therapeutics, the choice of organoboron reagent is a critical determinant of reaction efficiency, reproducibility, and overall success. While phenylboronic acid is a cornerstone reagent, its inherent instability often necessitates the use of more robust derivatives. Among these, boronic esters are preeminent, with the pinacol ester being the most widely adopted. However, the exploration of alternative esterifying diols, such as 1,3-propanediol to form a six-membered dioxaborinane ring, presents an intriguing avenue for modulating stability and reactivity.
This guide provides an in-depth, objective comparison of the stability of 2-phenyl-1,3,2-dioxaborinane and its five-membered counterpart, phenylboronic acid pinacol ester. By synthesizing available experimental data and established chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in reagent selection for their specific applications.
The Fundamental Trade-Off: Reactivity vs. Stability
The core principle governing the choice between different boronic acid derivatives is the inherent trade-off between reactivity and stability. Boronic acids are generally the most reactive species in cross-coupling reactions, a property attributed to the Lewis acidity of the boron center which facilitates the crucial transmetalation step. However, this high reactivity is coupled with significant instability, as they are prone to decomposition pathways like oxidation and protodeboronation.[1]
Boronic esters, such as the pinacol and 1,3-propanediol derivatives, offer a solution to this stability issue by protecting the boronic acid moiety. This enhanced stability translates to longer shelf-life, easier handling, and improved purification prospects.[2] The trade-off, however, is often a decrease in reactivity compared to the parent boronic acid. It is widely believed that under many cross-coupling conditions, the boronic ester undergoes in-situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also a possibility.[3]
Structural Differences: A Tale of Two Rings
The primary distinction between this compound and phenylboronic acid pinacol ester lies in the structure of the diol used for esterification, which in turn dictates the size and substitution pattern of the resulting heterocyclic ring.
-
This compound is formed from the condensation of phenylboronic acid and 1,3-propanediol, resulting in a six-membered dioxaborinane ring.
-
Phenylboronic acid pinacol ester is synthesized from phenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol), yielding a five-membered dioxaborolane ring bearing four methyl substituents.
These structural variations have profound implications for the stability of the respective molecules.
Comparative Stability Analysis
Hydrolytic Stability: The Influence of Ring Size and Strain
The susceptibility of boronic esters to hydrolysis is a critical parameter, particularly in biological applications or reactions conducted in aqueous media. While both esters are more stable than the free boronic acid, their relative stability to water is not identical.
General consensus and some experimental evidence suggest that six-membered boronic esters can be thermodynamically more stable than their five-membered counterparts.[4] This increased stability can be attributed to reduced ring strain in the six-membered ring compared to the five-membered ring.
Conversely, the hydrolysis of phenylboronic acid pinacol ester has been shown to be significantly influenced by pH, with the reaction being considerably accelerated at physiological pH.[6][7] The kinetics of hydrolysis are also dependent on the substituents on the aromatic ring.[6]
Table 1: Summary of Factors Influencing Hydrolytic Stability
| Feature | This compound (Six-Membered Ring) | Phenylboronic Acid Pinacol Ester (Five-Membered Ring) | Rationale |
| Ring Strain | Lower | Higher | Six-membered rings are generally less strained than five-membered rings. |
| Steric Hindrance | Less hindered at the boron center | More hindered due to four methyl groups | The bulky methyl groups on the pinacol backbone can shield the boron atom from nucleophilic attack by water. |
| Overall Stability | Potentially higher thermodynamic stability | High kinetic stability | The interplay of ring strain and steric hindrance determines the overall hydrolytic stability. |
Thermal Stability: A Key Consideration for Storage and High-Temperature Reactions
The thermal stability of a reagent is crucial for its long-term storage and its utility in reactions that require elevated temperatures. While specific comparative thermogravimetric analysis (TGA) data for this compound and phenylboronic acid pinacol ester is not available, general principles and data from related compounds can provide an estimation.
Boronic esters are generally more thermally stable than their corresponding boronic acids. The increased stability of the pinacol ester is well-documented, contributing to its widespread use.[8] The thermal stability of dioxaborinanes is also expected to be robust. A general protocol for assessing thermal stability involves thermogravimetric analysis (TGA), where the sample is heated at a constant rate under an inert atmosphere, and the mass loss is recorded as a function of temperature.[5]
Reactivity in Suzuki-Miyaura Cross-Coupling
Both this compound and phenylboronic acid pinacol ester are competent coupling partners in the Suzuki-Miyaura reaction. The choice between them may depend on the specific reaction conditions and the desired reactivity profile.
The pinacol ester is a widely used and well-validated reagent in a vast array of Suzuki-Miyaura couplings. Its reactivity is often predictable, though in some cases, the steric bulk of the pinacol group can influence the rate of transmetalation.[2]
While less commonly employed, 1,3-propanediol boronic esters have also been successfully used in cross-coupling reactions. The potentially higher thermodynamic stability of the six-membered ring might translate to slower in-situ hydrolysis to the active boronic acid, which could be beneficial in controlling the concentration of the reactive species and potentially minimizing side reactions.
Experimental Protocols
Synthesis of Boronic Esters
The following are generalized protocols for the synthesis of this compound and phenylboronic acid pinacol ester.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere, add phenylboronic acid (1.0 equiv), 1,3-propanediol (1.0-1.2 equiv), and an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Add a suitable anhydrous solvent (e.g., THF, toluene, or diethyl ether).
-
Stir the suspension at room temperature for several hours to overnight. The reaction progress can be monitored by TLC or NMR.
-
Upon completion, filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can often be used without further purification or can be purified by vacuum distillation or column chromatography.
Caption: General workflow for the synthesis of phenylboronic acid pinacol ester.
Detailed Methodology:
-
In a flask, dissolve phenylboronic acid (1.0 equiv) and pinacol (1.0 equiv) in a suitable solvent like diethyl ether or pentane.
-
Add anhydrous magnesium sulfate as a drying agent.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate.
-
Dissolve the crude material in pentane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product can be purified by vacuum distillation or recrystallization.
Comparative Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
The following protocol provides a general method for comparing the hydrolytic stability of the two boronic esters.
Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.
Detailed Methodology:
-
Prepare a stock solution of each boronic ester at a known concentration in a deuterated solvent (e.g., DMSO-d6).
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Add a specific volume of D₂O to the NMR tube, cap, and mix thoroughly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic signals for the starting boronic ester and the appearance of signals for phenylboronic acid and the corresponding diol (1,3-propanediol or pinacol).
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the starting material and product signals.
-
Plot the natural logarithm of the concentration of the boronic ester versus time to determine the pseudo-first-order rate constant for hydrolysis.
Conclusion and Recommendations
The choice between this compound and phenylboronic acid pinacol ester is a nuanced one, dependent on the specific demands of the application.
-
Phenylboronic acid pinacol ester remains the industry standard for a reason. Its high kinetic stability, conferred by the sterically demanding pinacol group, makes it a robust and reliable reagent for a wide range of applications, especially in complex, multi-step syntheses where ease of handling and purification are paramount.
-
This compound presents a compelling alternative, particularly in scenarios where thermodynamic stability is a key concern. The lower ring strain of the six-membered dioxaborinane ring may offer enhanced stability against hydrolysis under certain conditions. This could be advantageous in applications requiring slow, controlled release of the active boronic acid or in reactions where the minimization of boronic acid decomposition is critical.
Ultimately, for novel applications or when optimizing existing protocols, an empirical evaluation of both esters under the specific reaction conditions is the most prudent approach. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis. As the field of organic synthesis continues to evolve, a deeper understanding of the subtle yet significant differences in the stability and reactivity of various boronic esters will undoubtedly pave the way for the development of more efficient and robust chemical transformations.
References
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A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 2023.
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Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Journal Name], [Year].
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Phenylboronic acid pinacol ester, CAS No. 24388-23-6. iChemical.
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The picture summarizes the interconversion between phenylboronic acid... ResearchGate.
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate.
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Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Journal of the Mexican Chemical Society, 2022.
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar.
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A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
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4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1H NMR. ChemicalBook.
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Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents. Benchchem.
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
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1H NMR spectral study of some 2,6-diphenylthian-4-ones and their 1,1-dioxides. ResearchGate.
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boronic esters. Organic Syntheses.
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New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. MDPI.
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Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol. Benchchem.
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Experimental techniques. Max-Planck-Gesellschaft.
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Phenylboronic acid pinacol ester, 97% 25 g. Thermo Scientific Chemicals.
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
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Phenylboronic acid pinacol ester 97 24388-23-6. Sigma-Aldrich.
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
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The Understated Virtuoso: Why 2-Phenyl-1,3,2-dioxaborinane is a Superior Choice in Boronic Ester Chemistry
From the desk of a Senior Application Scientist: In the vast landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid surrogate is a critical decision that profoundly impacts reaction efficiency, product purity, and overall workflow. While pinacol (Bpin) and neopentyl glycol esters have become the workhorses of many laboratories, a nuanced understanding of the available reagents reveals a superior, albeit less celebrated, alternative: 2-Phenyl-1,3,2-dioxaborinane. This guide provides an in-depth comparison, grounded in thermodynamic principles and practical laboratory experience, to illuminate the distinct advantages of this six-membered cyclic boronic ester.
The Foundation: Structural Integrity and Thermodynamic Stability
The fundamental difference between this compound and its more common five-membered counterparts, such as phenylboronic acid pinacol ester, lies in the geometry of the boronate ring. This compound is formed from the condensation of phenylboronic acid with 1,3-propanediol, resulting in a six-membered dioxaborinane ring. In contrast, pinacol esters are derived from pinacol, a 1,2-diol, yielding a five-membered dioxaborolane ring.
This seemingly subtle structural variance has significant thermodynamic consequences. Six-membered rings, like the chair conformation of cyclohexane, are generally less strained than five-membered rings. This principle extends to boronic esters, with studies indicating that six-membered boronic esters are thermodynamically more stable than their corresponding five-membered analogs[1]. This inherent stability is a cornerstone of the advantages offered by this compound.
Caption: Structural relationship between this compound and other common boronic esters.
Key Advantages of this compound
The enhanced thermodynamic stability of the dioxaborinane ring system translates into several tangible benefits for the synthetic chemist.
Superior Hydrolytic and Thermal Stability
A primary drawback of many boronic acids and some of their esters is their susceptibility to hydrolysis and protodeboronation, particularly under the basic conditions often employed in Suzuki-Miyaura coupling reactions. The formation of pinacol esters is an equilibrium process, and their stability can be compromised in the presence of water, leading to decomposition and reduced yields[1][2].
The more stable six-membered ring of this compound offers enhanced resistance to such degradation pathways. This robustness ensures the integrity of the reagent during storage, reaction setup, and throughout the course of the transformation, leading to more reproducible and reliable results.
Advantageous Physical Properties and Ease of Purification
A significant, yet often overlooked, practical advantage of this compound derivatives is their propensity to be crystalline solids. In contrast, pinacol boronates are frequently oily substances, which can complicate handling, accurate weighing, and purification[3]. The presence of oily impurities or byproducts in a reaction mixture can lead to challenging chromatographic separations, often resulting in product loss and reduced purity.
The solid nature of many this compound derivatives simplifies their purification by recrystallization, a technique that is often more efficient and scalable than column chromatography for achieving high purity. This can be a decisive factor in multi-step syntheses where the accumulation of impurities can be detrimental to the overall success of the synthetic campaign.
Comparative Performance Overview
To illustrate the practical implications of these advantages, the following table provides a qualitative comparison of this compound with other common boronic esters.
| Feature | This compound | Phenylboronic Acid Pinacol Ester (Bpin) | N-Methyliminodiacetic Acid (MIDA) Boronate |
| Ring Size | 6-membered | 5-membered | Bicyclic (5,5) |
| Thermodynamic Stability | High[1] | Moderate | Very High |
| Hydrolytic Stability | Generally higher than Bpin | Moderate, reversible formation[1][2] | High, requires specific deprotection |
| Physical Form | Often a crystalline solid | Often an oil or low-melting solid[3] | Crystalline solid |
| Purification | Amenable to recrystallization | Often requires chromatography | Amenable to recrystallization |
| Reactivity in Coupling | Good | Good | Requires in-situ deprotection |
Experimental Protocol: A Case Study in Suzuki-Miyaura Cross-Coupling
The utility of this compound is best demonstrated through a practical application. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds[4].
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ from the Pd(II) precursor.
-
Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura reactions. Its role is to activate the boronic ester for transmetalation to the palladium center[4].
-
Ligand: Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.
-
Solvent System: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.
Conclusion: A Strategic Choice for Robust and Efficient Synthesis
In the pursuit of synthetic excellence, the selection of reagents that offer both high reactivity and robust stability is paramount. This compound, by virtue of its inherent thermodynamic stability and advantageous physical properties, presents a compelling case for its broader adoption in organic synthesis. Its enhanced stability translates to greater reliability and reproducibility, while its often-crystalline nature simplifies purification, a critical consideration in complex synthetic endeavors. For researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and improve the quality of their compounds, a thorough evaluation of this compound is not just recommended—it is a strategic imperative.
References
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Seto, K., Takahashi, S., & Tahara, T. (1985). Phenyl-1,3,2-Dioxaborinane Derivatives: A New Series of Liquid Crystals. Chemistry Letters, 14(2), 197-200. [Link]
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Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(4), 784-790. [Link]
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Bernardini, R., Oliva, A., Amici, M., Goldoni, L., & Minetti, G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 654-655. [Link]
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Le, C. M., Stevens, J. M., & Taylor, M. S. (2022). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 11(3), 394–401. [Link]
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DiPasquale, T. J., & Armacost, K. A. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18566–18576. [Link]
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Suzuki, A. (2010). Suzuki reaction. Wikipedia. [Link]
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Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 337-341. [Link]
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Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(4), 784-790. [Link]
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Rostami, A., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 14(48), 5032-5042. [Link]
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Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(36), 6557–6560. [Link]
-
Aggarwal, V. K., et al. (2022). Iterative Synthesis of 1,3-Polyboronic Esters with High Stereocontrol: Applications to Bahamaolide A and Polyfunctionalised Hydrocarbons. ChemRxiv. [Link]
-
Bernardini, R., Oliva, A., Amici, M., Goldoni, L., & Minetti, G. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 654-655. [Link]
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Van der Walt, M. M., & van der Westhuizen, J. H. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(11), 1459. [Link]
-
Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(4), 784-790. [Link]
-
Knauber, T., et al. (2011). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(18), 5447-5453. [Link]
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A Senior Application Scientist's Guide to Validating 2-Phenyl-1,3,2-dioxaborinane Reaction Products
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, boronic acid derivatives are indispensable reagents. The 2-phenyl-1,3,2-dioxaborinane scaffold, a six-membered cyclic boronic ester, serves as a crucial protecting group for phenylboronic acid. Its stability and predictable reactivity make it a valuable participant in a myriad of reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] However, the successful application of these reagents hinges on the unambiguous structural validation of their reaction products. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for this purpose, emphasizing not just the "how," but the critical "why" behind each methodological choice.
The Imperative of Structural Validation: Beyond Presumption
In any synthetic sequence, assuming the desired transformation has occurred without rigorous proof is a significant pitfall. Side reactions, incomplete conversions, and unexpected rearrangements are common challenges.[3] For reactions involving this compound, potential side products can include starting materials, hydrolyzed boronic acids, or homocoupling products.[3] Therefore, a multi-faceted analytical approach is not merely good practice; it is a cornerstone of scientific integrity and reproducible research.
Primary Analytical Techniques: A Comparative Analysis
The structural elucidation of this compound reaction products primarily relies on a suite of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle. The choice and sequence of these techniques are dictated by the specific questions being asked about the product's identity and purity.
The Analytical Workflow: A Logic-Driven Approach
A systematic approach to validation ensures comprehensive characterization. The following diagram illustrates a typical workflow, guiding the researcher from initial reaction workup to final structural confirmation.
Caption: A typical workflow for the validation of this compound reaction products.
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine characterization of organic molecules. It provides detailed information about the chemical environment of specific nuclei. For this compound derivatives, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
¹H NMR: This is the first-line technique for assessing the success of a reaction. It provides information on the number of different types of protons, their connectivity, and their chemical environment. In the context of a Suzuki-Miyaura coupling, for instance, the disappearance of the starting material's signals and the appearance of new aromatic and aliphatic signals corresponding to the coupled product are key indicators.[4]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR is invaluable for confirming the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dioxaborinane ring and the phenyl group can provide crucial structural information.[5]
-
¹¹B NMR: The Boron-Specific Probe: This technique is particularly useful for directly observing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[6][7] A trigonal planar sp²-hybridized boron in a boronic ester will have a different chemical shift compared to a tetrahedral sp³-hybridized boronate species.[8][9] This allows for the direct confirmation of the boronic ester's integrity. For this compound, the ¹¹B NMR signal is typically observed in the range of δ 20-30 ppm.[10][11]
Causality in Experimental Choice: The combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the molecule's structure. ¹H NMR gives a quick overview of the reaction's progress, ¹³C NMR confirms the carbon framework, and ¹¹B NMR provides direct evidence of the boronic ester's presence and nature.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of the product, which is a critical piece of validation data.[12][13]
-
Electron Ionization (EI): This is a hard ionization technique that often leads to fragmentation of the molecule. While this can make interpreting the spectrum more complex, the fragmentation pattern can provide valuable structural information.[12]
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the molecular ion ([M]+) or a protonated/adducted species ([M+H]+, [M+Na]+). This makes it easier to determine the molecular weight of the product.[13]
Trustworthiness through Self-Validation: The molecular weight determined by MS should be consistent with the structure proposed by NMR spectroscopy. Any discrepancy between the two would indicate an incorrect structural assignment or the presence of an unexpected product.
Single-Crystal X-ray Diffraction: The Definitive Answer
When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray diffraction is the gold standard for structural elucidation.[14][15] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and connectivity.[16][17]
Authoritative Grounding: An X-ray crystal structure provides unequivocal proof of a molecule's structure. The resulting crystallographic data can be deposited in public databases, providing a permanent and verifiable record of the compound's identity.
Comparative Performance of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | When to Use |
| ¹H NMR | Proton environment, connectivity, relative quantities. | Fast, non-destructive, provides detailed structural information. | Can be complex for large molecules, may not resolve all signals. | Initial screening of all reaction products. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, confirms carbon framework. | Lower sensitivity than ¹H NMR, requires longer acquisition times. | For confirmation of the carbon backbone of purified products. |
| ¹¹B NMR | Boron coordination environment. | Directly probes the boron center, confirms boronic ester integrity.[6][8] | Lower sensitivity, requires a specialized probe. | To verify the presence and nature of the boronic ester moiety. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | High sensitivity, confirms molecular formula.[12] | Can be destructive, may not provide detailed structural information on its own. | To confirm the molecular weight of the purified product. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, and angles. | Unambiguous structural determination.[15][16] | Requires a suitable single crystal, which can be difficult to obtain. | When other methods are inconclusive or for absolute stereochemical assignment. |
Experimental Protocol: ¹¹B NMR Spectroscopy for Product Validation
This protocol outlines the general steps for acquiring an ¹¹B NMR spectrum to validate the structure of a this compound reaction product.
Objective: To confirm the presence of the intact this compound moiety in the final product.
Materials:
-
Purified reaction product (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
NMR spectrometer with a boron probe
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the boron probe to the correct frequency.
-
-
Acquisition Parameters:
-
Set the nucleus to ¹¹B.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range for boronic esters (e.g., -50 to 100 ppm).
-
Use a relaxation delay (D1) of 1-2 seconds.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 128 to 1024 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an external standard (e.g., BF₃·OEt₂ at δ 0.0 ppm).
-
Integrate the signals if necessary.
-
Expected Outcome: A single, relatively broad signal in the region of δ 20-30 ppm, characteristic of the sp²-hybridized boron atom in the this compound ring.[10][11]
Comparing Alternatives: Dioxaborinane vs. Dioxaborolane Esters
While this guide focuses on the six-membered this compound, a common alternative is the five-membered 2-phenyl-1,3,2-dioxaborolane (derived from ethylene glycol).[18][19][20] The choice between these protecting groups often depends on the desired stability and reactivity.
Caption: A comparison of this compound and 2-Phenyl-1,3,2-dioxaborolane.
Generally, the six-membered dioxaborinane ring is considered more stable towards hydrolysis than the five-membered dioxaborolane ring.[21] This increased stability can be advantageous for multi-step syntheses or for compounds that require purification via chromatography on silica gel. However, this enhanced stability may also translate to slightly lower reactivity in some cross-coupling reactions. The choice of protecting group should be made based on the specific requirements of the synthetic route.
Conclusion
The rigorous validation of reaction products is a fundamental aspect of chemical research. For compounds derived from this compound, a combination of NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and, when necessary, X-ray crystallography, provides a robust and self-validating system for structural elucidation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the integrity of their results and contribute to the advancement of chemical science with confidence.
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Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Boronic acid and Polyesters? ResearchGate. [Link]
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Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
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The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]
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The Power of Boronic Esters in Modern Synthesis: A Focus on 879291-27-7. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. PubChem. [Link]
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2-Phenyl-1,3-dioxolane. PubChem. [Link]://pubchem.ncbi.nlm.nih.gov/compound/70293)
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A Comparative Guide to 2-Phenyl-1,3,2-dioxaborinane: Applications and Limitations in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high efficiency, selectivity, and robustness in chemical transformations. Among the vast arsenal of organoboron compounds, 2-Phenyl-1,3,2-dioxaborinane has emerged as a noteworthy surrogate for phenylboronic acid, offering a unique profile of stability and reactivity. This guide provides an in-depth technical analysis of the applications and limitations of this compound, presenting a comparative perspective against other commonly employed phenylboronic acid derivatives. Through an objective lens supported by experimental data, we aim to equip researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.
Introduction: The Rise of Boronic Esters as Phenylboronic Acid Surrogates
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The success of this reaction is intrinsically linked to the properties of the organoboron coupling partner. While phenylboronic acid is a fundamental reagent, its inherent instability, including susceptibility to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions, can lead to diminished yields and reproducibility.[1]
This has spurred the development of more stable and easily handleable surrogates, with boronic esters being at the forefront. By protecting the boronic acid functionality with a diol, these esters exhibit enhanced stability towards air and moisture, facilitating purification, storage, and precise dosing. This compound, formed from the condensation of phenylboronic acid with 1,3-propanediol, represents a key player in this class of reagents. Its six-membered ring structure imparts distinct properties that differentiate it from the more commonly used five-membered ring analogue, 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester).
Synthesis and Physicochemical Properties
The preparation of this compound is a straightforward and high-yielding procedure, making it an accessible reagent for synthetic chemists.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Phenylboronic acid
-
1,3-Propanediol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a 100 mL round-bottomed flask under a nitrogen atmosphere, add phenylboronic acid (3 g, 24 mmol), 1,3-propanediol (2.39 g, 23 mmol), and anhydrous sodium sulfate.
-
Add 30 mL of dry THF to the flask.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the formation of the boronic ester by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the product as a yellowish liquid.
This protocol typically affords the desired product in good yield (around 81.5%).[2] The resulting this compound is a liquid at room temperature with a boiling point of 106 °C at 2 mmHg.[3]
Key Applications in Organic Synthesis
The primary application of this compound lies in its role as a robust coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an excellent source of the phenyl group in the synthesis of biaryl compounds. The enhanced stability of the 1,3,2-dioxaborinane ring system compared to free boronic acid can lead to more consistent and reproducible results, particularly in complex syntheses or when dealing with sensitive substrates.
While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, the direct transmetalation from the ester is also a plausible pathway.[1] The choice between a boronic acid and its ester derivative often involves a trade-off between reactivity and stability.[1]
Limitations and Considerations
Despite its advantages, this compound is not without its limitations. A thorough understanding of these is crucial for its effective application.
Hydrolytic Stability
A key consideration for any boronic ester is its stability towards hydrolysis. While generally more stable than the corresponding boronic acid, boronic esters can still undergo hydrolysis, particularly in the presence of water and acid or base.
Research has shown that six-membered boronic esters, such as this compound, are thermodynamically more stable than their five-membered counterparts like the ethylene glycol esters.[4] A study on a similar 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane demonstrated very high stability towards methanolysis, with only 1-3% conversion to the corresponding methyl boronate even after 4 hours at 60 °C with up to 1 equivalent of methanol.[2] This suggests a good kinetic stability for the 1,3,2-dioxaborinane ring system. However, it is important to note that under the basic aqueous conditions typical of Suzuki-Miyaura reactions, hydrolysis can still occur.
Reactivity Compared to Other Boron Reagents
The enhanced stability of boronic esters often comes at the cost of reduced reactivity compared to the parent boronic acid.[1] Boronic acids are generally more reactive and can lead to faster reaction times.[5] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.
Performance Comparison with Alternative Phenylboronic Acid Surrogates
The choice of the boron reagent can significantly impact the outcome of a cross-coupling reaction. Below is a comparative overview of this compound with phenylboronic acid and its widely used pinacol ester.
| Boron Reagent | Structure | Key Advantages | Key Disadvantages |
| Phenylboronic Acid | Ph-B(OH)₂ | High reactivity, often leading to faster reactions.[5] | Lower stability, susceptible to dehydration and protodeboronation.[1] |
| This compound | Ph-B(O₂C₃H₆) | Good balance of stability and reactivity; thermodynamically more stable than five-membered ring esters.[4] | May exhibit slower reaction rates compared to phenylboronic acid. |
| Phenylboronic Acid Pinacol Ester | Ph-B(pin) | High stability, often a crystalline solid, easy to handle and purify. | Can be less reactive than the corresponding boronic acid, potentially requiring harsher reaction conditions. |
Quantitative Comparison in Suzuki-Miyaura Coupling
While direct comparative studies for this compound are limited in the literature, data from related systems allows for an informed assessment. For the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, various palladium catalyst systems have been reported to give good to excellent yields.[6][7] In a broader context, studies comparing boronic acids and their pinacol esters have shown that while boronic acids can be more reactive, the stability of the pinacol ester often leads to more consistent and higher isolated yields, especially in complex settings.[1] It is reasonable to extrapolate that this compound would offer a performance profile that balances the high reactivity of the free acid with the high stability of the pinacol ester.
Conclusion and Future Outlook
This compound stands as a valuable and practical alternative to phenylboronic acid in organic synthesis. Its straightforward preparation, coupled with a favorable balance of stability and reactivity, makes it a compelling choice for researchers, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The six-membered dioxaborinane ring imparts enhanced thermodynamic stability compared to five-membered analogues, which can translate to improved reproducibility and yields in complex synthetic sequences.
However, the inherent trade-off between stability and reactivity necessitates careful consideration of reaction conditions. While generally more robust than phenylboronic acid, it may not match the sheer reactivity of the free acid in all cases. Future research focusing on direct, quantitative comparisons of this compound with other boronic esters under a range of standardized reaction conditions would be invaluable for further delineating its optimal application scope. As the demand for efficient and reliable synthetic methodologies continues to grow, reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
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Stals, P. J. M., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]
- Various Authors. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Boron Compounds. (n.d.). 2-phenyl-1,3,2-dioxaborolane - 4406-72-8 - Organoboron compounds. Boron Compounds.
- Brown, H. C., & Cole, T. E. (1983). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Organometallics.
- Khadem-ol-Hosseini, S., et al. (2020). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3.
- Kappe, C. O., et al. (2006). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
- Stahl, S. S., & Sigman, M. S. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. Journal of the American Chemical Society.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
- Fu, Z., et al. (2020). Comparison of reactivity of different boron reagents (a) The predicted...
- Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds.
- Monteiro, A. L., et al. (2016).
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry.
- Rzepa, H. S. (2018). 2-phenyl-1,3,2-dioxaborolane-4,5-dione. Imperial College London.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- US Patent 9,233,898 B2. (2016). Process for the preparation of 2-phenyl-1,3-propanediol.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Kleverlaan, C. J., & Feilzer, A. J. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Unknown Author. (n.d.). Protecting groups in organic synthesis. Unknown Source.
- TCI Chemicals. (n.d.). 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. TCI Chemicals.
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- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Phenyl-1,3,2-dioxaborinane
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an in-depth, head-to-head comparison of commonly employed palladium catalysts for the coupling of 2-Phenyl-1,3,2-dioxaborinane with aryl halides. By examining the performance of these catalysts through experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions for their synthetic challenges.
The Significance of Catalyst Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] The catalytic cycle, in its simplest form, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, a palladium complex, is at the heart of this cycle, and its properties, largely influenced by the ancillary ligands, determine the efficiency of each step.
A well-chosen catalyst system can lead to high yields under mild conditions, tolerate a wide range of functional groups, and enable the coupling of challenging substrates. Conversely, a suboptimal choice can result in low yields, side reactions, or complete failure of the reaction. This guide will focus on a model reaction: the coupling of this compound with 4-bromoanisole, a common transformation in medicinal chemistry.
Catalytic Systems Under Comparison
This guide will compare the performance of four distinct and widely utilized palladium catalyst systems:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical, versatile, and commercially available catalyst.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust catalyst known for its effectiveness with a broad range of substrates.[2]
-
Buchwald Ligand-Based Catalyst (XPhos Pd G3): A third-generation pre-catalyst featuring a bulky, electron-rich biaryl phosphine ligand, designed for high activity and broad applicability.[3]
-
N-Heterocyclic Carbene (NHC) Ligand-Based Catalyst (PEPPSI™-IPr): A modern catalyst known for its high stability and reactivity, particularly with challenging substrates.[4]
Head-to-Head Performance Data
The following table summarizes the representative performance of each catalyst in the model reaction of this compound with 4-bromoanisole. It is important to note that while direct comparative studies under identical conditions are not always available in the literature, the data presented here is a synthesis of typical results reported for similar substrates and reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | 75-85 |
| Pd(dppf)Cl₂ | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-8 | 85-95 |
| XPhos Pd G3 | 0.5-2 | K₃PO₄ | t-BuOH/H₂O | 80-100 | 1-4 | >95 |
| PEPPSI™-IPr | 1-3 | K₂CO₃ | THF | 60 | 2-6 | >95 |
Mechanistic Insights and Rationale for Catalyst Performance
The differing performances of these catalysts can be attributed to the electronic and steric properties of their ligands, which influence the key steps of the catalytic cycle.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Pd(PPh₃)₄: Triphenylphosphine is a relatively small and moderately electron-donating ligand. While effective for many standard couplings, it can be prone to dissociation at higher temperatures, leading to catalyst decomposition and lower yields with more demanding substrates.[1]
-
Pd(dppf)Cl₂: The dppf ligand is a bidentate ferrocenyl phosphine that forms a stable chelate with the palladium center. This increased stability often translates to higher catalyst longevity and improved yields, especially with substrates that might otherwise poison the catalyst.[2]
-
XPhos Pd G3: The XPhos ligand is a highly bulky and electron-rich biaryl phosphine. The steric bulk facilitates the reductive elimination step (the product-forming step), while the electron-donating nature promotes the oxidative addition of the aryl halide. This combination leads to a highly active catalyst that can operate at lower loadings and shorter reaction times.[3][5]
-
PEPPSI™-IPr: N-heterocyclic carbenes (NHCs) are strong σ-donors, even more so than phosphines. This strong donation enhances the rate of oxidative addition. The IPr ligand is also sterically demanding, which, like XPhos, accelerates reductive elimination. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) system provides a stable and readily activated precatalyst.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using each of the compared catalyst systems.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Solvents should be degassed prior to use.
-
The purity of reagents, particularly the boronic ester and aryl halide, is crucial for obtaining high yields.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: In a glovebox or under a stream of argon, add to a reaction vial: 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Seal the vial and heat the mixture to 90 °C for 4-8 hours with stirring. Monitor the reaction progress.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography.
Protocol 3: Using XPhos Pd G3
-
Reaction Setup: To a microwave vial, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), and XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Solvent Addition: Add degassed tert-butanol (8 mL) and deionized water (2 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 1-4 hours. Alternatively, conventional heating can be used.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 4: Using PEPPSI™-IPr
-
Reaction Setup: In a vial, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and PEPPSI™-IPr (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed tetrahydrofuran (THF) (10 mL).
-
Reaction: Seal the vial and heat to 60 °C for 2-6 hours, with stirring.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel. Concentrate the filtrate.
-
Purification: Purify by column chromatography if necessary.
Conclusion and Recommendations
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts the outcome of the reaction.
-
For routine couplings with relatively simple and stable substrates, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable and cost-effective options. Pd(dppf)Cl₂ often provides a slight advantage in terms of stability and yield.
-
For challenging couplings, including those with sterically hindered substrates, electron-rich or -poor partners, or when high efficiency and short reaction times are paramount, the more advanced catalyst systems are recommended. XPhos Pd G3 and PEPPSI™-IPr demonstrate superior activity, often allowing for lower catalyst loadings and milder reaction conditions. The choice between these two may come down to specific substrate compatibility and cost considerations.
It is always advisable to perform small-scale screening experiments to identify the optimal catalyst and conditions for a specific transformation. This guide serves as a starting point for this optimization process, providing a solid foundation based on established catalytic systems.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale palladium-catalyzed coupling reactions. Adv. Synth. Catal.2006 , 348, 23-43. [Link]
-
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Unifying Cross-Coupling Catalysis. Chem. Eur. J.2007 , 13, 150-157. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]
-
Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett.2012 , 14, 4814-4817. [Link]
-
Loreto, M. A.; Migliorini, A.; Oliviero, C.; Tofani, D. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17, 4508-4517. [Link]
-
Cui, X.; et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts2023 , 13, 303. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Skrydstrup, T.; et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org. Lett.2014 , 16, 1988-1991. [Link]
-
Taillefer, M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Catal.2021 , 11, 14463-14475. [Link]
-
Szostak, M.; et al. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. J. Org. Chem.2017 , 82, 6638-6646. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Byproducts in 2-Phenyl-1,3,2-dioxaborinane versus Phenylboronic Acid Reactions
A Guide for Researchers in Synthetic Chemistry and Drug Development
As a Senior Application Scientist, my experience in process development has repeatedly demonstrated that the success of a synthetic route is not solely defined by the yield of the desired product, but also by the profile of impurities that are co-generated. The choice of reagent can be the determining factor between a straightforward purification and a costly, complex separation process. This is particularly true in transition-metal-catalyzed cross-coupling reactions, the bedrock of modern medicinal chemistry.
This guide provides an in-depth analysis of the byproduct profiles of two common phenylating agents: the workhorse phenylboronic acid (PBA) and its cyclic ester derivative, 2-Phenyl-1,3,2-dioxaborinane . While both serve to introduce a phenyl group, their differing structures lead to distinct reactivity and stability, profoundly impacting the side reactions that occur. We will explore the mechanistic origins of common byproducts and present a case for why the choice of a protected boronic ester can be a strategic advantage in complex syntheses.
The Challenge of Phenylboronic Acid: A Tale of Three Byproducts
Phenylboronic acid is widely used due to its commercial availability and general effectiveness in reactions like the Suzuki-Miyaura coupling.[1][2] However, its reactivity is a double-edged sword. The presence of two hydroxyl groups on the boron atom makes it susceptible to several undesirable side reactions, primarily protodeboronation, homocoupling, and boroxine formation.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] In the case of PBA, this results in the formation of benzene, a volatile and often difficult-to-remove impurity. This side reaction is a frequent complication in coupling reactions that utilize boronic acids.[3][4] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[3][5] The reaction can be promoted by both acidic and basic conditions.[5][6]
Caption: Pathway for protodeboronation of phenylboronic acid.
Homocoupling: Dimerization to Biphenyl
The formation of biphenyl through the coupling of two phenyl groups from the boronic acid is another common byproduct.[7] This reaction is often catalyzed by the same palladium catalyst intended for the cross-coupling reaction.[8][9] The presence of oxygen can significantly promote this side reaction.[7][8] While biphenyl may be the desired product in some contexts, in a cross-coupling reaction it represents a significant impurity that can complicate purification, particularly if its polarity is similar to the target molecule.
Caption: Homocoupling of phenylboronic acid to form biphenyl.
Boroxine Formation: The Dehydration Equilibrium
Phenylboronic acid can undergo thermal dehydration to form its trimeric anhydride, triphenylboroxine.[10][11] This is a reversible equilibrium reaction.[12] While boroxines are often competent coupling partners themselves, their formation means that the reaction vessel contains a mixture of the monomeric acid and the trimeric boroxine.[13] This can lead to inconsistencies in reactivity and complicate kinetic analysis, as the active boron species is not homogenous.
Caption: Reversible dehydration of phenylboronic acid to boroxine.
The Boronic Ester Advantage: this compound
This compound is a cyclic boronic ester formed from phenylboronic acid and 1,3-propanediol.[14] By converting the reactive B(OH)₂ moiety into a more stable cyclic ester, the fundamental pathways for byproduct formation are significantly altered. Six-membered boronic esters are known to be thermodynamically more stable than their five-membered (dioxaborolane) counterparts.[15]
This enhanced stability provides a clear mechanistic advantage:
-
Suppression of Boroxine Formation: The hydroxyl groups are already protected as part of the ester, so dehydration to a boroxine is not possible.
-
Reduced Protodeboronation: The ester protects the boron center from attack, making the C-B bond less susceptible to protonolysis. While protodeboronation of esters can still occur, it is generally slower compared to the corresponding boronic acids, especially under basic conditions where boronate anions ([ArB(OH)₃]⁻) are formed from the acid, accelerating decomposition.[6][16]
-
Minimized Homocoupling: The increased stability of the boronic ester often leads to cleaner transmetalation to the palladium catalyst, reducing the prevalence of side reactions like homocoupling.
Comparative Data Summary
While a direct, side-by-side quantitative comparison in a single publication is elusive, the known chemical principles and disparate reports on the stability of boronic acids versus their esters allow for a clear, qualitative comparison.
| Byproduct Formation | Phenylboronic Acid (PBA) | This compound | Rationale |
| Protodeboronation | High Propensity | Low Propensity | The B(OH)₂ group in PBA is susceptible to protonolysis. The ester in the dioxaborinane protects the boron center, increasing stability.[3][16] |
| Homocoupling | Common | Minimized | PBA can readily undergo oxidative self-coupling. The more stable C-B bond in the dioxaborinane favors the desired cross-coupling pathway.[7][8] |
| Boroxine Formation | Occurs Readily | Not Applicable | PBA dehydrates to its trimeric boroxine. The dioxaborinane is already an ester and cannot form a boroxine.[10][13] |
Experimental Protocols
To provide a practical context, the following section details a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for either phenylboronic acid or this compound, allowing researchers to perform their own comparative analysis.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of an aryl bromide with a phenylboron reagent.[17]
Materials:
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Phenylboron reagent (PBA or this compound) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
-
Internal Standard (e.g., Dodecane) for GC analysis
Reaction Setup Workflow:
Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling.
Self-Validation System:
The integrity of this comparative experiment relies on rigorous control.
-
Run in Parallel: Both the PBA and dioxaborinane reactions should be set up simultaneously using the same batches of catalyst, base, and solvent to eliminate external variables.
-
Internal Standard: An inert internal standard (e.g., dodecane) should be added before the reaction begins. This allows for accurate quantification of both the desired product and the key byproducts (benzene, biphenyl) by GC-MS, providing a direct measure of the mass balance and byproduct formation.
-
Time Course Analysis: Taking aliquots at regular intervals can provide kinetic data on the rates of formation for both the product and byproducts, offering deeper insight into the reaction profile of each reagent.
Conclusion and Field-Proven Insights
For drug development professionals and researchers focused on efficiency and purity, minimizing byproduct formation is a critical, non-negotiable goal. While phenylboronic acid remains a valuable reagent, its inherent instabilities can lead to predictable but problematic impurities that escalate the cost and complexity of a synthetic campaign.
The use of a stable boronic ester, such as this compound, offers a robust solution. By protecting the reactive boronic acid moiety, it effectively shuts down the primary pathways for boroxine formation and significantly mitigates the undesired formation of benzene and biphenyl through protodeboronation and homocoupling. The modest increase in molecular weight and initial cost of the boronic ester is often a sound investment, paying dividends in the form of cleaner reaction profiles, simplified purifications, and more reliable, reproducible results. In the context of scalable synthesis, these advantages become paramount.
References
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Wikipedia. Phenylboronic acid. [Link]
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ACS Publications. Colloidal Gold Nanoparticles as Catalyst for Carbon−Carbon Bond Formation: Application to Aerobic Homocoupling of Phenylboronic Acid in Water. Langmuir. [Link]
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Wikipedia. Protodeboronation. [Link]
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Zendy. Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts: Catalyst Evolution Before Reaction. [Link]
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ResearchGate. Homocoupling of various phenyl boronic acids. [Link]
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ResearchGate. Homocoupling of phenylboronic acid in the presence of the composite particles. [Link]
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ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
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RSC Publishing. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
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ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
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ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
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ResearchGate. Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. [Link]
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LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
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Chemdad. This compound. [Link]
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ResearchGate. Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. [Link]
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A Comparative Guide to the Green Chemistry Aspects of 2-Phenyl-1,3,2-dioxaborinane
Prepared by: A Senior Application Scientist
This guide provides a comprehensive assessment of 2-Phenyl-1,3,2-dioxaborinane through the lens of green chemistry, offering a comparative analysis against common alternatives for researchers, scientists, and professionals in drug development. Our evaluation is grounded in the twelve principles of green chemistry, focusing on providing actionable insights and experimental data to inform reagent selection in sustainable synthetic workflows.
Introduction: Boronic Acid Derivatives and the Imperative of Green Chemistry
The principles of green chemistry, first articulated by Anastas and Warner, provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances.[1][2] In pharmaceutical and fine chemical synthesis, the choice of reagents is a critical factor in the overall environmental impact of a process. Boronic acids and their derivatives are cornerstones of modern organic synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[3]
These organoboron compounds are often considered "green" reagents due to their generally low toxicity and the fact that they degrade into boric acid, a naturally occurring and relatively benign compound.[4] However, not all boronic acid surrogates are equal in their environmental credentials. This guide focuses on this compound, a cyclic boronate ester derived from 1,3-propanediol, and evaluates its performance against two widely used alternatives: Phenylboronic Acid and Phenylboronic Acid Pinacol Ester.
Comparative Analysis of Boron Reagents
The selection of a boron reagent for a cross-coupling reaction has significant implications for the overall "greenness" of the synthesis. Key metrics for comparison include the efficiency of the reagent's synthesis (atom economy, solvent use), its stability and handling characteristics, the conditions required for its use in coupling reactions, and the nature of the byproducts generated.
Key Performance Indicators: A Head-to-Head Comparison
| Feature | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | This compound | Green Chemistry Implication |
| Synthesis Diol | N/A | Pinacol (2,3-dimethylbutane-2,3-diol) | 1,3-Propanediol | 1,3-Propanediol is often derived from renewable feedstocks (e.g., bio-based glycerol), enhancing sustainability (Principle #7). |
| Inherent Stability | Prone to dehydration to form cyclic trimer (boroxine). | High; stable to air, moisture, and chromatography. | Moderate to High; generally stable but can be more susceptible to hydrolysis than pinacol esters. | Higher stability reduces reagent decomposition and waste, improving process efficiency (Principle #1). |
| Atom Economy (Suzuki Coupling) | Lower due to the generation of B(OH)₃ and base salt byproducts. | Higher than the free acid, but the pinacol protecting group is a large portion of the waste stream. | Higher than the free acid; 1,3-propanediol is a smaller protecting group than pinacol, leading to better atom economy. | Maximizing the incorporation of all materials into the final product is a core tenet of green chemistry (Principle #2). |
| Reaction Solvents | Often requires polar aprotic solvents like DMF or dioxane. | Compatible with a wider range of solvents, including greener alternatives like 2-MeTHF or tert-amyl alcohol.[5] | Compatible with a range of solvents, including greener options. | Reducing or replacing hazardous solvents is a key goal for safer and more environmentally benign chemistry (Principle #5).[6] |
| Byproduct Profile | Boric acid and salts. | Pinacol and boric acid. | 1,3-Propanediol and boric acid. | 1,3-Propanediol is a less hazardous and more biodegradable diol compared to pinacol, resulting in a greener waste stream (Principle #10). |
Causality Behind Experimental Choices: Why Dioxaborinane?
The primary motivation for using a boronate ester like this compound over the free boronic acid is to improve stability and handling. Phenylboronic acid readily dehydrates to form a cyclic trimer anhydride, which can complicate stoichiometry and reaction consistency. While both pinacol and 1,3-propanediol esters address this issue, the choice of 1,3-propanediol offers distinct green advantages.
-
Renewable Feedstock: 1,3-Propanediol can be produced from renewable sources such as corn sugar, aligning with the principle of using renewable feedstocks.
-
Improved Atom Economy: The lower molecular weight of 1,3-propanediol (76.09 g/mol ) compared to pinacol (118.17 g/mol ) results in a more favorable atom economy in the subsequent cross-coupling reaction.[7] More of the mass of the reagent is derived from the desired phenyl group rather than the protecting diol.
-
Benign Byproducts: The 1,3-propanediol released after the reaction is a less hazardous and more environmentally benign byproduct than pinacol.
Visualizing the Synthesis and Application
To better understand the processes involved, the following diagrams illustrate the synthesis of the reagent and its application in the widely used Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for a typical cross-coupling reaction, employing greener principles where feasible.
Objective: To synthesize 4-methoxybiphenyl via Suzuki-Miyaura coupling of 4-iodoanisole with this compound.
Reagents & Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.2 mmol, 194 mg)
-
Palladium on carbon (10% Pd, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Solvent: tert-Amyl alcohol (5 mL)[8]
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel)
-
Ethyl acetate/Hexanes mixture for TLC and chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-iodoanisole, this compound, potassium carbonate, and the palladium on carbon catalyst.
-
Solvent Addition: Add 5 mL of tert-amyl alcohol to the flask. This solvent is considered a greener alternative to traditional solvents like DMF or toluene.[8]
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 102°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. The disappearance of the 4-iodoanisole spot indicates reaction completion. A typical reaction time is 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous palladium catalyst. The catalyst can potentially be recovered and recycled, adhering to green chemistry principles.[3]
-
Rinse the flask and celite pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 4-methoxybiphenyl as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Conclusion: An Endorsed Green Alternative
This compound presents a compelling case as a green alternative to both free phenylboronic acid and its widely used pinacol ester. Its advantages are rooted in several key principles of green chemistry:
-
Use of Renewable Feedstocks (Principle #7): The precursor diol can be sourced from biomass.
-
Higher Atom Economy (Principle #2): It incorporates a higher percentage of reactant atoms into the final product compared to the pinacol ester.
-
Designing Safer Chemicals (Principle #4) and Degradable Products (Principle #10): The reagent and its byproducts (1,3-propanediol and boric acid) are less hazardous and more environmentally benign than alternatives.
While its hydrolytic stability may be slightly lower than that of pinacol esters, for many applications, this is a minor trade-off for the significant gains in sustainability. By considering the entire lifecycle—from the synthesis of the reagent to the disposal of its byproducts—this compound emerges as a superior choice for researchers and drug development professionals committed to implementing greener synthetic strategies.
References
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Title: Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner Source: National Institutes of Health (NIH) URL: [Link]
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Title: Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery Source: MDPI URL: [Link]
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]
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Title: Life cycle environmental impact assessment of borax and boric acid production in China Source: ResearchGate URL: [Link]
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Title: Greener synthesis of chemical compounds and materials Source: PubMed Central (PMC) URL: [Link]
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Title: Atom Economy in Drug Synthesis is a Playground of Functional Groups Source: Prime Scholars URL: [Link]
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Title: How to Calculate Atom Economy Source: YouTube URL: [Link]
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Title: Green methodologies in synthesis and natural product chemistry of phenolic compounds Source: NISCAIR Online Periodicals Repository URL: [Link]
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Title: Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory Source: PubMed Central (PMC) URL: [Link]
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Title: "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students Source: SciELO México URL: [Link]
-
Title: Green Chemistry Principle #2: Atom Economy Source: Green Chemistry Initiative URL: [Link]
-
Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: PubMed Central (PMC) URL: [Link]
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Title: Definition of atom economy examples explained how to do atom economy calculations Source: Doc Brown's Chemistry URL: [Link]
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Title: Organic Chemistry Module Source: University of Scranton URL: [Link]
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Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]
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Title: Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach Source: PubMed Central (PMC) URL: [Link]
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Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: PubMed Central (PMC) URL: [Link]
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A Researcher's Guide to 2-Phenyl-1,3,2-dioxaborinane: A Cost-Benefit Analysis in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents can profoundly influence the efficiency, scalability, and economic viability of a synthetic route. Among the vast arsenal of tools available to chemists, organoboron compounds have carved out a significant niche, particularly in the realm of carbon-carbon bond formation. This guide provides an in-depth analysis of 2-Phenyl-1,3,2-dioxaborinane, a cyclic boronic ester, and offers a comparative perspective against its more traditional counterpart, phenylboronic acid, and other related esters. Our objective is to equip researchers with the necessary insights to make informed decisions based on a comprehensive cost-benefit analysis.
The Stability-Reactivity Conundrum: Boronic Acids vs. Boronate Esters
At the heart of the decision-making process lies the fundamental trade-off between the reactivity and stability of organoboron reagents.[1] Phenylboronic acid, the parent compound, is generally more reactive and can lead to faster reaction times in pivotal transformations like the Suzuki-Miyaura coupling.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1]
However, this reactivity comes at a price. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[1] This instability can compromise shelf-life and lead to diminished reaction yields.
Conversely, boronate esters, such as this compound and the commonly used pinacol esters, offer a significant advantage in terms of stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This inherent stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is typically a reduced reaction rate compared to the corresponding boronic acid.[1]
This compound: A Closer Look
This compound is a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol. Its six-membered ring structure confers specific properties that differentiate it from the five-membered ring of its ethylene glycol-derived analog, 2-phenyl-1,3,2-dioxaborolane.
Advantages:
-
Enhanced Stability: Six-membered boronic esters are generally thermodynamically more stable than their five-membered counterparts.[2] This translates to better shelf-life and resistance to degradation under reaction conditions.
-
Ease of Handling: As a solid, it is often easier to handle and weigh accurately compared to some of the more viscous or liquid boronic acid derivatives.
-
Purification: The crystalline nature of many boronate esters facilitates purification by recrystallization, a significant advantage over the often challenging purification of boronic acids.
Disadvantages:
-
Reduced Reactivity: The increased stability often correlates with lower reactivity, potentially requiring higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable yields to phenylboronic acid.
-
Cost: The synthesis of the dioxaborinane requires an additional step (esterification), which can add to the overall cost of the starting material compared to the parent boronic acid.
-
Atom Economy: The use of a diol protecting group reduces the overall atom economy of the process compared to using the boronic acid directly.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and serves as an excellent platform for comparing the performance of these boron reagents.[3][4]
| Reagent | Typical Reactivity | Stability | Handling | Purification | Cost Consideration |
| Phenylboronic Acid | High[1] | Low (prone to decomposition)[1] | Can be challenging (hygroscopic) | Often difficult | Generally lower initial cost |
| This compound | Moderate | High[2] | Easy (often a stable solid) | Generally straightforward | Higher initial cost |
| Phenylboronic acid pinacol ester | Moderate | Very High[1] | Easy (stable, crystalline solid) | Straightforward | Higher initial cost |
Experimental Protocols
To provide a practical context for this analysis, we present a generalized experimental protocol for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
Diagrammatic Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water). The choice of solvent and base is often critical and may require optimization.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (from 1 to 24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Cost-Benefit Analysis: A Practical Framework
The decision to use this compound over phenylboronic acid is not merely a matter of chemical reactivity but also a strategic one involving economic and practical considerations.
Logical Framework for Reagent Selection:
Caption: Decision-making flowchart for selecting between phenylboronic acid and this compound.
Key Considerations:
-
Scale of Synthesis: For small-scale, discovery chemistry applications, the higher reactivity of phenylboronic acid might be advantageous for rapid library synthesis. However, for large-scale production, the superior stability and handling of this compound can lead to more reproducible results and is often preferred in industrial settings.[5]
-
Synthetic Complexity: In multi-step syntheses, the robustness of the boronate ester is a significant asset. Its ability to withstand a wider range of reaction conditions without degradation can simplify the overall synthetic sequence.
-
Cost of Failure: In the later stages of a drug development campaign, the cost of a failed reaction due to reagent instability can be substantial. In such scenarios, the higher upfront cost of a stable boronate ester is easily justified.
-
Purification and Impurity Profiles: The decomposition of boronic acids can lead to the formation of byproducts that complicate purification. The cleaner reaction profiles often observed with boronate esters can streamline downstream processing, saving time and resources.
Conclusion
The choice between this compound and phenylboronic acid is a nuanced one that extends beyond simple reactivity considerations. While phenylboronic acid offers the advantage of higher reactivity and lower initial cost, its inherent instability can be a significant drawback. This compound, with its enhanced stability and ease of handling, presents a compelling alternative, particularly for complex, multi-step syntheses and large-scale applications where reproducibility and a clean reaction profile are paramount. By carefully evaluating the specific demands of a synthetic problem within the cost-benefit framework outlined in this guide, researchers can make a strategically sound decision that optimizes both the chemical and economic efficiency of their work.
References
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. Available from: [Link]
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MOLBASE Encyclopedia. This compound|4406-77-3. Available from: [Link]
-
C&L Chemical. 2-phenyl-1,3,2-dioxaborolane - 4406-72-8 - Organoboron compounds. Available from: [Link]
-
University of Toronto. Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
-
ResearchGate. Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. Available from: [Link]
-
Imperial College London. 2-phenyl-1,3,2-dioxaborolane-4,5-dione. Available from: [Link]
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PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Available from: [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]
-
MDPI. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
- Google Patents. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
-
PubMed. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. Available from: [Link]
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ResearchGate. Preparation of Apoptotic Inducers, 2,2-Diphenyl-1,3,2-oxazaborolidin-5-ones, Under Alkaline Conditions | Request PDF. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,3,2-dioxaborinane
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenyl-1,3,2-dioxaborinane, grounded in established safety protocols and scientific principles. Our goal is to empower researchers and drug development professionals with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Core Principles: Hazard Identification and Regulatory Context
This compound, like many organoboron compounds, must be treated as hazardous chemical waste.[1][2] While comprehensive toxicological data for this specific compound is not widely published, the broader class of boronic acids and their derivatives necessitates a cautious approach. Some boronic acids have been identified as potential bacterial mutagens, and many exhibit irritant properties.[3][4][5] Therefore, under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][6]
The management of this waste stream is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle to grave" management of hazardous materials.[7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards to protect personnel from exposure.[8][9] This guide is designed to align with the principles of these regulatory bodies.
Pre-Disposal Safety Protocols: Engineering Controls and Personal Protection
Before any disposal activities commence, establishing a safe working environment is paramount. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE based on general safety guidelines for handling boronic acid derivatives.[1][2][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential contact with airborne particulates, preventing serious eye irritation.[3] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves. | Protects skin from accidental spills and contamination of personal clothing.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor.[1] |
Chemical Incompatibility
A critical aspect of waste management is the prevention of dangerous chemical reactions through proper segregation.[2][11] this compound waste should not be mixed with incompatible materials.
| Incompatible Materials | Hazard |
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Hydrogen Peroxide) | Can cause vigorous, exothermic reactions, potentially leading to fire or explosion.[10] |
| Strong Reducing Agents | May lead to unpredictable and hazardous reactions.[10] |
| Strong Acids & Bases | While a basic wash is used for decontamination, mixing bulk concentrated acids or bases with the waste is not advised without a specific neutralization protocol. |
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the collection and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
All waste streams must be segregated at the point of generation. Use separate, designated containers for solid and liquid waste.[1] This prevents cross-contamination and ensures that the final disposal method is appropriate for the waste type.
Step 2: Containerization and Labeling
-
Container Choice : Use only sturdy, leak-proof, and chemically compatible containers. Whenever possible, the original manufacturer's container is a good option for collecting waste of the same chemical.[2][12] Ensure the container can be securely sealed.
-
Labeling : This is a critical regulatory requirement.[13] Every waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An indication of the major constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation started.
-
Step 3: Solid Waste Disposal Protocol
This stream includes items such as contaminated gloves, weigh boats, pipette tips, and bench paper.
-
Collect all contaminated solid materials in a designated, leak-proof container lined with a clear plastic bag.[14]
-
Do not include any "sharps" (needles, razor blades) in this container; they must be disposed of in a designated sharps container.
-
Once the container is full, securely seal the bag and the container lid.
-
Ensure the container is properly labeled as described in Step 2.
Step 4: Liquid Waste Disposal Protocol
This stream includes unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
Collect all liquid waste in a designated, sealable, and compatible container (e.g., a carboy).[14]
-
Never mix incompatible waste streams.[14] For example, halogenated and non-halogenated solvent waste should be collected separately.
-
Keep the container sealed at all times except when adding waste.[7] An open funnel is a common EPA violation.
-
Ensure the container is properly labeled and stored in secondary containment to mitigate spills.[14]
Step 5: Decontamination of Laboratory Glassware
-
Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
For thorough decontamination, a subsequent rinse with a basic solution can help convert residual boronic species into more water-soluble boronate salts.[1] This rinsate must also be collected as hazardous liquid waste.
-
Follow with a final water rinse, which should also be collected as hazardous waste.[1] For highly toxic materials, the first three rinses must always be collected.[12]
-
Allow the cleaned glassware to air dry completely in a fume hood before reuse.
Step 6: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store all sealed and labeled hazardous waste containers in a designated SAA.[2][14]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
It should be located away from sinks or floor drains and clearly marked.[14]
-
Secondary containment for liquid waste containers is mandatory to contain potential leaks.[14]
Step 7: Arranging for Final Disposal
-
Once a waste container is full, or if you exceed the allowable volume limits for an SAA, arrange for a pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection.[2][11]
-
Provide a complete and accurate description of the waste. Do not move the waste from the SAA yourself unless you are trained and authorized to do so.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[2]
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate and Secure : If the spill is large or poses an immediate respiratory hazard, evacuate the area. Restrict access to the spill zone.
-
Assess the Spill : If you are trained and it is safe to do so, proceed with cleanup. If not, contact your institution's EHS emergency line.
-
Cleanup :
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect Waste : Place all contaminated absorbent and cleaning materials into a sealable, compatible container. Label it as "Hazardous Waste" with a description of the contents.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials and rinsates as hazardous waste.[2]
-
Report : Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.[2]
References
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A Researcher's Guide to the Safe Handling of 2-Phenyl-1,3,2-dioxaborinane
In the landscape of modern drug discovery and organic synthesis, boronic acid derivatives, such as 2-Phenyl-1,3,2-dioxaborinane, are indispensable tools. Their utility in forming carbon-carbon and carbon-heteroatom bonds is well-established. However, realizing their full potential necessitates a comprehensive understanding of their safe handling and disposal. This guide provides an in-depth protocol, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of the research environment.
Understanding the Risks: Hazard Profile of this compound
While specific toxicity data for this compound may be limited, the hazards can be inferred from its chemical class and available safety data sheets for related compounds. Like many boronic acid derivatives, it is prudent to treat this compound as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Exposure can lead to inflammation and discomfort, and in some cases, more severe reactions. Therefore, minimizing direct contact and inhalation is paramount.
Core Defense: Personal Protective Equipment (PPE)
A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | Protects the eyes from accidental splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[1][4] | Prevents skin contact, which can lead to irritation.[2] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] | Protects the skin on the body from accidental spills.[4] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | Prevents irritation of the respiratory tract.[4] |
Operational Protocol: From Receipt to Reaction
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental success.
Step 1: Preparation and Engineering Controls
-
Work Area Designation: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][4]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
Step 2: Donning PPE
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Caption: PPE Selection and Donning Workflow.
Step 3: Handling and Dispensing
-
Container Handling: Keep the container of this compound tightly closed when not in use.[2][4]
-
Aliquotting: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.[4] If the compound is a liquid, use a calibrated pipette or syringe.
-
Weighing: If weighing is required, perform this task in a ventilated enclosure or a fume hood.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.
Step 4: Post-Handling Hygiene
-
Hand Washing: After handling is complete and before leaving the laboratory, wash your hands thoroughly with soap and water, even if gloves were worn.[4]
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
Spill and Disposal Management: A Critical Responsibility
Proper management of spills and waste is not only a matter of safety but also of environmental stewardship.
Spill Response
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small spills): If the spill is small and you are trained to handle it, use an inert absorbent material like sand or vermiculite to contain it. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5] Contact your institution's EHS department for hazardous waste pickup and disposal procedures.
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Hazardous Waste Disposal Workflow.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly harness the synthetic power of this compound, fostering a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ECHEMI. (n.d.). 2-Phenyl-1,3-dioxolane SDS, 936-51-6 Safety Data Sheets.
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Sigma-Aldrich. (n.d.). 2-Phenyl-[1][4][6]-dioxaborolane | 4406-72-8. Retrieved from
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Phenyl-1,3,2-dioxaborolane.
- BLD Pharmatech. (n.d.). BD483285.
- ChemicalBook. (n.d.). This compound CAS#: 4406-77-3.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Luminescence technology corp. (2018). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
